(D-Ser4,D-Ser(tBu)6,Azagly10)-LHRH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Numéro CAS |
1926163-39-4 |
|---|---|
Formule moléculaire |
C59H84N18O14 |
Poids moléculaire |
1269.4 g/mol |
Nom IUPAC |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C59H84N18O14/c1-31(2)22-40(49(82)68-39(12-8-20-64-57(60)61)56(89)77-21-9-13-46(77)55(88)75-76-58(62)90)69-54(87)45(29-91-59(3,4)5)74-50(83)41(23-32-14-16-35(79)17-15-32)70-53(86)44(28-78)73-51(84)42(24-33-26-65-37-11-7-6-10-36(33)37)71-52(85)43(25-34-27-63-30-66-34)72-48(81)38-18-19-47(80)67-38/h6-7,10-11,14-17,26-27,30-31,38-46,65,78-79H,8-9,12-13,18-25,28-29H2,1-5H3,(H,63,66)(H,67,80)(H,68,82)(H,69,87)(H,70,86)(H,71,85)(H,72,81)(H,73,84)(H,74,83)(H,75,88)(H4,60,61,64)(H3,62,76,90)/t38-,39-,40-,41-,42-,43-,44+,45+,46-/m0/s1 |
Clé InChI |
BLCLNMBMMGCOAS-AGWWGSAASA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the LHRH Superagonist: (D-Ser4,D-Ser(tBu)6,Azagly10)-LHRH
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Potent LHRH Analogs
Luteinizing Hormone-Releasing Hormone (LHRH), a decapeptide produced in the hypothalamus, is a critical regulator of the reproductive endocrine system. It stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH)[1][2]. The discovery of LHRH in the early 1970s spurred the synthesis of thousands of analogs with the goal of creating more potent and stable compounds for therapeutic use[3].
The development of "superagonist" analogs, which are 50 to 100 times more potent than native LHRH, was a significant breakthrough.[3] These analogs, including the clinically utilized goserelin ([D-Ser(tBu)6,Azagly10]-LHRH), achieve their enhanced activity through strategic amino acid substitutions that increase receptor binding affinity and confer resistance to enzymatic degradation. The structure of (D-Ser4,D-Ser(tBu)6,Azagly10)-LHRH, Pyr-His-Trp-D-Ser-Tyr-D-Ser(tBu)-Leu-Arg-Pro-Azagly-NH2, suggests it is a product of these research endeavors, designed for high potency and prolonged action.
Key Structural Modifications and Their Rationale:
-
D-Amino Acid Substitution at Position 6: The replacement of Gly6 with a D-amino acid, in this case, D-Ser(tBu), is a hallmark of LHRH superagonists. This change promotes a β-turn conformation that is favorable for receptor binding and significantly increases resistance to enzymatic cleavage.
-
Azaglycine Substitution at Position 10: The substitution of Gly10 with Azaglycine (Azagly) is another modification aimed at enhancing stability by protecting the C-terminus from degradation.
-
D-Amino Acid Substitution at Position 4: The incorporation of a D-Serine at position 4 is a less common modification but likely contributes to the overall conformational stability and potency of the analog.
Synthesis
The synthesis of this compound, like other peptide-based pharmaceuticals, is typically achieved through Solid-Phase Peptide Synthesis (SPPS). The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly employed. While a specific, detailed protocol for this exact analog is not publicly documented, the following represents a standard experimental approach based on the synthesis of similar LHRH analogs[4].
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
-
Resin Preparation: A Rink Amide resin is typically used to generate the C-terminal amide. The resin is swelled in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: The Fmoc-protected amino acids are sequentially coupled to the growing peptide chain. For each coupling step, the protected amino acid is activated with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF. The completion of each coupling reaction is monitored by a qualitative ninhydrin test.
-
Special Residue Coupling: The coupling of Azaglycine at the C-terminus requires specific precursors, such as Fmoc-Azagly-OH.
-
Cleavage and Deprotection: Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously. A cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water, is used.
-
Purification: The crude peptide is precipitated with cold diethyl ether, centrifuged, and washed. The final purification is performed by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Characterization: The purified peptide is characterized by mass spectrometry to confirm its molecular weight (Calculated: 1269.41 g/mol ) and by analytical RP-HPLC to assess its purity.
Logical Workflow for SPPS
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for LHRH analogs.
Biological Activity and Mechanism of Action
This compound is an analog of LHRH and is expected to act as a potent agonist at the LHRH receptor (LHRH-R), also known as the Gonadotropin-Releasing Hormone (GnRH) receptor[1][2].
Signaling Pathways
The LHRH receptor is a G-protein coupled receptor (GPCR). The downstream signaling pathway activated by LHRH and its agonists can differ depending on the cell type.
-
Pituitary Gonadotrophs: In the pituitary, the LHRH receptor is primarily coupled to the Gαq/11 protein. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC). This cascade ultimately results in the synthesis and release of LH and FSH.
Caption: LHRH receptor signaling in pituitary gonadotrophs.
-
Cancer Cells (e.g., Prostate Cancer): In some cancer cells that express LHRH receptors, the signaling pathway can be different. The receptor may couple to Gαi proteins, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent anti-proliferative effects.
Quantitative Biological Data
While specific quantitative data for this compound is not available, the table below presents representative data for other potent LHRH agonists to provide a comparative context.
| Compound | Receptor Binding Affinity (Kd) | In Vitro Potency (Relative to LHRH) |
| LHRH (native) | ~5 nM | 1 |
| [D-Trp6]-LHRH | ~0.5 nM | ~10-20 |
| Goserelin | Not widely reported | ~100 |
| Leuprolide | ~0.1 nM | ~50-100 |
Note: These values are approximate and can vary depending on the specific assay conditions.
Experimental Protocols for Biological Evaluation
The biological activity of this compound would be characterized using standard in vitro and in vivo assays.
In Vitro LHRH Receptor Binding Assay
This assay measures the affinity of the analog for the LHRH receptor.
-
Membrane Preparation: Membranes are prepared from cells or tissues known to express the LHRH receptor (e.g., rat pituitary glands or a suitable cell line).
-
Radioligand: A radiolabeled LHRH agonist, such as [125I]-[D-Trp6]-LHRH, is used.
-
Competitive Binding: A constant concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound (this compound).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration.
-
Quantification: The radioactivity of the filters is measured using a gamma counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) can then be calculated.
In Vitro LH Release Assay
This assay measures the potency of the analog in stimulating LH release from pituitary cells.
-
Cell Culture: Primary pituitary cells from rats are isolated and cultured.
-
Stimulation: The cells are incubated with various concentrations of this compound for a defined period (e.g., 3 hours).
-
Sample Collection: The cell culture medium is collected.
-
LH Measurement: The concentration of LH in the medium is quantified using a specific enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA)[5][6][7][8].
-
Data Analysis: A dose-response curve is generated to determine the EC50 (the concentration of the analog that produces 50% of the maximal LH release).
Workflow for In Vitro Biological Evaluation
Caption: Workflow for the in vitro biological evaluation of LHRH analogs.
Conclusion
This compound is a synthetic LHRH analog designed to be a highly potent superagonist. Its structure incorporates key modifications known to enhance receptor binding affinity and increase metabolic stability. While specific experimental data for this molecule is not publicly available, its synthesis and biological evaluation would follow established protocols for peptide chemistry and pharmacology. Based on its structural similarities to other well-characterized LHRH superagonists, it is expected to exhibit potent activity at the LHRH receptor, making it a valuable tool for research in reproductive endocrinology and oncology. Further studies are required to fully elucidate its specific binding kinetics, in vivo efficacy, and therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Agonists of LHRH - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of Luteinizing Hormone-Releasing Hormone (LHRH)-Functionalized Mini-Dendrimers [scirp.org]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. lifetechindia.com [lifetechindia.com]
- 7. ibl-international.com [ibl-international.com]
- 8. wwwn.cdc.gov [wwwn.cdc.gov]
An In-depth Technical Guide on the Core Mechanism of Action of (D-Ser(tBu)6,Azagly10)-LHRH (Goserelin)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(D-Ser(tBu)6,Azagly10)-LHRH, commonly known as Goserelin, is a potent synthetic agonist of the luteinizing hormone-releasing hormone (LHRH), also known as gonadotropin-releasing hormone (GnRH). Its mechanism of action is biphasic, initially stimulating the gonadotroph cells of the anterior pituitary to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH). However, continuous administration leads to a profound suppression of these hormones through receptor downregulation and desensitization. This paradoxical effect forms the basis of its therapeutic use in hormone-sensitive conditions such as prostate and breast cancer. This guide provides a detailed examination of the molecular and cellular mechanisms underpinning Goserelin's action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.
Introduction to (D-Ser(tBu)6,Azagly10)-LHRH (Goserelin)
Goserelin is a synthetic decapeptide analogue of LHRH with modifications at positions 6 and 10, which confer increased potency and a longer half-life compared to the native hormone.[1] Administered as a biodegradable depot implant, Goserelin provides continuous release, ensuring sustained engagement with its target, the GnRH receptor (GnRHR).[1][2] This sustained interaction is critical for its therapeutic effect, which relies on the eventual suppression of the pituitary-gonadal axis.[2][3]
The GnRH Receptor: The Primary Target
The primary cellular target for Goserelin is the GnRH receptor (GnRHR), a member of the G-protein coupled receptor (GPCR) superfamily.[4] These receptors are predominantly expressed on the surface of gonadotroph cells in the anterior pituitary gland.[4] The binding of Goserelin to the GnRHR initiates a cascade of intracellular signaling events that ultimately govern the synthesis and secretion of LH and FSH.
Biphasic Mechanism of Action
Initial Agonist Effect: Stimulation of Gonadotropin Release
Upon initial administration, Goserelin binds to the GnRHR and mimics the action of endogenous LHRH, leading to a transient increase in the secretion of LH and FSH.[3][5] This "flare-up" effect can temporarily increase testosterone levels in men and estrogen levels in women.[2]
Long-Term Effect: Pituitary Desensitization and Receptor Downregulation
Continuous exposure to Goserelin leads to a paradoxical suppression of gonadotropin release.[5][6] This is achieved through two primary mechanisms:
-
Receptor Desensitization: The persistent stimulation of the GnRHR leads to its uncoupling from the downstream signaling machinery.
-
Receptor Downregulation: The number of GnRH receptors on the cell surface is reduced through internalization and subsequent degradation.[6]
This sustained suppression of LH and FSH results in a significant decrease in the production of gonadal steroids—testosterone in males and estrogen in females—achieving a state of "medical castration."[3][5]
Molecular Signaling Pathways
The binding of Goserelin to the GnRHR activates several intracellular signaling pathways, with the Gαq/11 pathway being the most prominent.
The Gαq/11-PLC-IP3-Ca2+ Pathway
The canonical signaling pathway activated by the GnRHR upon Goserelin binding involves the Gαq/11 protein. This initiates the following cascade:
-
Activation of Phospholipase C (PLC): The activated Gαq/11 subunit stimulates PLC.
-
Generation of Second Messengers: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[7][8]
-
Activation of Protein Kinase C (PKC): Both the increased intracellular Ca2+ and DAG activate various isoforms of PKC.
This signaling cascade is central to the acute release of LH and FSH.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The activation of the Gαq/11-PKC axis also leads to the stimulation of the MAPK/extracellular signal-regulated kinase (ERK) pathway. This pathway is crucial for regulating the transcription of gonadotropin subunit genes.
Other Potential Signaling Pathways
Evidence also suggests that in some cellular contexts, particularly in cancer cells, the GnRHR may couple to other G proteins, such as Gαi.[4] This can lead to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels, contributing to the anti-proliferative effects of Goserelin.[4][9]
Diagrams of Signaling Pathways and Experimental Workflows
References
- 1. Goserelin. A review of its pharmacodynamic and pharmacokinetic properties, and clinical use in sex hormone-related conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of predictors based on drug targets highlights accurate treatment of goserelin in breast and prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. google.com [google.com]
- 4. benchchem.com [benchchem.com]
- 5. Characterization of 12 GnRH peptide agonists – a kinetic perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The depot GnRH analogue goserelin in the treatment of premenopausal patients with metastatic breast cancer--a 5-year experience and further endocrine therapies. Cooperative German Zoladex Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mobilizing ER IP3 receptors as a mechanism to enhance calcium signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative proteomic analysis of GnRH agonist treated GBM cell line LN229 revealed regulatory proteins inhibiting cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of (D-Ser4,D-Ser(tBu)6,Azagly10)-LHRH: A Technical Guide to LHRH Receptor Binding Affinity
For Immediate Release
Introduction to LHRH Analogs and Receptor Binding
Luteinizing hormone-releasing hormone, also known as gonadotropin-releasing hormone (GnRH), is a decapeptide that plays a pivotal role in the regulation of reproductive processes by stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary. Synthetic analogs of LHRH, such as (D-Ser4,D-Ser(tBu)6,Azagly10)-LHRH, are designed with modifications to the native peptide sequence to enhance their potency and prolong their biological activity. These modifications often result in significantly higher binding affinities for the LHRH receptor compared to the endogenous ligand. LHRH agonists are known to be 50 to 100 times more potent than native LHRH.[1]
LHRH Receptor Binding Affinity of Related Analogs
To contextualize the expected binding affinity of this compound, the following table summarizes the binding affinities of other well-characterized LHRH analogs. The high affinities observed for these related compounds, often in the nanomolar to sub-nanomolar range, suggest that this compound is also likely to exhibit potent binding to the LHRH receptor.
| LHRH Analog | Cell/Tissue Source | Radioligand | Binding Affinity (Kd/IC50) |
| [D-Trp6]LHRH | Human ovarian cancer cell lines (EFO-21, EFO-27) | [125I, D-Trp6]LHRH | Kd1 ≈ 1.5-1.7 nM |
| [D-Ser(TBU)6]LHRH-EA | Rat anterior pituitary cells | [125I]-[D-Ser(TBU)6]LHRH-EA | Kd ≈ 0.25 nM |
| Native LHRH | Human bladder cancer specimens | [125I][D-Trp6]LHRH | Mean Kd ≈ 4.98 nM |
Experimental Protocol: Competitive LHRH Receptor Binding Assay
The following is a detailed protocol for a competitive radioligand binding assay to determine the binding affinity (IC50 and subsequently Ki) of a test compound like this compound.
Materials and Reagents
-
Cell Lines: Human prostate cancer cell lines (e.g., DU-145, PC-3) or other cell lines known to express the LHRH receptor.[2]
-
Radioligand: [125I]-[D-Trp6]LHRH (a commonly used high-affinity LHRH receptor radioligand).
-
Test Compound: this compound.
-
Binding Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, and a protease inhibitor cocktail.
-
Wash Buffer: Cold binding buffer.
-
Scintillation Fluid.
-
Instrumentation: Gamma counter, microplate reader.
Experimental Workflow
Step-by-Step Procedure
-
Membrane Preparation:
-
Culture LHRH receptor-expressing cells to confluency.
-
Harvest the cells and homogenize them in ice-cold binding buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a constant concentration of the radioligand (e.g., [125I]-[D-Trp6]LHRH) to each well.
-
Add increasing concentrations of the unlabeled test compound, this compound, to the wells.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled native LHRH).
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
-
Separation and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation.
-
LHRH Receptor Signaling Pathways
Upon binding of an agonist like this compound, the LHRH receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The primary pathway involves the activation of Gq/11 proteins.
Activation of the LHRH receptor by an agonist leads to the dissociation of the Gq/11 protein alpha subunit, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The increased intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC). PKC and other calcium-dependent kinases then phosphorylate a variety of downstream targets, including components of the mitogen-activated protein kinase (MAPK) cascades (e.g., ERK, JNK). Ultimately, these signaling events converge on the nucleus to regulate the transcription of genes encoding the subunits of LH and FSH, leading to their synthesis and secretion.
Conclusion
This compound is a potent synthetic analog of LHRH that is expected to exhibit high-affinity binding to the LHRH receptor. The experimental protocol detailed in this guide provides a robust methodology for the quantitative determination of this binding affinity. A thorough understanding of both the binding kinetics and the subsequent intracellular signaling cascades is crucial for the development of novel therapeutics targeting the LHRH receptor for various clinical applications, including in oncology and reproductive medicine.
References
(D-Ser4,D-Ser(tBu)6,Azagly10)-LHRH (Degarelix): A Technical Guide to Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
(D-Ser4,D-Ser(tBu)6,Azagly10)-LHRH, commonly known as Degarelix, is a potent and selective gonadotropin-releasing hormone (GnRH) receptor antagonist. It is a synthetic decapeptide analogue of GnRH used primarily in the treatment of advanced prostate cancer. Unlike GnRH agonists which induce an initial surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), Degarelix competitively binds to and blocks pituitary GnRH receptors, leading to a rapid and profound reduction in LH and FSH levels, and consequently, testosterone suppression without an initial flare. This technical guide provides an in-depth overview of the downstream signaling pathways affected by Degarelix, methodologies for their study, and quantitative data where available.
Mechanism of Action
Degarelix exerts its therapeutic effect by antagonizing the GnRH receptor in the anterior pituitary gland. The GnRH receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq/11 subunit. Upon binding of endogenous GnRH, the receptor activates a cascade of intracellular events. Degarelix, by competitively inhibiting this binding, effectively shuts down these downstream signaling pathways.
Downstream Signaling Pathways
The primary downstream signaling pathway initiated by GnRH receptor activation is the phospholipase C (PLC) pathway. Activation of Gαq/11 stimulates PLCβ, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 and Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This rapid increase in cytosolic Ca2+ is a critical signal for gonadotropin secretion.
-
DAG and Protein Kinase C (PKC) Activation: DAG, in conjunction with the elevated Ca2+, activates protein kinase C (PKC). Activated PKC phosphorylates a multitude of downstream target proteins, leading to the activation of several mitogen-activated protein kinase (MAPK) cascades, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. These MAPK pathways play a crucial role in the transcription of gonadotropin subunit genes (LHβ and FSHβ).
By blocking the initial binding of GnRH, Degarelix prevents the activation of this entire cascade, leading to the suppression of LH and FSH synthesis and release.
Signaling Pathway Diagram
Caption: GnRH Receptor Downstream Signaling Pathway and Point of Degarelix Antagonism.
Data Presentation
Quantitative data on the direct downstream signaling effects of Degarelix, such as IC50 values for the inhibition of second messenger production, are not extensively available in publicly accessible literature. The majority of published data focuses on the physiological outcomes of GnRH receptor antagonism.
Table 1: Pharmacodynamic Effects of Degarelix
| Parameter | Value | Species | Notes | Reference |
| GnRH Receptor Binding Affinity (Ki) | 0.082 ng/mL | Human | Competitive antagonist | |
| IC50 (GnRH Receptor) | 3 nM | Human | ||
| Suppression of LH | Rapid and sustained | Human | No initial surge | |
| Suppression of FSH | Rapid and sustained | Human | No initial surge | |
| Suppression of Testosterone | To castration levels (≤0.5 ng/mL) within 3 days in >96% of patients | Human | Starting dose of 240 mg | |
| Reduction in LHβ subunit mRNA | ~95% reduction | Sheep Fetus |
Table 2: Effects of Degarelix on Prostate Cancer Cell Viability
| Cell Line | Effect of Degarelix (10 µM) | Notes | Reference |
| LNCaP (androgen-dependent) | Significant reduction in cell viability | ||
| VCaP (castration-resistant) | Significant reduction in cell viability | ||
| PC-3 (androgen-independent) | No significant effect on cell viability | ||
| C4-2B MDVR (castration-resistant) | Significant reduction in cell viability | ||
| CWR22Rv1 (castration-resistant) | Significant reduction in cell viability |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to studying the downstream signaling of this compound (Degarelix).
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of Degarelix to the GnRH receptor.
Materials:
-
Cell membranes expressing the human GnRH receptor (e.g., from CHO-K1 or HEK293 cells)
-
Radiolabeled GnRH agonist (e.g., [125I]-Triptorelin)
-
Degarelix
-
Assay Buffer: 25 mM Tris-HCl, pH 7.4, 2 mM MgCl2, 0.1% (w/v) BSA
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells expressing the GnRH receptor in a hypotonic buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer
-
A fixed concentration of radiolabeled GnRH agonist (typically at or below its Kd value).
-
A range of concentrations of Degarelix.
-
Cell membrane preparation.
-
-
Incubation: Incubate the plate at 25°C for 2 hours with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value of Degarelix from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for a Competitive Radioligand Binding Assay.
Inositol Monophosphate (IP1) Accumulation Assay (HTRF)
This assay measures the inhibition of GnRH-induced IP1 accumulation by Degarelix, a downstream indicator of Gαq/11 activation.
Materials:
-
Cells expressing the human GnRH receptor (e.g., CHO-K1 or HEK293)
-
GnRH agonist
-
Degarelix
-
IP-One HTRF Assay Kit (containing IP1-d2, anti-IP1-cryptate, and lysis buffer)
-
Stimulation Buffer (containing LiCl)
-
HTRF-compatible plate reader
Procedure:
-
Cell Seeding: Seed cells into a 384-well plate and allow them to adhere overnight.
-
Compound Addition:
-
For antagonist assessment, pre-incubate the cells with a range of concentrations of Degarelix in stimulation buffer for 30 minutes at 37°C.
-
Add a fixed concentration of GnRH agonist (typically the EC80) to the wells containing Degarelix. For agonist characterization, add a range of GnRH concentrations.
-
-
Incubation: Incubate the plate for 1 hour at 37°C to allow for IP1 accumulation.
-
Lysis and Detection: Add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) to the wells.
-
Incubation: Incubate at room temperature for 1 hour.
-
Measurement: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence at 620 nm and 665 nm.
-
Data Analysis: Calculate the HTRF ratio (665/620) and determine the IC50 of Degarelix for the inhibition of GnRH-stimulated IP1 production.
Quantitative Real-Time PCR (qPCR) for Gonadotropin Subunit Gene Expression
This method quantifies the effect of Degarelix on the mRNA levels of LHβ and FSHβ.
Materials:
-
Pituitary gonadotrope cell line (e.g., LβT2 cells)
-
GnRH agonist
-
Degarelix
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for LHβ, FSHβ, and a reference gene (e.g., GAPDH or β-actin)
-
qPCR instrument
Procedure:
-
Cell Treatment: Culture LβT2 cells and treat them with vehicle, GnRH agonist, Degarelix, or a combination of GnRH agonist and Degarelix for a specified time (e.g., 6 hours).
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for LHβ, FSHβ, and the reference gene.
-
Data Analysis: Determine the cycle threshold (Ct) values and calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the reference gene.
Conclusion
This compound (Degarelix) is a well-characterized GnRH receptor antagonist that effectively suppresses the downstream signaling pathways responsible for gonadotropin synthesis and release. Its primary mechanism of action involves the competitive blockade of the GnRH receptor, preventing the Gαq/11-mediated activation of the phospholipase C cascade and subsequent second messenger signaling. This leads to a rapid and profound reduction in LH, FSH, and testosterone levels, which is the basis for its therapeutic efficacy in advanced prostate cancer. The experimental protocols outlined in this guide provide a framework for the further investigation of Degarelix and other GnRH receptor modulators, facilitating a deeper understanding of their molecular pharmacology and aiding in the development of future therapies.
Goserelin-Induced Hormonal Fluctuations In Vivo: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vivo hormonal fluctuations induced by Goserelin, a potent luteinizing hormone-releasing hormone (LHRH) agonist. The document details the biphasic mechanism of action, presents quantitative data from preclinical and clinical studies, outlines experimental protocols for in vivo assessment, and visualizes the core signaling pathways and experimental workflows.
Mechanism of Action: A Biphasic Hormonal Response
Goserelin is a synthetic analogue of gonadotropin-releasing hormone (GnRH) that functions as a potent agonist at the GnRH receptors in the anterior pituitary gland.[1] Its continuous administration, unlike the natural pulsatile secretion of GnRH, leads to a biphasic hormonal response.
Initially, Goserelin stimulates the GnRH receptors, causing a transient increase in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary.[1][2] This initial phase, often referred to as the "flare-up" or "acute-on-chronic" phenomenon, results in a temporary surge in gonadal steroid production—testosterone in males and estradiol in females.[3][4][5]
However, the continuous presence of Goserelin leads to the desensitization and downregulation of pituitary GnRH receptors.[6] This sustained agonism ultimately suppresses the secretion of LH and FSH, leading to a significant reduction in gonadal steroid production, achieving castrate levels of testosterone in men and postmenopausal levels of estradiol in women.[2][4][5]
Quantitative Data on Hormonal Fluctuations
The following tables summarize the quantitative data on hormonal fluctuations observed in preclinical and clinical studies following Goserelin administration.
Preclinical Data: Hormonal Fluctuations in Male Rats
Table 1: Serum Testosterone Levels in Male Rats Following a Single Intramuscular Injection of Goserelin Acetate Extended-Release Microspheres (LY01005) [3][5][6]
| Time Point | 0.72 mg/kg Dose (Mean ± SD) | 1.44 mg/kg Dose (Mean ± SD) |
| Day 1 | Supra-physiological increase | Supra-physiological increase |
| Day 4 | Castration level achieved | Castration level achieved |
| Day 21 | Maintained at castration level | Maintained at castration level |
| Day 35 | Maintained at castration level | Maintained at castration level |
| Note: "Supra-physiological increase" and "Castration level" are as described in the source; specific numerical values for the initial surge were not provided in a tabular format. |
Table 2: Serum Gonadotropin Levels in Male Rats Following Goserelin Administration [3][5]
| Hormone | Early Phase Observation | Late Phase Observation |
| FSH | Significantly increased | Decrease or trend of decrease |
| LH | Significantly increased | Decrease or trend of decrease |
| Note: This table reflects the qualitative description of changes as specific time-course data with mean and SD were not available in the cited sources. |
Clinical Data: Hormonal Fluctuations in Humans
Table 3: Serum Testosterone and LH Levels in Men with Prostate Cancer Following Repeat Injections of Goserelin [7]
| Parameter | Goserelin 3.6 mg (every 28 days) | Goserelin 10.8 mg (every 84 days) |
| Patients with Type 3 Testosterone Surge (>18.5 ng/dL) | 27.0% | 17.7% |
| Mean Testosterone Surge (ng/dL ± SD) | 11.2 ± 13.5 | 17.3 ± 24.6 |
| Note: Data reflects testosterone surges after repeat injections, not the initial flare. A Type 3 surge was defined as an elevation in testosterone from less than to greater than the castrate level. |
Table 4: Serum Estradiol (E2) Levels in Premenopausal Women with Advanced Breast Cancer Treated with Goserelin and Tamoxifen [8]
| Treatment Group | Mean Serum E2 at Week 24 (pg/mL ± SD) |
| Goserelin 10.8 mg (3-monthly) | 20.3 ± 12.3 |
| Goserelin 3.6 mg (monthly) | 24.8 ± 28.1 |
Table 5: Serum Gonadotropin Levels in Premenopausal Women with Advanced Breast Cancer Treated with Goserelin and Tamoxifen [9]
| Hormone | Pre-treatment Mean Level (pmol/L) | Mean Level at 6 Months (pmol/L) | Percent Reduction |
| FSH | 10.1 | 1.0 | 90% |
| LH | 19.9 | 0.3 | 89% |
Experimental Protocols
In Vivo Goserelin Administration in Rodents
This protocol provides a general guideline for the administration of Goserelin in rats for pharmacodynamic studies.
Protocol 1: Intramuscular Injection of Goserelin Acetate Extended-Release Microspheres [10]
-
Materials:
-
Goserelin Acetate extended-release microspheres
-
Sterile diluent (e.g., 1% sodium carboxymethylcellulose)
-
Sterile syringes and needles (21-gauge recommended)
-
Animal scale
-
70% ethanol for disinfection
-
-
Procedure:
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least one week before the experiment.
-
Dosage Calculation: Calculate the required dose of Goserelin Acetate based on the individual animal's body weight.
-
Reconstitution: Immediately before injection, reconstitute the Goserelin Acetate microspheres with the sterile diluent according to the manufacturer's instructions, ensuring a homogenous suspension.
-
Anesthesia: Anesthetize the rat according to the institution's approved protocol.
-
Injection: Disinfect the injection site on the hind limb with 70% ethanol. Administer the calculated volume of the Goserelin Acetate suspension via intramuscular injection into the thigh muscle.
-
Post-Injection Monitoring: Monitor the animal for any adverse reactions at the injection site and for systemic effects.
-
Protocol 2: Subcutaneous Implantation of Goserelin Acetate (Zoladex®) [10]
-
Materials:
-
Zoladex® pre-filled syringe with implant
-
Local anesthetic (optional, e.g., lidocaine cream)
-
Sterile swabs
-
70% ethanol
-
-
Procedure:
-
Animal Preparation: Acclimatize the animals (rats or mice) to the housing conditions.
-
Anesthesia/Analgesia: Local or general anesthesia may be used to minimize discomfort.
-
Injection Site Preparation: Position the animal to expose the anterior abdominal wall. Shave a small area of fur below the navel line and disinfect the skin with 70% ethanol.
-
Implantation:
-
Remove the sterile syringe from its packaging and remove the needle cover.
-
Pinch the skin of the prepared area and insert the needle subcutaneously at a 30-45 degree angle.
-
Depress the plunger fully to deposit the implant.
-
Withdraw the needle. The protective sleeve will automatically cover the needle.
-
-
Post-Implantation Care: Monitor the animal for any signs of infection or irritation at the implantation site.
-
Quantification of Serum Hormones
Protocol 3: Measurement of Serum Testosterone and Estradiol by LC-MS/MS
This protocol is a generalized procedure for the simultaneous quantification of testosterone and estradiol in serum.
-
Sample Preparation:
-
Add an internal standard solution containing isotopically labeled testosterone and estradiol to the serum sample.
-
Perform liquid-liquid extraction using an organic solvent (e.g., hexane:ethyl acetate) to isolate the steroids.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a methanol:water solution.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into a high-performance liquid chromatography (HPLC) system equipped with a suitable column (e.g., C18).
-
Separate the analytes chromatographically.
-
Perform detection and quantification using a tandem mass spectrometer operating in both positive (for testosterone) and negative (for estradiol) ion modes.
-
Protocol 4: Measurement of Serum LH and FSH by Immunoassay
-
Principle: Chemiluminescent or enzyme-linked immunosorbent assays (ELISA) are commonly used for the quantitative determination of LH and FSH in serum.[11][12][13][14][15] These assays typically utilize a sandwich format with monoclonal antibodies specific for the α and β subunits of the hormones.
-
General Procedure (ELISA): [13]
-
Serum samples are added to microtiter wells pre-coated with a capture antibody (e.g., anti-α-LH).
-
An enzyme-conjugated detection antibody (e.g., anti-β-LH-HRP) is added.
-
During incubation, LH or FSH in the sample forms a sandwich complex with the capture and detection antibodies.
-
Unbound reagents are washed away.
-
A substrate solution is added, which reacts with the enzyme to produce a measurable signal (e.g., color or light).
-
The intensity of the signal is proportional to the concentration of the hormone in the sample.
-
Mandatory Visualizations
Signaling Pathways
The binding of Goserelin to the Gonadotropin-Releasing Hormone Receptor (GnRHR), a G-protein coupled receptor, on pituitary gonadotrophs initiates a cascade of intracellular signaling events.
References
- 1. researchgate.net [researchgate.net]
- 2. Goserelin Acetate - NCI [cancer.gov]
- 3. Pharmacological and toxicological studies of a novel goserelin acetate extended-release microspheres in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological and toxicological studies of a novel goserelin acetate extended-release microspheres in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. Similar frequency of testosterone surge after repeat injections of goserelin (Zoladex) 3.6 mg and 10.8 mg: results of a randomized open-label trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase 3, open-label, randomized study comparing 3-monthly with monthly goserelin in pre-menopausal women with estrogen receptor-positive advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical and endocrine data for goserelin plus anastrozole as second-line endocrine therapy for premenopausal advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. xiamenbiotime.com [xiamenbiotime.com]
- 12. » Laboratory Alliance of Central New York, LLC [laboratoryalliance.com]
- 13. corelabsupplies.com [corelabsupplies.com]
- 14. Assays for follicle stimulating hormone and luteinising hormone: guidelines for the provision of a clinical biochemistry service - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of a Highly Sensitive ELISA for Measurement of FSH in Serum, Plasma, and Whole Blood in Mice - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to (D-Ser4,D-Ser(tBu)6,Azagly10)-LHRH (Goserelin) in Cancer Research
Introduction
This compound, commonly known as Goserelin, is a potent synthetic analogue of luteinizing hormone-releasing hormone (LHRH). As a member of the LHRH agonist class of drugs, Goserelin is a cornerstone in the management of hormone-sensitive cancers, primarily prostate and breast cancer.[1][2] This technical guide provides a comprehensive review of Goserelin's role in cancer research, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, and outlining experimental protocols for its investigation.
Mechanism of Action
Goserelin's primary mechanism of action involves the continuous stimulation of LHRH receptors in the pituitary gland.[3] This initially leads to a transient surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which can temporarily increase testosterone levels in men and estradiol levels in women.[1] However, prolonged exposure to Goserelin results in the downregulation and desensitization of pituitary LHRH receptors. This sustained action effectively suppresses the release of LH and FSH, leading to a significant reduction in the production of gonadal steroid hormones – testosterone and estradiol – to castrate levels.[1][4] This hormonal suppression is the principal basis for its therapeutic effect in hormone-dependent cancers.
In addition to its indirect effects via the pituitary-gonadal axis, evidence suggests that LHRH agonists like Goserelin may also exert direct effects on tumor cells. Many cancer types, including prostate, breast, and ovarian cancers, express LHRH receptors on their cell surfaces. The activation of these receptors by Goserelin can trigger intracellular signaling cascades that inhibit cell proliferation and induce apoptosis.
Signaling Pathways
1. Hypothalamic-Pituitary-Gonadal Axis Suppression
The primary therapeutic effect of Goserelin is achieved through the disruption of the normal pulsatile signaling of the hypothalamic-pituitary-gonadal axis.
References
- 1. Goserelin. A review of its pharmacodynamic and pharmacokinetic properties, and clinical use in sex hormone-related conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Goserelin 3-month depot shows non-inferiority to the monthly formulation in U.S. patients with premenopausal breast cancer: a real-world evidence study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancerresearchuk.org [cancerresearchuk.org]
- 4. targetedonc.com [targetedonc.com]
Goserelin's Role in Endometriosis Pathophysiology: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of Goserelin in studying the pathophysiology of endometriosis. Goserelin, a gonadotropin-releasing hormone (GnRH) agonist, is a cornerstone in both the clinical management of endometriosis and as a critical tool in preclinical research. Its mechanism of action, inducing a hypoestrogenic state, provides a powerful model to investigate the hormonal underpinnings of this complex disease, evaluate novel therapeutic agents, and dissect the molecular pathways driving endometriotic lesion growth and survival.
Mechanism of Action of Goserelin
Goserelin is a synthetic decapeptide analogue of GnRH.[1] Its primary mechanism of action in the context of endometriosis is the profound suppression of ovarian estrogen production.[1][2] Upon initial administration, Goserelin paradoxically stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which can lead to a transient surge in estrogen levels.[3] However, continuous administration leads to the downregulation and desensitization of GnRH receptors in the pituitary.[3] This sustained action suppresses the secretion of LH and FSH, thereby inducing a hypogonadotropic, hypoestrogenic state that mimics menopause.[2][3] As endometriotic lesions are estrogen-dependent for their growth and survival, this reduction in circulating estrogen leads to their shrinkage and atrophy.[3]
References
An In-depth Technical Guide on the Effects of GnRH Agonists on Uterine Fibroids, with Reference to (D-Ser4,D-Ser(tBu)6,Azagly10)-LHRH
Disclaimer: To date, specific research on the effects of the LHRH analogue (D-Ser4,D-Ser(tBu)6,Azagly10)-LHRH on uterine fibroids is not available in the public domain. This guide synthesizes the established effects of other well-researched gonadotropin-releasing hormone (GnRH) agonists, which share a common mechanism of action. The information presented herein serves as a comprehensive overview of the expected pharmacological effects and the methodologies used to study them.
Introduction
Uterine fibroids, or leiomyomas, are the most common benign tumors in women of reproductive age. Their growth is largely dependent on the ovarian steroid hormones, estrogen and progesterone. Gonadotropin-releasing hormone (GnRH) agonists are a class of synthetic peptides that are analogues of the natural GnRH. They are a cornerstone in the medical management of uterine fibroids, primarily used to reduce tumor size and control symptoms.[1][2][3] This technical guide provides a detailed examination of the mechanism of action, quantitative effects, and experimental evaluation of GnRH agonists in the context of uterine fibroids.
Mechanism of Action
GnRH agonists exert their therapeutic effect through a biphasic action on the pituitary gland. Initially, they bind to GnRH receptors, causing a transient increase in the secretion of gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[4] This "flare-up" effect can temporarily increase estrogen levels. However, continuous stimulation of the pituitary with a GnRH agonist leads to the downregulation and desensitization of GnRH receptors.[1][5] This results in a profound suppression of LH and FSH secretion, leading to a hypogonadotropic, hypogonadal state that chemically mimics menopause.[1] The resulting hypoestrogenism is the primary mechanism by which GnRH agonists reduce the size of uterine fibroids and alleviate symptoms like heavy menstrual bleeding.[6][7]
Quantitative Data Presentation
The following tables summarize the quantitative effects of various GnRH agonists on uterine fibroids as reported in clinical and in vitro studies.
Table 1: In Vivo Effects of GnRH Agonists on Uterine and Fibroid Volume
| GnRH Agonist | Dosage and Duration | Mean Reduction in Uterine Volume | Mean Reduction in Fibroid Volume | Reference |
| Leuprolide Acetate | 3.75 mg IM, monthly for 2-6 months | 50% | 30-35% | [8][9] |
| Goserelin | 3.6 mg SC, monthly for 6 months | 50% | 50% | [9] |
| Buserelin | 900 µg intranasally, daily | Significant reduction | Near absence of reduction with 600 µg | [9] |
| General GnRH Agonists | Preoperative therapy | Approx. 50% | Approx. 50% | [1][2] |
Table 2: In Vitro Effects of GnRH Agonists on Leiomyoma Cells
| GnRH Agonist | Outcome Measure | Result | Reference |
| Leuprolide Acetate | Cellular Proliferation Index (Ki-67, PCNA) | 85% decrease | [8] |
| Leuprolide Acetate | Estrogen Receptor (ER) Expression | 49% decrease | [8] |
| Leuprolide Acetate | Progesterone Receptor (PR) Expression | 36% decrease | [8] |
| Leuprolide Acetate | Apoptosis (Bcl-2 expression) | No significant difference | [8] |
Experimental Protocols
Protocol 1: In Vitro Evaluation of GnRH Agonist Effects on Leiomyoma Cell Proliferation
This protocol outlines a typical experiment to assess the anti-proliferative effects of a GnRH agonist on primary uterine leiomyoma cells.
1. Cell Culture:
-
Tissue Procurement: Obtain uterine leiomyoma and adjacent myometrial tissue from premenopausal women undergoing hysterectomy, with informed consent and ethical approval.[2][10]
-
Cell Isolation: Manually mince the tissue into small fragments (approx. 2 mm³) and digest with collagenase (e.g., 0.1% w/v) for 5-6 hours at 37°C.[10] Filter the cell suspension through a sterile mesh and centrifuge to pellet the cells.
-
Cell Culture: Resuspend the cells in Dulbecco's Modified Eagle's Medium (DMEM) without phenol red, supplemented with 10% fetal bovine serum (FBS) and antibiotics. Culture the cells in a humidified incubator at 37°C and 5% CO2.[2]
2. Cell Proliferation Assay (MTT Assay):
-
Cell Seeding: Seed the isolated leiomyoma cells into 96-well plates at a density of 1x10⁴ cells per well and incubate for 24 hours.[10]
-
Treatment: Replace the medium with fresh medium containing various concentrations of the GnRH agonist. Include a vehicle-only control group.
-
Incubation: Incubate the cells for different time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable, proliferating cells.
3. Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the control group.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of the observed differences.
Protocol 2: Clinical Trial Protocol for Evaluating GnRH Agonist Efficacy
This protocol provides a framework for a clinical trial to assess the efficacy and safety of a GnRH agonist in treating symptomatic uterine fibroids.
1. Study Design:
-
A randomized, double-blind, placebo-controlled trial.
-
Participants: Premenopausal women with symptomatic uterine fibroids confirmed by ultrasound.
-
Intervention: Treatment with the GnRH agonist (e.g., monthly depot injection) or a placebo for a defined period (e.g., 6 months).
2. Outcome Measures:
-
Primary Endpoint: Reduction in menstrual blood loss, often measured using a validated scoring system like the Menorrhagia Multi-Attribute Scale (MMAS).[11]
-
Secondary Endpoints:
-
Change in uterine and fibroid volume, assessed by transvaginal ultrasound or MRI.
-
Improvement in quality of life, measured using questionnaires like the Uterine Fibroid Symptom and Health-Related Quality of Life (UFS-QOL) questionnaire.[11]
-
Change in pain scores, using a visual analog scale (VAS).[11]
-
Assessment of adverse effects, particularly those related to hypoestrogenism (e.g., hot flashes, bone mineral density changes).
-
3. Data Collection and Analysis:
-
Collect data at baseline and at regular intervals throughout the treatment and follow-up periods.
-
Analyze the data using appropriate statistical methods to compare the outcomes between the treatment and placebo groups.
Visualizations
Signaling Pathway of GnRH Agonist Action
Caption: GnRH Agonist Signaling Pathway in Pituitary Gonadotrophs.
Experimental Workflow for In Vitro Analysis
Caption: Workflow for In Vitro Analysis of GnRH Agonist on Fibroid Cells.
References
- 1. A 3D Culture System of Human Immortalized Myometrial Cells [bio-protocol.org]
- 2. Primary Human Uterine Leiomyoma Cell Culture Quality Control: Some Properties of Myometrial Cells Cultured under Serum Deprivation Conditions in the Presence of Ovarian Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Current approaches to overcome the side effects of GnRH analogs in the treatment of patients with uterine fibroids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of LHRH analogue action in uterine fibroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. miR-139-5p regulates proliferation, apoptosis, and cell cycle of uterine leiomyoma cells by targeting TPD52 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effects of different dose regimes of D-SER(TBU)6-LHRH-EA10 (HOE 766) in subjects with hypogonadotrophic hypogonadism - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Preparation of (D-Ser4,D-Ser(tBu)6,Azagly10)-LHRH for Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the preparation of (D-Ser4,D-Ser(tBu)6,Azagly10)-LHRH, a potent luteinizing hormone-releasing hormone (LHRH) analog, for use in animal studies. This compound, also known as Goserelin, is a synthetic peptide agonist of the LHRH receptor, crucial in reproductive endocrinology and oncology research.[1][2] Proper preparation, including solubilization, formulation, and sterilization, is critical for ensuring the compound's stability, bioavailability, and the reproducibility of experimental results. These guidelines cover essential procedures from handling the lyophilized peptide to its administration in animal models, alongside a summary of its signaling pathway.
Introduction to this compound (Goserelin)
This compound is a synthetic decapeptide analog of the naturally occurring LHRH.[2] The strategic substitutions of amino acids enhance its potency and prolong its biological half-life compared to the native hormone.[2] Chronic administration of this agonist leads to the downregulation of LHRH receptors in the pituitary gland, resulting in a sustained suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion.[2] This "medical castration" effect makes it a valuable tool for studying hormone-dependent diseases, such as prostate and breast cancer, in various animal models.[1][2]
Physicochemical Properties and Solubility
The successful preparation of this compound for in vivo studies begins with an understanding of its physical and chemical characteristics, particularly its solubility. The peptide is typically supplied as a lyophilized powder.
Table 1: Solubility of this compound (Goserelin)
| Solvent/Vehicle | Solubility | Reference |
| Water | Soluble | [3] |
| 0.1M Hydrochloric Acid | Soluble | [3] |
| 0.1M Sodium Hydroxide | Soluble | [3] |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | [4] |
| Dimethylformamide (DMF) | ~30 mg/mL | [4] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~10 mg/mL | [4] |
| Ethanol | ~0.25 mg/mL | [4] |
| Acetone, Chloroform, Ether | Practically Insoluble | [3] |
Experimental Protocols
Reconstitution of Lyophilized this compound
This protocol outlines the steps for reconstituting the lyophilized peptide into a stock solution. All procedures should be performed under sterile conditions in a laminar flow hood.
Materials:
-
Lyophilized this compound vial
-
Sterile, pyrogen-free solvent (e.g., sterile water for injection, sterile PBS, or a small initial volume of DMSO)
-
Sterile, individually wrapped syringes and needles
-
Alcohol wipes (70% ethanol or isopropanol)
-
Vortex mixer (optional)
Procedure:
-
Preparation: Allow the lyophilized peptide vial and the chosen solvent to equilibrate to room temperature.[5]
-
Sterilization of Vials: Wipe the rubber septa of the peptide vial and the solvent vial with an alcohol wipe and allow them to air dry completely.[5][6]
-
Solvent Aspiration: Using a sterile syringe, draw up the calculated volume of the desired solvent. For peptides that are difficult to dissolve in aqueous solutions, a small amount of DMSO can be used initially.[7][8]
-
Reconstitution: Slowly inject the solvent into the peptide vial, directing the stream against the side of the vial to avoid foaming.[5][6]
-
Dissolution: Gently swirl or roll the vial to dissolve the peptide.[6] If necessary, vortex briefly at a low speed. Avoid vigorous shaking, which can cause peptide degradation. Sonication can also be used to aid dissolution.[7][8]
-
Visual Inspection: Ensure the solution is clear and free of any particulate matter before proceeding.
-
Stock Solution Storage: If not for immediate use, the reconstituted stock solution should be aliquoted into sterile, low-protein-binding tubes and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[9]
Formulation for Animal Administration
The choice of the final formulation depends on the desired route of administration and release profile (immediate vs. sustained).
3.2.1. Aqueous Formulation for Subcutaneous or Intravenous Injection
This is suitable for studies requiring rapid absorption and short-term effects.
Vehicle Options:
-
Sterile Saline (0.9% NaCl)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Sterile Water for Injection
Procedure:
-
Prepare a stock solution of this compound as described in Protocol 3.1, preferably in a solvent compatible with the final aqueous vehicle.
-
If a co-solvent like DMSO was used for the initial stock, it should be further diluted with the final aqueous vehicle to a concentration that is non-toxic to the animal model (typically <5% DMSO for subcutaneous injections).[7]
-
The final concentration should be calculated based on the desired dosage and the injection volume suitable for the animal model (e.g., 100-200 µL for a mouse).
3.2.2. Sustained-Release Formulation
For long-term studies, a sustained-release formulation can minimize the need for frequent injections.
Vehicle Example (for microspheres):
-
1-2% Sodium Carboxymethylcellulose (SCMC) in sterile water[2]
-
Optionally, a surfactant like 1% Tween 80 can be included to improve suspension.[2]
Procedure:
-
If using a pre-formulated sustained-release preparation (e.g., microspheres or implants), follow the manufacturer's specific reconstitution instructions.
-
For custom formulations, the peptide may be incorporated into a biodegradable polymer matrix. This process is complex and typically involves techniques like solid-in-oil-in-water (s/o/w) emulsion-solvent evaporation.[10]
-
For suspending microspheres for injection, aseptically add the sterile SCMC vehicle to the microsphere powder and mix thoroughly to ensure a homogenous suspension immediately before administration.[11]
Sterilization of the Final Formulation
All solutions for parenteral administration must be sterile.
Materials:
-
Sterile syringe
-
Sterile 0.22 µm syringe filter (Polyethersulfone (PES) membrane is recommended for low protein binding)[12][13]
-
Sterile, sealed collection vial
Procedure:
-
Draw the final formulated solution into a sterile syringe.
-
Attach the sterile 0.22 µm syringe filter to the syringe.
-
Carefully push the solution through the filter into a sterile collection vial.[13]
-
This procedure should be performed in a sterile environment (e.g., a biological safety cabinet).
-
Note: Autoclaving is not a suitable method for sterilizing peptide solutions as the high heat can cause degradation.[14][15]
Dosage and Administration in Animal Models
The dosage of this compound can vary significantly depending on the animal species, the formulation, and the research objective. It is recommended to consult literature for specific experimental contexts.
Table 2: Example Dosages of LHRH Agonists in Animal Studies
| Animal Model | LHRH Agonist | Dosage | Route of Administration | Study Context | Reference |
| Dog | (D-Ser(TBU)6, des-Gly-NH2(10)) LHRH ethylamide | 25 µ g/day | Subcutaneous | Benign Prostatic Hyperplasia | [16] |
| Dog | [D-Trp6, des-Gly-NH2(10)]LHRH ethylamide | 50 µ g/day | Subcutaneous | Prostate Structure | [17] |
| Rat | Goserelin (sustained-release implant) | 0.3 - 1.2 mg/rat | Subcutaneous | Pharmacokinetics | [18] |
| Rat | Goserelin (extended-release microspheres) | 0.45 - 1.80 mg/kg | Intramuscular | Pharmacokinetics | [19] |
| Mouse | LHRH Antagonist | 100 µ g/day (4 mg/kg) | Not Specified | Prostatic Carcinoma | [1] |
Administration Technique (Subcutaneous):
-
Anesthetize the animal if required by the institutional animal care and use committee (IACUC) protocol.
-
Gently lift the skin on the back or flank to form a tent.
-
Insert a sterile needle (e.g., 25-27 gauge) into the base of the tented skin.
-
Inject the solution and then withdraw the needle.
-
Monitor the animal for any adverse reactions at the injection site.
Visualization of Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the key steps in preparing this compound for animal studies.
LHRH Agonist Signaling Pathway
This compound acts by binding to the LHRH receptor (also known as the GnRH receptor) on pituitary gonadotroph cells. Chronic stimulation leads to receptor downregulation and desensitization, ultimately suppressing gonadotropin release.
In some cancer cells, the LHRH receptor may couple to a Gαi protein, leading to an inhibitory effect on adenylyl cyclase and a decrease in cAMP levels, which can contribute to anti-proliferative effects.[20][21]
Conclusion
The meticulous preparation of this compound is fundamental for the success of in vivo animal studies. Adherence to sterile techniques, proper solubilization and formulation, and accurate dosing are paramount. The protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize this potent LHRH analog in their experimental models, ensuring both the welfare of the animals and the integrity of the scientific outcomes.
References
- 1. Goserelin | C59H84N18O14 | CID 5311128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Agonists of LHRH - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. particlepeptides.com [particlepeptides.com]
- 6. m.youtube.com [m.youtube.com]
- 7. lifetein.com [lifetein.com]
- 8. jpt.com [jpt.com]
- 9. genscript.com [genscript.com]
- 10. US10258572B2 - Pharmaceutical compositions of goserelin sustained release microspheres - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. internationalfilterproducts.com [internationalfilterproducts.com]
- 13. m.youtube.com [m.youtube.com]
- 14. EP3116551A2 - Sterilization and filtration of peptide compositions - Google Patents [patents.google.com]
- 15. US11090398B2 - Sterilization and filtration of peptide compositions - Google Patents [patents.google.com]
- 16. Characteristics of the inhibitory effect of chronic treatment with an LHRH agonist on testicular steroidogenesis in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of 2-week combination therapy with the luteinizing hormone-releasing hormone (LHRH) agonist [D-Trp6, des-Gly-NH2(10)]LHRH ethylamide and the antiandrogen flutamide on prostate structure and steroid levels in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Pharmacological and toxicological studies of a novel goserelin acetate extended-release microspheres in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols: Subcutaneous Implantation of Goserelin in Rodent Models
Introduction
Goserelin is a potent synthetic analog of gonadotropin-releasing hormone (GnRH), also known as luteinizing hormone-releasing hormone (LHRH).[1][2] It is widely used in clinical practice for the treatment of hormone-sensitive cancers, such as prostate and breast cancer.[3][4] In preclinical research, Goserelin is an invaluable tool for inducing a state of "medical castration" by suppressing the production of gonadal hormones like testosterone and estrogen.[5][6] This is achieved through the subcutaneous implantation of a sustained-release depot.
These application notes provide detailed protocols and quantitative data for the use of Goserelin in rodent models, intended for researchers, scientists, and drug development professionals. The focus is on establishing reliable models of hormonal ablation for studies in oncology, endocrinology, and reproductive biology.
Mechanism of Action
Goserelin functions as a GnRH receptor agonist in the pituitary gland.[2][7] Its mechanism is biphasic:
-
Initial Stimulation (Flare-up): Upon initial administration, Goserelin stimulates the GnRH receptors, leading to a transient surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][8] This results in a temporary increase in testosterone in males and estrogen in females.[9]
-
Sustained Suppression: Continuous administration leads to the downregulation and desensitization of pituitary GnRH receptors.[1][8] This sustained presence of Goserelin paradoxically inhibits the secretion of LH and FSH, which in turn ceases the stimulation of hormone production by the testes and ovaries.[7][10] The result is a profound and sustained reduction of gonadal steroid production to castration levels, typically within 2-4 weeks.[7]
Data Presentation
The dosage and effects of Goserelin can vary based on the formulation, animal model, and study objective.
Table 1: Goserelin Dosage and Administration in Rat Models
| Formulation | Dose | Route of Administration | Frequency | Observed Effect | Reference(s) |
|---|---|---|---|---|---|
| Sustained-Release Implant | 0.3, 0.6, 1.2 mg/rat | Subcutaneous (s.c.) | Single Dose | Dose-proportional pharmacokinetics. Testosterone decreased to castrate levels after 4 days with 0.6-1.2 mg doses. | [11][12] |
| Extended-Release Microspheres (LY01005) | 0.72, 1.44 mg/kg | Intramuscular (i.m.) | Single Dose | Testosterone suppression to castration levels from day 4, maintained until day 35. | [8][9][10][13] |
| Extended-Release Microspheres | 2.4 mg/kg | Not Specified | Single Dose | Maintained effective concentrations for over 32 days; reduced testosterone to castration levels by day 4. |[14] |
Table 2: Goserelin Dosage and Administration in Mouse Models | Formulation | Dose | Route of Administration | Frequency | Observed Effect | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | Subcutaneous Implant | Up to 2400 mcg/kg/day | Subcutaneous (s.c.) | Every 3 weeks for 2 years | Long-term toxicity study; resulted in an increased incidence of histiocytic sarcoma. |[8][15] | | Sustained-Release Depot (e.g., Zoladex®) | 3.6 mg implant | Subcutaneous (s.c.) | Single Dose | Commonly used to ensure sustained castration in prostate cancer xenograft models. |[5] |
Table 3: Pharmacokinetic Parameters of Goserelin Formulations in Rats
| Formulation | Dose | Cmax (μg/L or ng/mL) | AUC0-t (μg·L⁻¹·h or ng/mL·h) | Reference(s) |
|---|---|---|---|---|
| Sustained-Release Implant | 0.3 mg/rat | 3.7 ± 0.3 | 770 ± 96 | [11][12] |
| Sustained-Release Implant | 0.6 mg/rat | 6.8 ± 2.2 | 1534 ± 299 | [11][12] |
| Sustained-Release Implant | 1.2 mg/rat | 17.6 ± 5.4 | 3233 ± 777 | [11][12] |
| Extended-Release Microspheres (LY01005) | 0.45 - 1.80 mg/kg | Increased in a dose-proportional manner | Increased in a dose-proportional manner | [9][16] |
| Long-acting Microspheres (F5) | Not Specified | 27.64 - 175.27 ng/mL (steady state for ~35 days) | AUC(0-35 day) was ~2x that of S/O/W microspheres |[17] |
Table 4: Pharmacodynamic Effects of Goserelin in Male Rats (Testosterone Suppression)
| Formulation | Dose | Time to Castration Level | Duration of Suppression | Reference(s) |
|---|---|---|---|---|
| Sustained-Release Implant | 0.6 - 1.2 mg/rat | 4 days | Maintained until day 28-35 | [11][12] |
| Extended-Release Microspheres (LY01005) | 0.72 and 1.44 mg/kg | 4 days | Maintained until day 35 | [9][10][13] |
| Long-acting Microspheres | 2.4 mg/kg | 4 days | Maintained for up to 21 days |[14] |
Experimental Protocols
Protocol 1: Subcutaneous Implantation of Goserelin Depot in Rodents
This protocol provides a general guideline for the subcutaneous administration of a commercial Goserelin implant (e.g., Zoladex®).
Materials:
-
Goserelin subcutaneous implant in a sterile syringe (e.g., Zoladex® SafeSystem® Syringe)
-
Anesthetic agent (e.g., isoflurane)
-
Electric clippers or depilatory cream
-
Antiseptic solution (e.g., 70% ethanol, Betadine)
-
Sterile gauze or cotton-tipped applicators
-
Warming pad
-
Post-operative analgesics
Procedure:
-
Animal Preparation: Acclimatize animals for at least one week before the procedure.[8]
-
Anesthesia: Anesthetize the rodent according to your institution's approved protocol (e.g., isoflurane inhalation).[8] Place the animal on a warming pad to maintain body temperature.[18]
-
Site Preparation: Position the animal in a prone or supine position. For dorsal implantation, shave a small area of fur between the scapulae.[18] For abdominal implantation, prepare an area on the anterior abdominal wall below the navel line.[19][20]
-
Aseptic Technique: Clean the prepared site with an antiseptic solution, moving from the center outwards.[18][21]
-
Implantation:
-
Remove the sterile syringe from its packaging and remove the needle cover.[8]
-
Gently pinch the skin at the prepared site.
-
Insert the needle subcutaneously at a 30-45 degree angle.[8][19] Be careful not to penetrate the underlying muscle or peritoneum.[22]
-
Depress the plunger fully to deposit the implant.[8]
-
Withdraw the needle. The protective sleeve on commercial applicators will automatically cover the needle.[8]
-
-
Post-Implantation Care:
-
Monitor the animal until it has fully recovered from anesthesia.[18]
-
Administer post-operative analgesics as required by your institutional protocol.[18]
-
House the animal individually for a few days to prevent cage mates from disturbing the implantation site.[18]
-
Monitor the site daily for signs of infection, irritation, swelling, or implant expulsion.[8][18]
-
Protocol 2: Pharmacodynamic Study of Goserelin in Rodents
This protocol outlines a typical workflow for investigating the effects of Goserelin on hormone levels.
Objective: To determine the effect of a Goserelin formulation on serum testosterone levels in male rats over time.
Methodology:
-
Animal Model: Male Sprague-Dawley rats.[8]
-
Acclimatization: House animals under standard conditions for at least one week.
-
Baseline Sampling: Collect a baseline blood sample (e.g., via tail vein or saphenous vein) from all animals.
-
Randomization: Randomly assign animals to a control group (vehicle) and a treatment group (Goserelin).
-
Administration: Administer the Goserelin implant subcutaneously as described in Protocol 1.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 24 hours, and on days 4, 7, 14, 21, 28, 35) to profile the hormonal changes.[9]
-
Sample Processing: Process blood samples to collect plasma or serum and store at -80°C until analysis.
-
Hormone Analysis: Determine testosterone concentrations using a validated method such as LC-MS/MS or ELISA.[11][12]
-
Data Analysis: Compare testosterone levels between the control and treated groups at each time point.
Protocol 3: Development of a Castration-Resistant Prostate Cancer (CRPC) Xenograft Model
This protocol describes the use of Goserelin to create a CRPC model using the LNCaP human prostate cancer cell line.[5]
Objective: To model the transition from androgen-sensitive to castration-resistant prostate cancer in mice.
Methodology:
-
Cell Culture: Culture LNCaP cells under standard conditions. Ensure cells are healthy and at a low passage number.[5]
-
Animal Model: Use male immunodeficient mice (e.g., NOD/SCID or nude mice).
-
Tumor Inoculation: Subcutaneously inject LNCaP cells, typically suspended in a basement membrane matrix like Matrigel, into the flank of each mouse.[5]
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers or a noninvasive imaging technique like bioluminescence imaging (BLI) or MRI.[5][23][24][25]
-
Induction of Castration: Once tumors reach a predetermined size (e.g., 100-200 mm³), administer a Goserelin implant (e.g., 3.6 mg depot) subcutaneously.[5] This establishes the androgen-deprived environment.
-
Monitoring Progression:
-
Continue to monitor tumor volume. An initial regression or stabilization of tumor growth is expected.
-
Progression to CRPC is defined as tumor regrowth despite castrate levels of testosterone.[5]
-
Optionally, collect periodic blood samples to confirm testosterone suppression and monitor prostate-specific antigen (PSA) levels, a key biomarker.[5]
-
The subcutaneous implantation of Goserelin is a robust and reproducible method for achieving sustained hormonal suppression in rodent models. This technique is fundamental for creating preclinical models to study hormone-dependent diseases, investigate mechanisms of therapy resistance, and evaluate novel therapeutic agents. Adherence to detailed, validated protocols is critical for ensuring animal welfare and generating high-quality, reliable scientific data.
References
- 1. What is the mechanism of Goserelin Acetate? [synapse.patsnap.com]
- 2. youtube.com [youtube.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. cancerresearchuk.org [cancerresearchuk.org]
- 5. benchchem.com [benchchem.com]
- 6. targetedonc.com [targetedonc.com]
- 7. grokipedia.com [grokipedia.com]
- 8. benchchem.com [benchchem.com]
- 9. Pharmacological and toxicological studies of a novel goserelin acetate extended-release microspheres in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetics and pharmacodynamics of sustained-release implant of goserelin in rats [cjpt.magtechjournal.com]
- 13. researchgate.net [researchgate.net]
- 14. Preparation and in vitro/in vivo evaluation of uniform-sized Goserelin-loaded sustained release microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. Pharmacological and toxicological studies of a novel goserelin acetate extended-release microspheres in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Goserelin/PLGA solid dispersion used to prepare long-acting microspheres with reduced initial release and reduced fluctuation of drug serum concentration in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. zoladexhcp.com [zoladexhcp.com]
- 20. canberrahealthservices.act.gov.au [canberrahealthservices.act.gov.au]
- 21. orthopresearch.com [orthopresearch.com]
- 22. kemh.health.wa.gov.au [kemh.health.wa.gov.au]
- 23. Bioluminescence-Based Tumor Quantification Method for Monitoring Tumor Progression and Treatment Effects in Mouse Lymphoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A Comparison of Imaging Techniques to Monitor Tumor Growth and Cancer Progression in Living Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
Application Notes and Protocols: (D-Ser4,D-Ser(tBu)6,Azagly10)-LHRH Microsphere Injection Technique
For Researchers, Scientists, and Drug Development Professionals
Introduction
(D-Ser4,D-Ser(tBu)6,Azagly10)-LHRH, also known as Goserelin, is a potent synthetic analog of Luteinizing Hormone-Releasing Hormone (LHRH). As an LHRH agonist, it is a critical component in the therapeutic landscape for hormone-sensitive cancers, such as prostate and breast cancer, as well as in the management of benign conditions like endometriosis. Continuous administration of Goserelin leads to the downregulation of pituitary LHRH receptors, resulting in a significant reduction in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This, in turn, suppresses gonadal steroidogenesis, leading to a state of medical castration.
To achieve sustained therapeutic effects and improve patient compliance, Goserelin is often formulated into biodegradable microspheres for parenteral administration. These microspheres, typically composed of polymers like poly(lactic-co-glycolic acid) (PLGA), allow for the controlled, long-term release of the drug following a single injection.
These application notes provide a comprehensive overview of the injection technique for this compound microspheres, along with detailed protocols for preclinical evaluation.
Mechanism of Action and Signaling Pathway
Upon administration, this compound initially acts as a potent agonist at the LHRH receptors on pituitary gonadotroph cells. This leads to a transient surge in the secretion of LH and FSH, which can cause a temporary increase in testosterone levels in men ("testosterone flare") or estradiol in women. However, the continuous presence of the agonist leads to receptor desensitization and downregulation. This uncouples the receptors from their intracellular signaling pathways, primarily the Gq/11 protein pathway, which subsequently inhibits the activation of phospholipase C (PLC). The reduced PLC activity leads to lower levels of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately decreasing the release of LH and FSH. The sustained suppression of gonadotropins results in a profound and reversible inhibition of gonadal steroid production.[1][2]
Some studies also suggest that LHRH agonists may have direct anti-proliferative effects on tumor cells that express LHRH receptors.[3] This direct action may involve the activation of Gαi proteins, leading to an inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[4]
Caption: LHRH Agonist Signaling Pathway in Pituitary Gonadotrophs.
Quantitative Data Summary
The following tables summarize key quantitative data for Goserelin microsphere formulations from preclinical and clinical studies.
Table 1: Preclinical Data for Goserelin Acetate Loaded PLGA Microspheres in Rats [5][6][7]
| Parameter | Formulation M3 (PLGA 50:50) | Formulation M5 (PLGA 75:25) | LY01005 (0.72 mg/kg) | LY01005 (1.44 mg/kg) |
| Dose | 1 mg | 1 mg | 0.72 mg/kg | 1.44 mg/kg |
| Route of Administration | Subcutaneous | Subcutaneous | Intramuscular | Intramuscular |
| Animal Model | Male Wistar rats | Male Wistar rats | Male SD rats | Male SD rats |
| Initial Burst Release | Controlled | Controlled | Initial testosterone surge at 24h | Initial testosterone surge at 24h |
| Duration of Testosterone Suppression | ~ 1 month | ~ 1 month | Maintained until Day 35 | Maintained until Day 35 |
| Relative Bioavailability vs. Zoladex® | - | - | 101.0% | 101.0% |
Table 2: Clinical Data for Goserelin Microspheres (LY01005) in Patients with Prostate Cancer [8]
| Parameter | LY01005 (Goserelin Microspheres) | Goserelin Implant (Zoladex®) |
| Dose | 3.6 mg | 3.6 mg |
| Route of Administration | Intramuscular | Subcutaneous |
| Frequency | Every 28 days | Every 28 days |
| Testosterone Suppression (≤50 ng/dL) at Day 29 | 99.3% of patients | 100% of patients |
| Cumulative Probability of Testosterone Suppression (Days 29-85) | 99.3% | 97.8% |
| Injection Site Reactions | 0% | 1.4% |
Table 3: Characterization of Goserelin-Loaded PLGA Microspheres [9][10]
| Parameter | Value Range |
| Encapsulation Efficiency | 90.4% - 93.98% |
| Drug Loading | 3.59% - 7.21% |
| Particle Size (D50) | Narrow distribution |
| Initial Burst Release (in vitro) | ~0.50% within 2 hours |
| Injection Needle Compatibility | 23-G |
Experimental Protocols
Protocol 1: Preparation of this compound Loaded PLGA Microspheres
This protocol is based on the solid-in-oil-in-water (s/o/w) emulsion-solvent evaporation method.[10]
Materials:
-
This compound (Goserelin Acetate)
-
Poly(lactic-co-glycolic acid) (PLGA) (e.g., 75:25 or 50:50 lactide:glycolide ratio)
-
Polyvinyl alcohol (PVA)
-
Dichloromethane (DCM)
-
Deionized water
-
High-shear homogenizer
-
Magnetic stirrer
-
Lyophilizer
Procedure:
-
Preparation of the Oil Phase: Dissolve a defined amount of PLGA in DCM to form the oil phase.
-
Dispersion of the Drug: Weigh the required amount of Goserelin acetate powder.
-
Formation of the Primary Emulsion (s/o): Add the Goserelin acetate powder to the oil phase and emulsify using a high-shear homogenizer to obtain a uniform solid-in-oil (s/o) primary emulsion.
-
Formation of the Double Emulsion (s/o/w): Add the primary emulsion to an aqueous solution of PVA (e.g., 0.5% w/v) under homogenization to form the s/o/w double emulsion.
-
Solvent Evaporation: Transfer the double emulsion to a larger volume of deionized water and stir continuously for several hours to allow the DCM to evaporate, leading to the hardening of the microspheres.
-
Washing and Collection: Wash the hardened microspheres with deionized water several times by centrifugation or filtration to remove residual PVA and unencapsulated drug.
-
Lyophilization: Freeze-dry the collected microspheres to obtain a fine, free-flowing powder.
-
Storage: Store the lyophilized microspheres at 2-8°C in a desiccator.
Caption: Workflow for Microsphere Preparation.
Protocol 2: In Vitro Characterization of Microspheres
A. Particle Size Analysis:
-
Use laser diffraction particle size analyzer to determine the mean particle size and size distribution.
B. Encapsulation Efficiency and Drug Loading:
-
Accurately weigh a sample of microspheres.
-
Dissolve the microspheres in a suitable organic solvent (e.g., DCM).
-
Extract the drug into an aqueous buffer.
-
Quantify the drug concentration in the aqueous phase using a validated HPLC method.
-
Calculate Encapsulation Efficiency (%) = (Actual Drug Content / Theoretical Drug Content) x 100.
-
Calculate Drug Loading (%) = (Mass of Drug in Microspheres / Mass of Microspheres) x 100.
C. In Vitro Release Study:
-
Suspend a known amount of microspheres in a release medium (e.g., phosphate-buffered saline, pH 7.4) in a temperature-controlled shaker (37°C).
-
At predetermined time intervals, collect aliquots of the release medium.
-
Replace the withdrawn volume with fresh release medium.
-
Analyze the drug concentration in the collected samples by HPLC.
-
Plot the cumulative percentage of drug released versus time.
Protocol 3: In Vivo Efficacy Study in a Prostate Cancer Xenograft Model
Animal Model:
-
Male athymic nude mice (6-8 weeks old).
-
Prostate cancer cell line (e.g., LNCaP, PC-3).
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of prostate cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width²).
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Microsphere Administration:
-
Reconstitute the lyophilized this compound microspheres in a sterile vehicle (e.g., a solution of carboxymethylcellulose and mannitol in water for injection) immediately before use.
-
Administer the microsphere suspension via intramuscular or subcutaneous injection at the desired dose. The control group should receive the vehicle only.
-
-
Data Collection:
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
At the end of the study, collect blood samples for hormone level analysis (testosterone, LH).
-
Excise tumors for weight measurement and histological analysis.
-
-
Efficacy Evaluation: Compare the tumor growth inhibition, final tumor weight, and hormone levels between the treated and control groups.
Caption: In Vivo Efficacy Study Workflow.
Protocol 4: In Vitro Cell Proliferation (MTT) Assay[11][12][13][14]
Cell Lines:
-
Human prostate cancer cell lines (e.g., LNCaP, DU-145, PC-3).
Materials:
-
This compound (Goserelin Acetate)
-
Cell culture medium and supplements
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed prostate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of Goserelin acetate for a specified duration (e.g., 24, 48, 72 hours). Include untreated control wells.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the cell viability against the drug concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Microsphere Injection Technique
The following is a general protocol for the intramuscular or subcutaneous injection of this compound microspheres. This protocol is based on established procedures for similar LHRH agonist depot formulations.
Materials:
-
Vial of lyophilized this compound microspheres
-
Syringe with sterile diluent/vehicle
-
Vial adapter or a sterile needle for reconstitution
-
Sterile injection needle (e.g., 21G or 23G)
-
Alcohol swabs
-
Sharps container
Procedure:
-
Preparation:
-
Inspect the vial of microspheres for any signs of damage or caking of the powder.
-
Ensure the diluent is clear and at room temperature.
-
-
Reconstitution:
-
Attach the vial adapter to the vial of microspheres, or use a sterile needle to transfer the diluent from the syringe into the vial.
-
Gently swirl the vial to ensure the microspheres are fully suspended. Do not shake vigorously , as this may cause foaming or damage the microspheres. The resulting suspension should appear milky and uniform.
-
-
Aspiration:
-
Invert the vial and withdraw the entire contents of the reconstituted suspension into the syringe.
-
-
Injection:
-
Select the injection site (e.g., gluteal muscle for intramuscular injection, or the anterior abdominal wall for subcutaneous injection). Clean the site with an alcohol swab.
-
Expel any large air bubbles from the syringe.
-
Insert the needle into the selected site at the appropriate angle (90° for intramuscular, 45° for subcutaneous).
-
Inject the entire contents of the syringe smoothly.
-
-
Post-Injection:
-
Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad.
-
Do not massage the injection site.
-
Dispose of the needle and syringe in a sharps container.
-
Important Considerations:
-
The reconstituted suspension should be administered immediately, as the microspheres can settle over time.
-
The injection technique should be performed by a trained healthcare professional.
-
Injection sites should be rotated to avoid local irritation.
Disclaimer
These application notes and protocols are intended for research purposes only and are not a substitute for established clinical guidelines. The specific parameters for the formulation and administration of this compound microspheres should be optimized and validated for each specific application. Researchers should adhere to all applicable safety and regulatory guidelines.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. jpionline.org [jpionline.org]
- 3. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Luteinizing hormone-releasing hormone receptor agonists and antagonists in prostate cancer: effects on long-term survival and combined therapy with next-generation hormonal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Pharmacological and toxicological studies of a novel goserelin acetate extended-release microspheres in rats [frontiersin.org]
- 6. Pharmacological and toxicological studies of a novel goserelin acetate extended-release microspheres in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy and safety of LY01005 versus goserelin implant in Chinese patients with prostate cancer: A multicenter, randomized, open-label, phase III, non-inferiority trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation and in vitro/in vivo evaluation of uniform-sized Goserelin-loaded sustained release microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. EP2987484A1 - Goserelin sustained release microsphere pharmaceutical composition - Google Patents [patents.google.com]
Application Notes and Protocols: Goserelin Dosing Regimen in Prostate Cancer Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Goserelin (Zoladex®), a luteinizing hormone-releasing hormone (LHRH) agonist, for establishing prostate cancer mouse models, with a primary focus on inducing a castration-resistant state. The following protocols and data are intended to facilitate the design and execution of preclinical studies investigating prostate cancer progression and novel therapeutic strategies.
Introduction
Goserelin is a synthetic analogue of LHRH.[1] Continuous administration of Goserelin paradoxically leads to the downregulation and desensitization of LHRH receptors in the pituitary gland.[1] This results in a significant and sustained decrease in luteinizing hormone (LH) secretion, which in turn halts the testicular production of testosterone, leading to chemical castration.[1] In preclinical research, Goserelin is a critical tool for developing models of castration-resistant prostate cancer (CRPC), a stage of the disease where the cancer progresses despite low levels of androgens.
Goserelin Formulations in Preclinical Research
The most commonly used formulation of Goserelin in mouse models is the subcutaneous depot implant. Commercially available formulations include:
-
3.6 mg Goserelin Implant: Designed for 28-day sustained release.[2]
-
10.8 mg Goserelin Implant: Designed for 12-week sustained release.[2]
For most mouse studies, the 3.6 mg implant is utilized to ensure sustained chemical castration.[1]
Dosing Regimens in Prostate Cancer Mouse Models
The appropriate dosing regimen for Goserelin depends on the specific prostate cancer model and the experimental objectives. The following tables summarize common dosing strategies.
Androgen-Sensitive Xenograft Models (LNCaP and VCaP)
These models are used to study the transition from androgen-sensitive to castration-resistant prostate cancer.
| Cell Line | Mouse Strain | Goserelin Dose | Administration Route | Frequency | Purpose | Reference(s) |
| LNCaP | Male immunodeficient (e.g., BALB/c nude, NOD-scid) | 3.6 mg depot implant | Subcutaneous (s.c.) | Single implant | To induce chemical castration and monitor for the development of castration-resistant tumors. | [1] |
| VCaP | Male SCID | Surgical Castration (as a surrogate for chemical castration) | N/A | N/A | To study the emergence of androgen-independent tumors. | [3] |
Note: While direct evidence for a specific Goserelin dose in VCaP xenografts from the provided search results is limited, the standard practice for inducing castration in mouse models for studying CRPC often involves either surgical castration or the use of a Goserelin implant as described for LNCaP models.
Androgen-Independent Xenograft Models (PC-3 and DU145)
These cell lines are androgen-independent, and therefore, Goserelin is not used to inhibit their growth directly. However, it may be used to create a castrated host environment for specific experimental questions.
| Cell Line | Mouse Strain | Goserelin Dose | Administration Route | Frequency | Purpose |
| PC-3, DU145 | Male immunodeficient (e.g., athymic nude) | 3.6 mg depot implant | Subcutaneous (s.c.) | Single implant | To establish a castrated environment to study tumor behavior in the absence of testicular androgens. |
General Dosing Information from Rodent Studies
| Animal Model | Formulation | Dose | Administration Route | Frequency | Observed Effect | Reference(s) |
| Rat | Extended-Release Microspheres | 0.36, 0.72, 1.44 mg/kg | Intramuscular (i.m.) | Single dose | Testosterone suppression to castration levels. | [4] |
| Rat | Depot Implant | 1 mg | Subcutaneous (s.c.) | Single dose | Testosterone decreased to castrate range. | [4] |
| Mouse | Subcutaneous Implant | Up to 2400 mcg/kg/day | Subcutaneous (s.c.) | Every 3 weeks for 2 years | Long-term toxicity study. | [5] |
Experimental Protocols
Protocol 1: Establishment of a Castration-Resistant LNCaP Xenograft Model
This protocol outlines the steps to develop a subcutaneous LNCaP xenograft model and induce castration resistance using a Goserelin implant.[1]
Materials:
-
LNCaP cells
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Matrigel®
-
Male immunodeficient mice (e.g., BALB/c nude or NOD-scid), 6-8 weeks old
-
3.6 mg Goserelin Acetate implant
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Cell Culture: Culture LNCaP cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. Harvest cells during the exponential growth phase.
-
Cell Preparation: Resuspend LNCaP cells in a 1:1 mixture of serum-free medium and Matrigel® to a final concentration of 4-10 x 10⁶ cells/mL.
-
Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and grow to a predetermined size (e.g., 100-200 mm³). Measure tumor volume 2-3 times per week using calipers (Volume = (Length x Width²)/2).
-
Induction of Chemical Castration: Once tumors reach the desired size, randomize mice into treatment groups.
-
Goserelin Administration: Administer a single 3.6 mg Goserelin Acetate subcutaneous implant.
-
Monitoring for Castration-Resistant Growth: Continue to monitor tumor growth. An initial regression or stabilization of tumor growth is expected, followed by eventual regrowth, indicating the development of castration resistance.
Workflow for Developing a CRPC Xenograft Model
References
- 1. benchchem.com [benchchem.com]
- 2. reference.medscape.com [reference.medscape.com]
- 3. Development of the VCaP Androgen Independent Model of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Chemical castration using a depot LHRH-agonist as a palliative therapy concept in prostatic carcinoma--clinical, endocrinological and experimental studies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Castration induces up-regulation of intratumoral androgen biosynthesis and androgen receptor expression in an orthotopic VCaP human prostate cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Testosterone Suppression After Goserelin Administration in Rats
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Goserelin is a synthetic analogue of gonadotropin-releasing hormone (GnRH) used to suppress the production of sex hormones, including testosterone.[1][2] In male rats, goserelin administration leads to a transient initial increase in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), followed by a sustained decrease.[1][3][4] This downregulation of the hypothalamic-pituitary-gonadal axis results in a significant reduction of testosterone to castration levels, making it a valuable tool in preclinical research for hormone-dependent conditions.[3][4][5] These application notes provide detailed protocols for administering goserelin to rats and subsequently measuring the suppression of serum testosterone.
Mechanism of Action: GnRH Signaling Pathway
Goserelin acts as a potent agonist at the GnRH receptors in the anterior pituitary gland.[1] Continuous administration, as opposed to the natural pulsatile release of GnRH, leads to the downregulation of these receptors.[2][6] This desensitization of the pituitary gonadotroph cells suppresses the secretion of LH and FSH, which are necessary for testosterone production in the testes.[3][4][7]
Experimental Protocols
Goserelin Administration Protocol
This protocol is based on studies using extended-release microspheres and subcutaneous implants in rats.[3][6]
Materials:
-
Goserelin acetate (e.g., extended-release microspheres or subcutaneous implant like Zoladex®)[3][8]
-
Sterile vehicle for reconstitution (if applicable, e.g., 1% sodium carboxymethylcellulose)[6]
-
Sterile syringes and needles (e.g., 16-gauge for Zoladex® implant, 21-gauge for microsphere injection)[6][8]
-
Animal scale
-
70% ethanol for disinfection
-
Anesthesia (as per institutionally approved protocol)
Procedure:
-
Animal Model: Adult male rats (e.g., Sprague-Dawley) are commonly used. Allow for at least one week of acclimatization before the start of the experiment.
-
Dosage Calculation: Calculate the required dose of goserelin based on the individual animal's body weight. Common dosages for testosterone suppression in rats range from 0.36 mg/kg to 1.80 mg/kg.[3][5]
-
Preparation of Goserelin:
-
Administration:
-
Anesthetize the rat according to your institution's approved protocol.
-
Intramuscular Injection (for microspheres): Disinfect the injection site on the hind limb with 70% ethanol. Administer the calculated volume of the goserelin suspension via intramuscular injection into the thigh muscle.[6]
-
Subcutaneous Implantation: Pinch the skin on the anterior abdominal wall below the navel line. Insert the needle subcutaneously and depress the plunger to deliver the implant.[8]
-
-
Post-Administration Monitoring: Monitor the animals for any adverse reactions and for recovery from anesthesia.
Blood Collection Protocol
Blood samples are collected to measure serum testosterone levels at various time points.
Materials:
-
Restraining device (optional, for conscious collection)
-
Needles (e.g., 25-27 gauge) or lancets
-
Micro-hematocrit capillary tubes or microcentrifuge tubes
-
Anesthesia (if required)
-
Centrifuge
Procedure:
-
Blood Sampling Schedule: A typical schedule includes a baseline sample (Day 0, prior to dosing) and subsequent samples at various time points to monitor the initial testosterone surge and subsequent suppression. A suggested schedule is: Day 1, 4, 7, 14, 21, 28, and then weekly or bi-weekly as needed.[3]
-
Collection Method:
-
Saphenous Vein: This method can be performed on conscious, restrained rats.[9][10] The area over the lateral saphenous vein is shaved, and a small puncture is made with a needle to collect blood drops.[10]
-
Tail Vein: The tail is warmed to dilate the vein. A small incision or puncture is made in the lateral tail vein to collect blood.[9]
-
Terminal Collection (Cardiac Puncture): This is performed under deep anesthesia at the end of the study to collect a large volume of blood.[11]
-
-
Sample Processing:
-
Collect approximately 200-500 µL of blood into a microcentrifuge tube.[3]
-
Allow the blood to clot at room temperature for 30-60 minutes or at 4°C for 2 hours.[12]
-
Centrifuge at 1000 x g for 20 minutes to separate the serum.[12]
-
Carefully collect the serum supernatant and store it at -20°C or -80°C until analysis.[13][14] Avoid repeated freeze-thaw cycles.[13][14]
-
Testosterone Measurement Protocol (ELISA)
A competitive enzyme-linked immunosorbent assay (ELISA) is a common method for quantifying testosterone in rat serum.[13][14][15]
Principle: The assay is based on the competitive binding between testosterone in the sample and a known amount of enzyme-conjugated testosterone (e.g., Testosterone-HRP) for a limited number of antibodies coated on the microplate wells.[14][15] The amount of conjugated testosterone that binds to the antibody is inversely proportional to the concentration of testosterone in the sample.
Materials:
-
Rat/Mouse Testosterone ELISA Kit (commercially available kits are recommended)[13][15]
-
Microplate reader capable of measuring absorbance at 450 nm[15]
-
Pipettes and tips
-
Wash buffer
-
Substrate solution (e.g., TMB)
-
Stop solution
Procedure (General Outline - refer to specific kit instructions):
-
Preparation: Bring all reagents and samples to room temperature. Prepare wash buffers and any required dilutions of standards and samples.
-
Assay:
-
Add standards, controls, and serum samples to the appropriate wells of the antibody-coated microplate.[15]
-
Add the Testosterone-HRP conjugate to each well.[15]
-
Add the anti-Testosterone antibody to each well.[15]
-
Incubate for the time and temperature specified in the kit protocol (e.g., 60 minutes at room temperature).[15]
-
-
Washing: Aspirate the contents of the wells and wash them multiple times with the wash buffer to remove any unbound reagents.[15]
-
Substrate Reaction: Add the TMB substrate solution to each well and incubate in the dark for a specified time (e.g., 15 minutes) to allow for color development.[15]
-
Stopping the Reaction: Add the stop solution to each well. The color will change from blue to yellow.[15]
-
Reading: Read the absorbance of each well at 450 nm using a microplate reader.[15]
-
Calculation: Calculate the mean absorbance for each set of standards and samples. Plot a standard curve of absorbance versus testosterone concentration. Determine the testosterone concentration in the samples by interpolating from the standard curve.[15]
Experimental Workflow
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Goserelin Dosing Regimen in Rats
| Formulation | Dose (mg/kg) | Route of Administration | Frequency | Expected Effect | Reference |
| Extended-Release Microspheres | 0.72, 1.44 | Intramuscular (i.m.) | Single dose | Testosterone suppression to castration levels from Day 4, maintained to Day 35. | [3] |
| Zoladex® Implant | 1.44 | Subcutaneous (s.c.) | Single dose | Comparable suppression to microspheres for the first 21 days. | [3] |
| Sustained-Release Implant | 0.6, 1.2 | Subcutaneous (s.c.) | Single dose | Testosterone decreases to castration level after 4 days. | [5] |
Table 2: Example Serum Testosterone Levels After Goserelin Administration
| Time Point | Control Group (Vehicle) (ng/mL) | Goserelin Group (1.44 mg/kg) (ng/mL) | Castration Group (ng/mL) |
| Day 0 | Mean ± SD | Mean ± SD | Mean ± SD |
| Day 1 | Mean ± SD | Mean ± SD (Expect initial surge) | Mean ± SD |
| Day 4 | Mean ± SD | Mean ± SD (Expect suppression) | Mean ± SD |
| Day 7 | Mean ± SD | Mean ± SD | Mean ± SD |
| Day 14 | Mean ± SD | Mean ± SD | Mean ± SD |
| Day 21 | Mean ± SD | Mean ± SD | Mean ± SD |
| Day 28 | Mean ± SD | Mean ± SD | Mean ± SD |
Note: Data in Table 2 are placeholders and should be replaced with actual experimental results. A study on LY01005, an extended-release goserelin formulation, showed an initial supra-physiological testosterone level at 24 hours post-dosing, which then rapidly fell to castration level by Day 4.[3] This level was maintained until Day 35 in the 0.72 and 1.44 mg/kg groups.[3]
References
- 1. youtube.com [youtube.com]
- 2. Goserelin - Wikipedia [en.wikipedia.org]
- 3. Pharmacological and toxicological studies of a novel goserelin acetate extended-release microspheres in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Zoladex 10.8 mg (Goserelin Acetate Implant): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 9. Blood sampling: Rat | NC3Rs [nc3rs.org.uk]
- 10. scispace.com [scispace.com]
- 11. Guidelines for Blood Collection in Laboratory Animals | UK Research [research.uky.edu]
- 12. elkbiotech.com [elkbiotech.com]
- 13. Testosterone Testing In Rat or Mouse ELISA Kit [rmdiagnostics.com]
- 14. sceti.co.jp [sceti.co.jp]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for In Vivo Imaging of Tumor Response to (D-Ser4,D-Ser(tBu)6,Azagly10)-LHRH (Goserelin)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(D-Ser4,D-Ser(tBu)6,Azagly10)-LHRH, also known as Goserelin, is a potent synthetic analog of luteinizing hormone-releasing hormone (LHRH). Goserelin functions as an LHRH receptor agonist. Many cancers, including those of the prostate, breast, ovary, and endometrium, overexpress LHRH receptors, making them a valuable target for both therapy and diagnostic imaging.[1][2] By labeling Goserelin with a radionuclide suitable for Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET), it is possible to non-invasively visualize and quantify the expression of LHRH receptors in tumors. This allows for the longitudinal monitoring of tumor response to therapies that target the LHRH receptor pathway or other anti-cancer treatments.
These application notes provide a comprehensive overview and detailed protocols for the use of radiolabeled Goserelin in preclinical in vivo imaging to assess tumor response.
Signaling Pathway of LHRH Receptor in Cancer Cells
In contrast to its signaling pathway in the pituitary gland, the LHRH receptor in cancer cells is often coupled to a Gi protein. Activation of this pathway by an LHRH agonist like Goserelin leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent anti-proliferative effects.
Caption: LHRH Receptor Signaling Pathway in Cancer Cells.
Experimental Workflow for In Vivo Imaging of Tumor Response
The general workflow for assessing tumor response using radiolabeled Goserelin involves several key stages, from the establishment of the tumor model to the final data analysis.
Caption: Workflow for In Vivo Tumor Response Imaging.
Quantitative Data Summary
The following tables summarize representative quantitative data obtained from preclinical SPECT/CT imaging studies using a 99mTc-labeled LHRH analog ([99mTc]Tc-HYNIC-GSG-LHRH(d-Lys6)) in a 4T1 breast cancer tumor-bearing mouse model.[2] This data can be used as a benchmark for expected outcomes when imaging with a similarly labeled Goserelin analog.
Table 1: Biodistribution of 99mTc-labeled LHRH Analog in 4T1 Tumor-Bearing Mice (% Injected Dose per Gram ± SD) [2]
| Organ | 1 hour p.i. | 5 hours p.i. |
| Blood | 1.5 ± 0.3 | 0.4 ± 0.1 |
| Heart | 0.8 ± 0.2 | 0.2 ± 0.1 |
| Lungs | 1.2 ± 0.4 | 0.3 ± 0.1 |
| Liver | 2.5 ± 0.6 | 1.0 ± 0.3 |
| Spleen | 0.5 ± 0.1 | 0.2 ± 0.1 |
| Kidneys | 15.8 ± 3.2 | 5.1 ± 1.5 |
| Stomach | 0.4 ± 0.1 | 0.2 ± 0.1 |
| Intestines | 1.0 ± 0.3 | 0.5 ± 0.2 |
| Muscle | 0.2 ± 0.1 | 0.1 ± 0.05 |
| Bone | 0.6 ± 0.2 | 0.3 ± 0.1 |
| Tumor | 5.8 ± 0.5 | 3.2 ± 0.8 |
Table 2: Tumor-to-Tissue Ratios of 99mTc-labeled LHRH Analog [2]
| Ratio | 1 hour p.i. | 5 hours p.i. |
| Tumor-to-Blood | 3.9 ± 0.7 | 8.0 ± 2.1 |
| Tumor-to-Muscle | 30.5 ± 11.2 | 32.0 ± 8.5 |
| Tumor-to-Liver | 2.3 ± 0.5 | 3.2 ± 0.9 |
Experimental Protocols
Protocol 1: Radiolabeling of Goserelin with Technetium-99m (99mTc)
This protocol is adapted from methods used for other peptides and LHRH analogs.[2]
Materials:
-
Goserelin acetate
-
HYNIC (hydrazinonicotinamide) conjugation kit
-
Sodium pertechnetate (Na[99mTc]O4) from a 99Mo/99mTc generator
-
Tricine and Nicotinic Acid (co-ligands)
-
Stannous chloride (SnCl2)
-
0.1 M HCl
-
0.1 M NaOH
-
Saline (0.9% NaCl)
-
ITLC-SG strips
-
HPLC system with a radioactivity detector
Procedure:
-
Conjugation of HYNIC to Goserelin:
-
Dissolve Goserelin acetate in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5).
-
Add the activated HYNIC linker to the Goserelin solution.
-
Incubate at room temperature for 2 hours.
-
Purify the HYNIC-Goserelin conjugate using a desalting column or HPLC.
-
Lyophilize the purified conjugate and store at -20°C.
-
-
Radiolabeling with 99mTc:
-
In a sterile vial, dissolve a small amount of HYNIC-Goserelin in nitrogen-purged water.
-
Add the co-ligands (Tricine and Nicotinic Acid) to the vial.
-
Add a freshly prepared solution of stannous chloride in 0.1 M HCl.
-
Add the required amount of Na[99mTc]O4 (e.g., 370 MBq).
-
Adjust the pH to 5.0-6.0 using 0.1 M NaOH if necessary.
-
Incubate the reaction mixture at 100°C for 15 minutes.
-
Allow the vial to cool to room temperature.
-
-
Quality Control:
-
Determine the radiochemical purity using ITLC-SG strips with saline as the mobile phase.
-
Confirm the radiochemical purity and specific activity using radio-HPLC. A radiochemical purity of >95% is desirable.
-
Protocol 2: In Vivo SPECT/CT Imaging of Tumor Response
Animal Model:
-
Immunocompromised mice (e.g., BALB/c nude)
-
LHRH receptor-positive human cancer cell line (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer)
Procedure:
-
Tumor Inoculation:
-
Subcutaneously inject 5 x 10^6 cancer cells suspended in Matrigel into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
-
Baseline Imaging (Day 0):
-
Anesthetize the tumor-bearing mice (e.g., with 2% isoflurane).
-
Administer approximately 18.5 MBq of 99mTc-Goserelin via tail vein injection.
-
At a predetermined time point post-injection (e.g., 1-2 hours, based on biodistribution studies), perform SPECT/CT imaging.
-
Acquire SPECT data followed by a CT scan for anatomical co-registration.
-
-
Treatment Administration:
-
Following baseline imaging, randomize mice into treatment and control groups.
-
Administer the therapeutic agent according to the desired regimen.
-
-
Longitudinal Imaging:
-
Repeat the SPECT/CT imaging procedure at selected time points post-treatment (e.g., Day 3, 7, and 14).
-
Ensure consistent imaging parameters (injected dose, acquisition time, etc.) across all time points.
-
Monitor tumor volume using caliper measurements throughout the study.
-
-
Image Analysis and Data Quantification:
-
Reconstruct SPECT and CT images using appropriate software.
-
Fuse the SPECT and CT images.
-
Draw regions of interest (ROIs) around the tumor and reference tissues (e.g., muscle) on the fused images.
-
Calculate the mean counts per pixel within each ROI.
-
Convert counts to activity concentration (Bq/mL or %ID/g) using a calibration factor obtained from a phantom scan.
-
Calculate the tumor-to-muscle ratio at each time point.
-
Compare the changes in tumor uptake of 99mTc-Goserelin over time between the treatment and control groups.
-
Correlate the imaging data with changes in tumor volume.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and with the approval of the Institutional Animal Care and Use Committee (IACUC).
References
Application Notes and Protocols for Long-Term Goserelin Treatment in Endometriosis Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of long-term goserelin treatment protocols for endometriosis research.
Introduction
Goserelin is a synthetic analogue of gonadotropin-releasing hormone (GnRH) that, with chronic administration, potently suppresses the pituitary-gonadal axis.[1][2] This leads to a significant reduction in estrogen levels, creating a hypoestrogenic state that results in the regression of estrogen-dependent endometriotic lesions and improvement in associated pain symptoms.[3][4] Standard treatment is typically limited to six months due to side effects associated with this hypoestrogenic state, most notably a reduction in bone mineral density (BMD) and vasomotor symptoms.[3][5] Long-term treatment protocols, therefore, often incorporate "add-back" therapy to mitigate these side effects while maintaining therapeutic efficacy.[5][6]
These protocols are designed to facilitate the investigation of goserelin's long-term efficacy, safety, and mechanism of action in managing endometriosis.
Quantitative Data Summary
The following tables summarize key quantitative data from representative studies on goserelin treatment for endometriosis.
Table 1: Goserelin Treatment Protocol Parameters
| Parameter | Standard Protocol (≤ 6 months) | Long-Term Protocol (> 6 months) |
| Goserelin Dosage | 3.6 mg subcutaneous depot | 3.6 mg subcutaneous depot |
| Frequency | Every 28 days[7][8] | Every 28 days[5] |
| Treatment Duration | Up to 24 weeks (6 months)[7][9] | 12 - 24 months or longer[5][10] |
| Add-Back Therapy | Not typically required | Required (e.g., Tibolone, Estradiol + Progestin)[5][6][11] |
Table 2: Efficacy of Goserelin Treatment in Endometriosis
| Outcome Measure | Goserelin Only (6 Months) | Goserelin + Add-Back Therapy (Long-Term) |
| Reduction in Total Subjective Score | 86% - 90%[9] | Maintained suppression of symptoms[5][12] |
| Reduction in Pelvic Symptom Score | 93%[9] | Significant and stable reduction in Total Pelvic Symptom Score (TPSS)[13] |
| Reduction in r-AFS Score | 47.3% - 53%[4][7] | N/A (Typically not re-assessed during long-term medical therapy) |
| Recurrence Rate (Post-Treatment) | Varies; symptoms may reappear after cessation[9] | Lower recurrence rate compared to goserelin alone (7.5% vs 35% at 24 months in one study)[10] |
| Serum Estradiol (E2) Levels | Sharply suppressed to postmenopausal range[4][7] | Maintained below 40 pg/ml[5] |
Table 3: Safety and Side Effect Profile
| Side Effect | Goserelin Only (6 Months) | Goserelin + Add-Back Therapy (Long-Term) |
| Vasomotor Symptoms (Hot Flushes) | High frequency (e.g., 93%)[9] | Significantly reduced[5] |
| Bone Mineral Density (BMD) Loss | ~5.4% decrease from baseline[7] | Prevented or significantly diminished[6][11] |
| Vaginal Dryness | Common[9] | Alleviated |
| Decreased Libido | Common[5] | Improved compared to goserelin alone |
Experimental Protocols
Protocol for a Long-Term Goserelin Clinical Trial
Objective: To evaluate the long-term efficacy and safety of goserelin with add-back therapy in managing symptomatic endometriosis.
1. Participant Selection (Inclusion and Exclusion Criteria):
-
Inclusion Criteria:
-
Premenopausal women aged 18 years or older.[8]
-
Laparoscopically confirmed diagnosis of endometriosis, staged using the revised American Fertility Society (r-AFS) classification.[12]
-
Presence of moderate to severe endometriosis-associated pain, defined as a score ≥ 30 mm on a 100 mm Visual Analog Scale (VAS) for dysmenorrhea, dyspareunia, or chronic pelvic pain at baseline.[14]
-
Regular menstrual cycles.
-
Willingness to use non-hormonal contraception.[8]
-
-
Exclusion Criteria:
-
Known hypersensitivity to goserelin or other GnRH analogues.[15]
-
Use of hormonal treatments within the 3 months prior to enrollment.[12]
-
Undiagnosed abnormal vaginal bleeding.
-
Co-existing conditions that could confound the assessment of pelvic pain.
-
Significant cardiovascular, renal, or hepatic disease.
-
History of osteoporosis or metabolic bone disease.
-
2. Study Design and Treatment Regimen:
-
Design: A prospective, randomized, controlled trial.
-
Baseline Assessment (Visit 1):
-
Obtain informed consent.
-
Record detailed medical history and demographics.
-
Perform a physical and gynecological examination.
-
Administer pain assessment questionnaires (VAS for dysmenorrhea, dyspareunia, non-menstrual pelvic pain) and a quality of life questionnaire (e.g., Endometriosis Health Profile-30, EHP-30).[16]
-
Collect blood samples for baseline hormone levels (E2, LH, FSH).
-
Perform a baseline bone mineral density scan (DXA scan of lumbar spine and hip).
-
Review laparoscopic surgery report and confirm r-AFS score.
-
-
Treatment Phase:
-
Administer goserelin 3.6 mg via subcutaneous depot injection every 28 days.
-
Initiate add-back therapy (e.g., oral tibolone 2.5 mg/day or a combination of estradiol and a progestin) starting from the first or second month of goserelin treatment.[5]
-
Duration: 12 to 24 months.
-
-
Monitoring and Assessments (Monthly for first 3 months, then every 3 months):
-
Administer VAS pain scales.
-
Record any adverse events.
-
Assess medication compliance.
-
At 6, 12, 18, and 24 months, repeat:
-
Quality of Life questionnaire (EHP-30).
-
Hormone level measurements.
-
BMD scan.
-
-
-
End of Treatment and Follow-up:
-
Conduct a final assessment at the end of the treatment period.
-
Follow participants for 12-24 months post-treatment to assess for recurrence of symptoms.
-
3. Outcome Measures:
-
Primary Endpoints:
-
Secondary Endpoints:
Protocol for Laparoscopic Assessment and Staging (r-AFS Score)
Objective: To visually confirm and stage endometriosis to determine eligibility for a clinical trial.
1. Pre-operative Preparation:
-
Standard pre-surgical workup, including blood tests and imaging as indicated.
-
Patient counseling regarding the procedure, risks, and benefits.
2. Surgical Procedure (Diagnostic Laparoscopy):
-
The patient is placed under general anesthesia.
-
A pneumoperitoneum is established.
-
A laparoscope is inserted through an umbilical incision to visualize the pelvic and abdominal cavities.
-
A systematic inspection of the peritoneum, ovaries, fallopian tubes, uterus, and cul-de-sac is performed.
3. r-AFS Scoring:
-
The surgeon systematically scores the extent of the disease based on the r-AFS classification system.[17][18]
-
Peritoneum and Ovaries: Points are assigned based on the size of endometriotic implants (<1 cm, 1-3 cm, >3 cm).
-
Posterior Cul-de-sac Obliteration: Points are assigned for partial or complete obliteration.
-
Adhesions (Ovary and Tube): Points are assigned based on the extent and density of adhesions (filmy vs. dense) and the degree of enclosure of the adnexa.
-
Total Score Calculation: The points from all categories are summed to determine the stage of endometriosis:
-
Stage I (Minimal): 1-5 points
-
Stage II (Mild): 6-15 points
-
Stage III (Moderate): 16-40 points
-
Stage IV (Severe): >40 points
-
-
Biopsies of suspected lesions should be taken for histological confirmation.[12]
Protocol for Pain Assessment using Visual Analog Scale (VAS)
Objective: To quantitatively measure a participant's subjective pain experience.
1. Instrument:
-
A 100 mm horizontal line, anchored at the left end with "No Pain" and at the right end with "Worst Imaginable Pain".[16]
2. Administration:
-
Provide the participant with separate VAS scales for each type of pain being assessed (e.g., dysmenorrhea, deep dyspareunia, non-menstrual pelvic pain).[19]
-
Instruct the participant to mark a single vertical line on the 100 mm scale that best represents the average intensity of that specific type of pain they have experienced over a defined period (e.g., "the last 28 days").
-
For daily diaries, participants record their pain level at the same time each day.
3. Scoring:
-
Measure the distance in millimeters from the "No Pain" anchor to the participant's mark.
-
The score is recorded as a number from 0 to 100.
Visualizations
Caption: Goserelin's mechanism of action in endometriosis.
Caption: Experimental workflow for a long-term goserelin trial.
Caption: Relationship between treatment and study endpoints.
References
- 1. endoexcellencecenter.com [endoexcellencecenter.com]
- 2. Gonadotropin-Releasing Hormone (GnRH)/GnRH Receptors and Their Role in the Treatment of Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GnRH agonists in the treatment of symptomatic endometriosis: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment of endometriosis with goserelin depot, a long-acting gonadotropin-releasing hormone agonist analog: endocrine and clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effectiveness and Long-Term Safety of Prolonged Gosereline and Tibolone in Women with Endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Add-back therapy in the treatment of endometriosis: the European experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Policies & Guidelines [policies.credenceblue.com]
- 8. zoladexhcp.com [zoladexhcp.com]
- 9. pahealthwellness.com [pahealthwellness.com]
- 10. The effects of post-surgical administration of goserelin plus anastrozole compared to goserelin alone in patients with severe endometriosis: a prospective randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Non-Interventional Study of Zoladex in Endometriosis [astrazenecaclinicaltrials.com]
- 13. academic.oup.com [academic.oup.com]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Pain scoring in endometriosis: entry criteria and outcome measures for clinical trials. Report from the Art and Science of Endometriosis meeting - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Laparoscopic management of moderate: Severe endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. gremjournal.com [gremjournal.com]
- 19. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Establishing a Hormone-Dependent Cancer Xenograft Model with Goserelin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hormone-dependent cancers, such as estrogen receptor-positive (ER+) breast cancer and androgen-dependent prostate cancer, represent a significant portion of human malignancies. Preclinical models that accurately recapitulate the hormonal dependence of these tumors are crucial for understanding tumor biology and evaluating novel therapeutic agents. Xenograft models, where human cancer cells or tissues are implanted into immunodeficient mice, are a cornerstone of in vivo cancer research.
This document provides detailed protocols for establishing hormone-dependent cancer xenograft models and for inducing a hormone-deprived state using Goserelin, a gonadotropin-releasing hormone (GnRH) agonist. Goserelin effectively suppresses the production of testosterone (B1683101) in males and estrogen in females, mimicking the hormonal environment achieved by surgical castration and providing a clinically relevant model for studying hormone-targeted therapies.[1][2][3][4][5][6]
These protocols are intended to guide researchers in the successful implementation of these models, ensuring reproducibility and adherence to ethical standards in animal research.
Key Experimental Protocols
Cell Line Selection and Culture
The choice of cell line is critical for establishing a successful hormone-dependent xenograft model. It is essential to use cell lines with well-characterized hormone receptor expression and dependency.
Recommended Cell Lines:
Protocol for Cell Culture:
-
Culture the selected cancer cell line in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C and 5% CO2.
-
Routinely passage the cells to maintain them in the exponential growth phase.
-
Prior to implantation, harvest the cells by trypsinization, wash with phosphate-buffered saline (PBS), and resuspend in a serum-free medium or Matrigel solution.[10]
-
Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion. The cell viability should be greater than 90%.
Animal Model Selection and Preparation
Immunodeficient mice are required for the engraftment of human cancer cells.
Recommended Mouse Strains:
-
Nude (nu/nu) mice
-
NOD/SCID mice
-
NSG (NOD scid gamma) mice
Protocol for Animal Preparation:
-
Acquire mice from a reputable vendor and allow them to acclimatize to the facility for at least one week before the experiment.
-
House the animals in a specific pathogen-free (SPF) environment.
-
For ER+ breast cancer models, ovariectomize female mice to remove the endogenous source of estrogen. Allow a recovery period of at least one week post-surgery.
-
For studies requiring exogenous estrogen, implant a slow-release estrogen pellet subcutaneously.[9][11]
Tumor Cell Implantation
Protocol for Subcutaneous Implantation:
-
Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).
-
Prepare the injection site (typically the flank or mammary fat pad) by shaving and disinfecting with an alcohol wipe.
-
Inject the prepared cell suspension (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL) subcutaneously.[10]
-
Monitor the animal until it has fully recovered from anesthesia.
Goserelin Administration for Chemical Castration
Goserelin is administered as a slow-release depot injection.[5]
Protocol for Goserelin Administration:
-
Once the tumors have reached a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Administer Goserelin subcutaneously according to the manufacturer's recommended dosage for murine models. A common dose is the 3.6 mg depot, which provides sustained release over 28 days.[12][13]
-
The control group should receive a placebo injection.
Note on Castration Methods: While Goserelin provides a method of "chemical castration," surgical castration (orchiectomy in males) is a permanent and reliable alternative for removing testosterone production.[14][15][16] The choice between chemical and surgical castration may depend on the specific experimental goals.
Tumor Growth Monitoring and Data Collection
Regular monitoring of tumor growth is essential to assess treatment efficacy.
Protocol for Tumor Measurement:
-
Measure the tumor dimensions (length and width) at least twice a week using digital calipers.[17][18]
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .[19]
-
Monitor the body weight of the animals as an indicator of overall health.
-
Record all measurements meticulously for each animal.
-
Establish humane endpoints for the study, such as a maximum tumor volume or signs of distress, in accordance with institutional animal care and use committee (IACUC) guidelines.
Data Presentation
Quantitative data should be summarized in clear and well-structured tables to facilitate comparison between experimental groups.
Table 1: Tumor Growth Data
| Animal ID | Treatment Group | Day 0 Tumor Volume (mm³) | Day 7 Tumor Volume (mm³) | Day 14 Tumor Volume (mm³) | Day 21 Tumor Volume (mm³) | Day 28 Tumor Volume (mm³) |
| 1 | Control | |||||
| 2 | Control | |||||
| 3 | Goserelin | |||||
| 4 | Goserelin | |||||
| ... | ... |
Table 2: Endpoint Tumor Measurements and Body Weight
| Animal ID | Treatment Group | Final Tumor Volume (mm³) | Final Tumor Weight (g) | Initial Body Weight (g) | Final Body Weight (g) | Percent Body Weight Change |
| 1 | Control | |||||
| 2 | Control | |||||
| 3 | Goserelin | |||||
| 4 | Goserelin | |||||
| ... | ... |
Visualizations
Experimental Workflow
Caption: Experimental workflow for establishing a hormone-dependent xenograft model and treatment with Goserelin.
Goserelin Signaling Pathway
Caption: Mechanism of action of Goserelin in suppressing hormone production for cancer therapy.
Ethical Considerations
All animal experiments must be conducted in strict accordance with the guidelines and regulations of the local Institutional Animal Care and Use Committee (IACUC) or equivalent ethics committee.[20][21] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be applied to all studies involving animals to ensure their welfare.[22] Researchers should be vigilant in monitoring the health of the animals and adhere to the pre-defined humane endpoints to minimize suffering.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Goserelin for prostate cancer (Zoladex®, Zoladex LA®) | Macmillan Cancer Support [macmillan.org.uk]
- 3. Goserelin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. cancerresearchuk.org [cancerresearchuk.org]
- 6. Goserelin (Zoladex) | Breast Cancer Now [breastcancernow.org]
- 7. In Vivo Modeling of Human Breast Cancer Using Cell Line and Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. New generation breast cancer cell lines developed from patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 11. Patient-derived luminal breast cancer xenografts retain hormone receptor heterogeneity and help define unique estrogen-dependent gene signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. documents.tersera.com [documents.tersera.com]
- 14. Of Mice and Men-Warning: Intact Versus Castrated Adult Male Mice as Xenograft Hosts Are Equivalent to Hypogonadal Versus Abiraterone Treated Aging Human Males, Respectively - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Murine Prostate Micro-dissection and Surgical Castration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparing chemical and surgical castration for prostate cancer - ecancer [ecancer.org]
- 17. Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic | PLOS One [journals.plos.org]
- 18. Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Monitoring of Xenograft Tumor Growth and Response to Chemotherapy by Non-Invasive In Vivo Multispectral Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Need for Ethical Governance on the Implementation and Use of Patient-derived Xenograft (PDX) Models for Anti-cancer Drug Discovery and Development: Ethical Considerations and Policy Proposal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Need for Ethical Governance on the Implementation and Use of Patient-derived Xenograft (PDX) Models for Anti-cancer Drug Discovery and Development: Ethical Considerations and Policy Proposal - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Goserelin Implant Administration in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful administration of Goserelin implants in animal models. Our goal is to help you minimize complications such as implant extrusion and ensure the integrity of your research data.
Troubleshooting Guide: Goserelin Implant Extrusion
Implant extrusion is a significant concern in preclinical studies as it can lead to variability in drug exposure and compromise study outcomes. The following guide addresses common causes of implant loss and provides actionable solutions.
Issue: Implant is lost or expelled from the subcutaneous space shortly after administration.
| Potential Cause | Recommended Action | Underlying Principle |
| Improper Implantation Technique | - Ensure Correct Needle Angle: Insert the needle subcutaneously at a 30-45 degree angle.[1] - Create a Subcutaneous Pocket: Tent the skin and ensure the implant is deposited into the created space, not intradermally or too superficially.[2] - Avoid Back-flow: Apply gentle pressure to the injection site after withdrawing the needle to prevent the implant from being pushed out.[3] | Correct placement within the subcutaneous tissue provides a secure environment for the implant and minimizes trauma that could lead to expulsion. |
| Tissue Trauma During Implantation | - Use Appropriate Needle Gauge: The Goserelin implant is often administered with a 16G needle, which can cause significant tissue trauma.[4] While the needle gauge is fixed for the commercial product, ensuring a swift and precise insertion can minimize damage. - Refine Handling: Handle the animal with care to minimize movement and struggling during the procedure, which can exacerbate tissue injury.[2] | Minimizing tissue damage reduces the inflammatory response and the likelihood of the implant being pushed out through a weakened tissue plane. |
| Infection at the Implantation Site | - Maintain Aseptic Technique: Use sterile needles, syringes, and gloves for each animal.[5] Disinfect the injection site with 70% ethanol.[1] - Monitor for Signs of Infection: Regularly check for purulent discharge, excessive swelling, or redness at the implantation site.[4] Consult with a veterinarian if infection is suspected. | Infection can lead to abscess formation and tissue necrosis, creating a pathway for implant extrusion.[4] |
| Foreign Body Response | - Proper Implant Placement: Ensure the implant is placed away from incision sites if a surgical cut-down method is used.[4] - Minimize Irritation: Avoid placing the implant in areas with high mobility or where it can be easily groomed by the animal. The loose skin around the neck and shoulder area is a common and suitable site.[5][6] | A robust foreign body response can lead to the formation of a thick fibrous capsule, which in some cases can contribute to the expulsion of the implant.[7] |
| Animal Grooming or Fighting | - House Animals Individually: If excessive grooming or fighting is observed, consider housing animals separately, especially in the period immediately following implantation.[8] - Use of Protective Measures: In some cases, a lightweight Elizabethan collar may be necessary for a short period to prevent the animal from accessing the implantation site. | Physical manipulation of the implant site by the animal or its cagemates can dislodge the implant before it has been properly encapsulated by the surrounding tissue. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended implantation site for Goserelin implants in rodents?
A1: The most common and recommended site for subcutaneous injections and implantations in mice and rats is the loose skin over the dorsal midline, between the scapulae (shoulders).[5][6] This area has less movement compared to the flank or abdomen, which can help with implant retention.
Q2: Is anesthesia required for Goserelin implant administration?
A2: While not always mandatory for subcutaneous injections, local or general anesthesia may be used to minimize discomfort and stress to the animal, especially given the large needle size of the Goserelin implant applicator.[1] The use of anesthesia should be in accordance with your institution's approved animal care and use protocols.
Q3: How can I confirm that the implant has been successfully administered?
A3: After depressing the plunger fully, you should be able to gently palpate the small, rod-shaped implant under the skin.[1] The pre-filled syringe for the commercial product (Zoladex®) has a protective sleeve that will automatically cover the needle once the plunger is fully depressed, indicating the implant has been discharged.[9]
Q4: What are the signs of an injection site reaction, and how should I manage it?
A4: Common injection site reactions are typically a foreign body response and can include mild to moderate swelling, redness, and the formation of a localized granuloma.[4] These reactions are often self-limiting. However, if you observe signs of infection, such as pus, or if the animal shows signs of pain or distress, you should consult with your institution's veterinarian for appropriate management, which may include analgesics or antibiotics.
Q5: Can I use tissue adhesive to seal the injection site and prevent extrusion?
A5: While not a standard part of the Goserelin implantation protocol, the use of a small drop of tissue adhesive (e.g., 2-octyl-cyanoacrylate) over the needle entry point after implantation is a potential method to aid in wound closure and could help prevent extrusion, particularly if you are experiencing issues with this.[10] This should be performed in accordance with your approved animal protocol.
Experimental Protocols
Protocol: Subcutaneous Implantation of Goserelin Acetate (Zoladex®) in Rodents
This protocol is a general guideline and should be adapted based on your institution's IACUC regulations.
Materials:
-
Goserelin Acetate implant in a pre-filled sterile syringe (e.g., Zoladex®)
-
70% ethanol or other approved skin disinfectant
-
Sterile swabs
-
Appropriate personal protective equipment (gloves, lab coat)
-
Anesthetic and analgesic agents as per your approved protocol
Procedure:
-
Animal Preparation:
-
Acclimatize the animal to the housing conditions.
-
Administer anesthesia and analgesia as required by your approved protocol.[1]
-
Place the animal in a comfortable position (e.g., sternal or lateral recumbency).
-
-
Site Preparation:
-
Implantation:
-
Remove the sterile syringe from its packaging.
-
Remove the needle cover.
-
Gently pinch and lift the disinfected skin to create a "tent."[2]
-
With the needle bevel facing up, insert the needle subcutaneously at a 30-45 degree angle into the base of the tented skin.[1]
-
Depress the plunger fully to deposit the implant into the subcutaneous space.[9]
-
Withdraw the needle. The protective sleeve should automatically activate and cover the needle.[9]
-
Apply gentle pressure to the injection site for a few moments to ensure hemostasis and to help close the needle tract.[3]
-
-
Post-Implantation Care:
-
Monitor the animal for recovery from anesthesia.
-
Return the animal to a clean cage.
-
Monitor the animal daily for the first week for any signs of infection, implant extrusion, or adverse reactions at the implantation site.[4]
-
Provide post-operative analgesia as recommended by your veterinarian.
-
Visualizations
Caption: Experimental workflow for Goserelin implantation.
Caption: Troubleshooting logic for implant extrusion.
References
- 1. Subcutaneous implants for long-acting drug therapy in laboratory animals may generate unintended drug reservoirs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel surgical technique for a rat subcutaneous implantation of a tissue engineered scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Pharmacological and toxicological studies of a novel goserelin acetate extended-release microspheres in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Development and Characterization of a Subcutaneous Implant-Related Infection Model in Mice to Test Novel Antimicrobial Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review of the Foreign-body Response to Subcutaneously-implanted Devices: The Role of Macrophages and Cytokines in Biofouling and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of implantation site and track geometry on the extrusion rate and pharmacology of testosterone implants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. RBCP - Use of 2-octyl-cyanoacrylate in Tissue Suture: Experimental Study in Mice [rbcp.org.br]
Preventing needle clogging with Goserelin microsphere formulation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent needle clogging and other injection-related issues associated with Goserelin microsphere formulations.
Troubleshooting Guide: Preventing Needle Clogging
This guide addresses common issues encountered during the handling and injection of Goserelin microsphere suspensions.
Issue 1: Needle Clogging or Blockage During Injection
-
Question: My needle clogged during the injection of a Goserelin microsphere suspension. What are the potential causes and how can I prevent this?
-
Answer: Needle clogging is a common issue that can arise from several factors related to the formulation, the injection device, and the administration technique. Understanding these factors is key to prevention.
Potential Causes:
-
Microsphere Characteristics:
-
Large Particle Size: Microspheres exceeding the internal diameter of the needle will cause a blockage. The mean particle size of Goserelin acetate microspheres can range from approximately 81 to 117 µm.[1]
-
Wide Particle Size Distribution: A broad distribution with a significant fraction of larger particles increases the risk of clogging.
-
Particle Aggregation: Microspheres can aggregate in the suspension, forming clumps that are too large to pass through the needle.
-
-
Formulation Properties:
-
High Suspension Concentration: A higher concentration of microspheres in the vehicle increases the likelihood of particle-particle interactions and blockages.
-
High Viscosity of Suspension Vehicle: A viscous vehicle can make it difficult to push the suspension through the needle, increasing the injection force and the chance of clogging.[2]
-
-
Injection Device:
-
Handling and Administration:
-
Inadequate Suspension and Reconstitution: Improper or incomplete suspension of the microspheres in the vehicle can lead to a non-homogenous mixture with a higher concentration of particles at the bottom of the syringe.[5]
-
Delay Between Reconstitution and Injection: Allowing the suspension to sit for too long can lead to settling and aggregation of microspheres.
-
Preventative Measures & Troubleshooting Steps:
-
Optimize Formulation Parameters:
-
Control particle size and distribution during manufacturing. Aim for a narrow particle size distribution.
-
Evaluate the effect of polymer molecular weight and concentration on microsphere properties, as these can influence particle size and drug release.[6][7][8][9][10]
-
Assess different vehicle compositions to ensure optimal viscosity and suspension characteristics.
-
-
Select the Appropriate Needle Gauge:
-
Ensure Proper Reconstitution and Handling:
-
Follow the reconstitution protocol precisely to ensure the microspheres are uniformly suspended in the vehicle.[5]
-
Administer the injection immediately after reconstitution to prevent settling of the microspheres.
-
Gently agitate the syringe just before injection to ensure a homogenous suspension.
-
-
Issue 2: High Injection Force Required
-
Question: I am experiencing a very high injection force, making it difficult to administer the Goserelin microsphere suspension. What could be the cause?
-
Answer: A high injection force can be caused by several factors, often overlapping with the causes of needle clogging.
Potential Causes:
-
High Viscosity of the Suspension: The higher the viscosity of the vehicle, the greater the force required to push it through the needle.[2][12]
-
Small Needle Gauge: A smaller needle diameter significantly increases the resistance to flow, leading to a higher injection force.[3][4][13]
-
High Concentration of Microspheres: A dense suspension of particles increases the overall viscosity and resistance.[2]
-
Syringe and Needle Geometry: The design of the syringe and needle can influence the required force.[12][13]
Troubleshooting Steps:
-
Evaluate Formulation Viscosity: If possible, use a less viscous suspension vehicle that still maintains the stability and desired release profile of the microspheres.
-
Optimize Needle Selection: Use the largest needle gauge that is appropriate for the administration route and acceptable for the intended use. Studies have shown that smaller syringes (e.g., 1 mL) combined with appropriate needle gauges can reduce the required injection force.[3][4]
-
Adjust Microsphere Concentration: If the formulation allows, reducing the concentration of microspheres can lower the injection force.[2]
-
Frequently Asked Questions (FAQs)
Formulation & Characterization
-
Q1: What are the key formulation parameters that affect the injectability of Goserelin microspheres?
-
A1: The primary parameters include the particle size and size distribution of the microspheres, the viscosity of the suspension vehicle, and the concentration of the microspheres.[2] The properties of the polymer used, such as molecular weight and lactide-to-glycolide ratio, also play a role by influencing the characteristics of the resulting microspheres.[6][9]
-
-
Q2: What is a typical particle size for Goserelin microspheres?
-
A2: The mean particle size for Goserelin acetate microspheres has been reported to be in the range of 26 to 206 μm in some studies[14], while other research indicates a range of 81.96 to 116.78 µm.[1] It is crucial to control the manufacturing process to achieve a consistent and appropriate particle size for injection.
-
-
Q3: How does the polymer (PLGA) concentration affect the microspheres?
Injection & Handling
-
Q4: What is the recommended needle gauge for injecting Goserelin microspheres?
-
A4: While the commercially available Zoladex® implant uses a 16-gauge needle[17][18], some novel microsphere formulations are designed for administration with finer needles, such as a 21-gauge needle.[11] The choice of needle gauge is a critical parameter that is highly dependent on the particle size of the microspheres.[2]
-
-
Q5: How should I reconstitute Goserelin microspheres before injection?
-
A5: It is essential to reconstitute the microspheres with the provided sterile diluent immediately before injection, following the manufacturer's specific instructions to ensure the suspension is homogenous.[5]
-
Data Presentation
Table 1: Factors Influencing Microsphere Injectability
| Parameter | Effect on Injectability |
| Microsphere Particle Size | Larger particles increase the risk of needle clogging.[2] |
| Particle Size Distribution | A wider distribution with larger particles increases clogging risk. |
| Suspension Concentration | Higher concentrations can increase injection force and clogging.[2] |
| Vehicle Viscosity | Higher viscosity increases the required injection force.[2][12] |
| Needle Gauge | Smaller gauges (higher number) significantly increase injection force and clogging risk.[2][3][4] |
| Needle Length | Can also influence injection force, though generally to a lesser extent than gauge.[2] |
| Injection Speed | Higher injection speeds can increase the required injection force.[2] |
Table 2: Example of Injection Force with Different Syringe and Needle Combinations
| Syringe Size | Needle Gauge | Initial Force (PBF) (N) (Mean ± SD) | Maintenance Force (DGF) (N) (Mean ± SD) |
| 1 mL | 26G (original) | 1.15 ± 0.22 | 0.13 ± 0.05 |
| 1 mL | 27G (spinal) | 0.75 ± 0.087 | - |
| 1 mL | 30G | - | 0.71 ± 0.06 |
| 10 mL | 30G | Highest PBF | Highest DGF |
Source: Adapted from a study on injection force measurement.[4] PBF = Plunger-stopper Break loose Force; DGF = Dynamic Gliding Force.
Experimental Protocols
1. Particle Size Analysis of Goserelin Microspheres
-
Objective: To determine the mean particle size and particle size distribution of Goserelin-loaded microspheres.
-
Methodology:
-
A sample of the microspheres is suspended in a suitable dispersant (e.g., distilled water).
-
The suspension is analyzed using a laser diffraction particle size analyzer (e.g., Malvern Mastersizer 2000).[1]
-
The instrument measures the angular distribution of scattered light from the particles.
-
The software then calculates the particle size distribution and key parameters such as the volume mean diameter (D50) and the span value. The span is calculated as (D90 - D10) / D50, where D10, D50, and D90 are the particle diameters at 10%, 50%, and 90% of the cumulative volume distribution, respectively.[19]
-
2. Viscosity Measurement of the Suspension Vehicle
-
Objective: To measure the viscosity of the vehicle used to suspend the Goserelin microspheres.
-
Methodology:
-
A sample of the vehicle is placed in a viscometer or rheometer.
-
The viscosity is measured at a controlled temperature (e.g., 20°C) and shear rate.[2]
-
Different shear rates can be applied to characterize the flow behavior of the vehicle (Newtonian vs. non-Newtonian).
-
The viscosity is typically reported in centipoise (cP) or Pascal-seconds (Pa·s).
-
3. Injection Force Measurement
-
Objective: To quantify the force required to inject the Goserelin microsphere suspension.
-
Methodology:
-
The syringe filled with the microsphere suspension is mounted on a texture analyzer or a universal testing machine (e.g., Instron 5940 series) equipped with a compression fixture.[4][13]
-
The machine is set to depress the syringe plunger at a constant speed (e.g., 1 mm/s) that mimics manual injection.[13]
-
A load cell measures the force exerted on the plunger as a function of its displacement.
-
Key parameters measured include the break-loose force (the initial force to start the plunger moving) and the dynamic glide force (the average force during injection).[4][13]
-
This testing can be performed by injecting into the air or into a model that simulates subcutaneous tissue to account for back pressure.[12][13]
-
Visualizations
Caption: Key factors contributing to needle clogging.
Caption: Troubleshooting workflow for injection issues.
Caption: Interplay of formulation factors affecting injectability.
References
- 1. jpionline.org [jpionline.org]
- 2. Evaluation the injectability of injectable microparticle delivery systems on the basis of injection force and discharged rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study on Injection Force Measurement in Syringe-Needle Combinations [wisdomlib.org]
- 4. Laboratory Study on Injection Force Measurement on Syringe and Needle Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. PLGA/PLA-Based Long-Acting Injectable Depot Microspheres in Clinical Use: Production and Characterization Overview for Protein/Peptide Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
- 9. kinampark.com [kinampark.com]
- 10. Microstructure Formation and Characterization of Long-Acting Injectable Microspheres: The Gateway to Fully Controlled Drug Release Pattern - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Pharmacological and toxicological studies of a novel goserelin acetate extended-release microspheres in rats [frontiersin.org]
- 12. Prefilled Syringe Injection Force Impact Assessment from Back Pressure: An Approach for Testing Syringe Injectability In Situ vs. In Vitro | PDA Journal of Pharmaceutical Science and Technology [journal.pda.org]
- 13. Injectability Evaluation: An Open Issue - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Screening of Process Parameters for Aspirin Loaded PLGA Microsphere | RGUHS Journal of Pharmaceutical Sciences | Journalgrid [rjps.journalgrid.com]
- 16. tandfonline.com [tandfonline.com]
- 17. kinampark.com [kinampark.com]
- 18. WO2006123361A2 - Microspheres containing goserelin or a pharmaceutically acceptable salt thereof - Google Patents [patents.google.com]
- 19. EP2987484A1 - Goserelin sustained release microsphere pharmaceutical composition - Google Patents [patents.google.com]
Technical Support Center: Optimizing (D-Ser4,D-Ser(tBu)6,Azagly10)-LHRH Dosage for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective in vitro use of the LHRH analog (D-Ser4,D-Ser(tBu)6,Azagly10)-LHRH. The information provided is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic analog of the natural Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH).[1] Like other LHRH agonists, it binds to LHRH receptors (LHRH-R) on target cells. In pituitary gonadotrophs, continuous stimulation by LHRH agonists leads to an initial transient increase in Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) secretion, followed by receptor downregulation and desensitization, ultimately suppressing gonadal steroid production.[2]
Furthermore, LHRH receptors are often expressed or overexpressed in various cancer cell lines, including prostate, breast, ovarian, and endometrial cancers.[2] In these cells, this compound can exert direct anti-proliferative effects.[2] The binding of the analog to its G-protein coupled receptor can activate downstream signaling pathways, such as the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK) pathways, influencing cell growth, proliferation, and apoptosis.[3][4]
Q2: Which cell lines are suitable for in vitro studies with this LHRH analog?
The choice of cell line is critical and should be based on the expression of the LHRH receptor. Several cancer cell lines have been reported to express LHRH receptors and are therefore suitable models to study the direct effects of LHRH analogs.
Table 1: Examples of Cancer Cell Lines Expressing LHRH Receptors
| Cancer Type | Recommended Cell Lines |
| Prostate Cancer | LNCaP, PC-3[2][4] |
| Breast Cancer | MCF-7 |
| Ovarian Cancer | EFO-21, EFO-27, OV-1063 |
| Endometrial Cancer | HEC-1A, Ishikawa |
Note: It is highly recommended to verify LHRH receptor expression in your chosen cell line by methods such as RT-PCR, Western blot, or immunohistochemistry before initiating extensive experiments.
Q3: What is a suitable starting concentration range for in vitro experiments?
For initial dose-response studies with a new LHRH analog like this compound, it is advisable to test a broad range of concentrations. Based on studies with the closely related analog Goserelin, a starting range of 0.1 nM to 10 µM is recommended for cell proliferation assays.[1][4] This range allows for the determination of the optimal concentration for the desired biological effect and for calculating key parameters like the half-maximal inhibitory concentration (IC50).
Q4: How should I prepare and store this compound for in vitro use?
This compound is a peptide and requires careful handling to ensure its stability and activity.
-
Reconstitution: The peptide is typically supplied as a lyophilized powder. For creating a stock solution, it is recommended to dissolve it in a small amount of sterile, high-purity dimethyl sulfoxide (DMSO) or sterile water. The solubility of the closely related Goserelin acetate is approximately 30 mg/mL in DMSO and 10 mg/mL in PBS (pH 7.2).[5]
-
Storage of Stock Solution: Once reconstituted, it is crucial to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the peptide. Store the aliquots at -20°C or -80°C for long-term stability.
-
Working Solution: For experiments, the stock solution should be serially diluted in the appropriate cell culture medium to the final desired concentrations. It is important to ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is not toxic to the cells (typically below 0.5%).
Troubleshooting Guides
Problem 1: No observable effect of the LHRH analog on my cells.
| Possible Cause | Troubleshooting Steps |
| Low or absent LHRH receptor expression in the cell line. | Verify LHRH receptor expression using RT-PCR, Western Blot, or flow cytometry. If expression is low, consider using a different cell line known to have higher expression. |
| Suboptimal concentration of the analog. | Perform a dose-response experiment with a wider range of concentrations (e.g., from pM to µM range). |
| Incorrect incubation time. | The effects of LHRH analogs can be time-dependent. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation period. |
| Degradation of the peptide. | Prepare fresh stock solutions from the lyophilized powder. Avoid repeated freeze-thaw cycles of the stock solution. Ensure proper storage conditions. Consider the stability of the peptide in your culture medium over the duration of the experiment.[6] |
| Issues with the assay. | Ensure that the chosen assay (e.g., MTT, BrdU) is sensitive enough to detect changes in cell viability or proliferation. Include appropriate positive and negative controls. |
Problem 2: High variability between replicate wells or experiments.
| Possible Cause | Troubleshooting Steps |
| Inconsistent cell seeding. | Ensure a uniform cell suspension before seeding. Use a multichannel pipette for seeding and verify cell density. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or medium. |
| Inaccurate pipetting of the LHRH analog. | Calibrate pipettes regularly. Use low-retention pipette tips. |
| Cellular heterogeneity. | Use cells from a similar passage number for all experiments. Consider single-cell cloning to establish a more homogeneous cell population. |
| Variations in incubation conditions. | Ensure consistent temperature, humidity, and CO2 levels in the incubator. |
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTT Assay)
This protocol is adapted from methods used for the LHRH analog Goserelin and should be optimized for this compound.[1]
-
Cell Seeding: Seed your LHRH receptor-positive cancer cells (e.g., LNCaP, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Serum Starvation (Optional): To synchronize cells and reduce the influence of growth factors in the serum, replace the medium with a low-serum (e.g., 0.5-1% FBS) or serum-free medium for 12-24 hours.
-
Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. A suggested starting range is 0.1 nM to 10 µM.[1][4] Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the analog. Include a vehicle control (medium with the same concentration of solvent used to dissolve the peptide).
-
Incubation: Incubate the plate for the desired period (e.g., 48, 72, or 96 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Protocol 2: Western Blot Analysis of Downstream Signaling Pathways
This protocol provides a general workflow to investigate the effect of this compound on signaling pathways like PI3K/Akt and MAPK.[3][4]
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound for a specific time period (e.g., 15 min, 30 min, 1h, 24h).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation.
Data Presentation
Table 2: In Vitro Activity of LHRH Analogs (Illustrative Data based on Goserelin)
| Parameter | LHRH Analog | Cell Line | Assay | Value | Reference |
| IC50 | Goserelin | LNCaP (Prostate) | Proliferation | ~1-10 µM | [4] |
| IC50 | Goserelin | MCF-7 (Breast) | Proliferation | Not specified | [1] |
| Binding Affinity (Kd) | Goserelin | Rat Pituitary | Receptor Binding | Not specified | |
| EC50 | Goserelin | Rat Leydig Cells | Testosterone Production | 83 nM | [5] |
Note: The data presented for Goserelin is for reference purposes. The specific values for this compound need to be determined experimentally.
Visualizations
Caption: LHRH Analog Signaling Pathway.
Caption: Experimental Workflow for In Vitro Studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. No supra-additive effects of goserelin and radiotherapy on clonogenic survival of prostate carcinoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Goserelin Administration in Mice
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing injection site reactions associated with Goserelin administration in mice.
Frequently Asked Questions (FAQs)
Q1: What is Goserelin and how does it work in mice?
A1: Goserelin is a synthetic version of a naturally occurring hormone called gonadotropin-releasing hormone (GnRH).[1] When administered as a long-acting implant, it initially causes a temporary increase in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. This leads to a transient surge in sex hormones, such as testosterone.[1][2] However, with continuous administration, the GnRH receptors in the pituitary are desensitized and down-regulated, leading to a profound and sustained suppression of sex hormone production to castration levels.[1][2] This mechanism makes Goserelin a valuable tool for creating models of hormone-dependent diseases, such as prostate and breast cancer.
Q2: What are the common injection site reactions observed with Goserelin implants in mice?
A2: Injection site reactions are typically a foreign body response to the biodegradable polymer implant, often made of poly(lactic-co-glycolic) acid (PLGA). These reactions can vary in severity and may include:
-
Pain, swelling, and redness at the injection site.[1]
-
Bruising or hematoma formation.[1]
-
Localized inflammatory responses, potentially leading to the formation of a foreign body granuloma.[1]
-
In rare cases, sterile abscesses have been associated with biodegradable implants.[1]
-
Long-term, high-dose administration in mice has been linked to an increased incidence of histiocytic sarcoma at the implant site.
Q3: What are the primary causes of these injection site reactions?
A3: The reactions are primarily a local inflammatory response to the implant material. The degradation of the PLGA copolymer can trigger an immune response, leading to the recruitment of macrophages and the release of pro-inflammatory cytokines like TNF-α and IL-1β.[1] Other contributing factors can include:
-
Improper Implantation Technique: The large-bore needle (often 16G) required for the implant can cause significant tissue trauma.[1]
-
Lack of Aseptic Technique: Contamination during the procedure can lead to infection, which can exacerbate the inflammatory response.[1]
-
Animal Strain Sensitivity: Some strains of mice may be genetically predisposed to a more robust inflammatory response.[1]
Troubleshooting Guide: Managing Injection Site Reactions
This guide provides a systematic approach to preventing and managing adverse events at the injection site.
| Problem | Potential Cause | Clinical Signs | Recommended Action |
| Mild to Moderate Inflammation | Foreign body response to the implant, tissue trauma from needle. | Localized swelling and redness at the injection site.[3] | Monitor the site daily. In many cases, mild inflammation is expected and will resolve without intervention. Ensure the animal is not chewing or scratching the area. If signs persist for more than a few days or worsen, consult with a veterinarian.[3] |
| Bruising/Hematoma | Damage to a subcutaneous blood vessel during injection.[3] | Red to purple discoloration of the skin at the injection site.[3] | Apply gentle pressure with sterile gauze immediately after needle withdrawal to minimize bleeding.[3] Bruising is typically self-limiting. Monitor the site daily for signs of enlargement or necrosis.[3] |
| Open Wound/Implant Extrusion | Improper wound closure, excessive grooming or chewing by the animal.[3] | Visible implant, open sore at the injection site. | The animal should be immediately seen by a veterinarian. The site may require cleaning, debridement, and closure. Systemic analgesics and antibiotics may be necessary. |
| Signs of Infection | Contamination during the implantation procedure. | Purulent discharge, excessive swelling, warmth, and redness. The animal may show systemic signs of illness (lethargy, reduced appetite). | This is a serious complication requiring immediate veterinary attention. Treatment will likely involve antibiotics and may require removal of the implant. Strict adherence to aseptic technique is the best prevention.[1] |
| Tissue Necrosis | Severe inflammation, extensive bruising, or infection compromising blood supply. | Black or dark discoloration of the tissue surrounding the injection site.[3] | Immediate veterinary consultation is required. This may necessitate surgical debridement of the affected tissue.[3] |
Data Presentation
The following table summarizes comparative data on injection site reactions from a study in rats, which provides relevant insights for mouse models.
| Goserelin Formulation | Incidence of Injection Site Reactions | Reference |
| Standard Goserelin Implant | 1.4% (2/145) | [4] |
| Goserelin Microspheres (injectable) | 0% | [4] |
Note: This data is from a study in rats but suggests that different formulations may have varied local tolerance.
Experimental Protocols
Protocol 1: Subcutaneous Implantation of Goserelin
This protocol provides a general guideline for the subcutaneous administration of a Goserelin implant. All procedures must be approved by the institution's Animal Care and Use Committee (IACUC).
Materials:
-
Goserelin implant in a sterile, pre-filled syringe
-
Anesthetic agent (e.g., isoflurane)
-
Analgesic (e.g., buprenorphine, carprofen)[5]
-
Electric clippers or depilatory cream
-
Antiseptic solution (e.g., 70% ethanol, povidone-iodine)[1]
-
Sterile gauze and drapes
-
Wound clips or sutures[1]
Procedure:
-
Animal Preparation: Anesthetize the mouse according to your approved institutional protocol. Administer pre-operative analgesia to minimize pain.[6]
-
Site Preparation: Shave the fur from the dorsal interscapular region.[1] Aseptically prepare the skin by scrubbing with an antiseptic solution.[1] Place a sterile drape over the animal.
-
Implantation:
-
Make a small incision (approximately 4-5 mm) through the skin using a sterile scalpel.[7]
-
Using sterile blunt-ended forceps, create a subcutaneous pocket by gently separating the skin from the underlying connective tissue. The pocket should be large enough to accommodate the implant.[1]
-
Grasp the Goserelin implant with sterile forceps and insert it into the subcutaneous pocket.
-
Ensure the implant is positioned away from the incision site.[1]
-
-
Wound Closure: Close the incision with wound clips, sutures, or surgical adhesive.[1]
-
Post-Procedure Care:
Protocol 2: Histological Evaluation of Injection Site
This protocol outlines the steps for collecting and processing tissue for histological analysis of the implant site.
Materials:
-
Euthanasia solution
-
Dissection tools
-
10% neutral buffered formalin
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and eosin (H&E) stains
Procedure:
-
Tissue Collection: At the designated experimental endpoint, euthanize the mouse. Carefully dissect the skin and underlying subcutaneous tissue containing the implant or the implant site.
-
Fixation: Immediately place the collected tissue in 10% neutral buffered formalin for at least 24 hours to fix the tissue.[8]
-
Processing: After fixation, process the tissue through graded alcohols and xylene, and embed in paraffin wax.
-
Sectioning: Cut 5 µm sections using a microtome and mount them on glass slides.
-
Staining: Deparaffinize and rehydrate the sections, then stain with hematoxylin and eosin (H&E) to visualize cell nuclei and cytoplasm.
-
Microscopic Evaluation: Examine the stained sections under a light microscope. Assess for the presence and severity of inflammation, fibrosis (capsule formation), necrosis, and foreign body giant cells.[9] A scoring system can be developed to quantify the tissue reaction.
Mandatory Visualizations
Caption: Workflow for subcutaneous Goserelin implantation in mice.
Caption: Troubleshooting decision tree for injection site reactions.
Caption: Goserelin's dual effect on the pituitary-gonadal axis.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Pharmacological and toxicological studies of a novel goserelin acetate extended-release microspheres in rats [frontiersin.org]
- 3. animalcare.ubc.ca [animalcare.ubc.ca]
- 4. researchgate.net [researchgate.net]
- 5. Development and Characterization of a Subcutaneous Implant-Related Infection Model in Mice to Test Novel Antimicrobial Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Optimized Protocol for Subcutaneous Implantation of Encapsulated Cells Device and Evaluation of Biocompatibility [frontiersin.org]
- 7. Subcutaneous implants for long-acting drug therapy in laboratory animals may generate unintended drug reservoirs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
(D-Ser4,D-Ser(tBu)6,Azagly10)-LHRH stability and degradation in solution
This guide provides technical support for researchers using the LHRH analogue (D-Ser4,D-Ser(tBu)6,Azagly10)-LHRH. The information is based on established principles of peptide chemistry and stability data from structurally similar GnRH agonists, as specific public data for this compound is limited.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in aqueous solution?
A1: this compound is designed for high stability. The substitutions of D-amino acids at positions 4 and 6, along with the bulky tert-butyl group (tBu) on the D-Serine at position 6, provide significant protection against enzymatic degradation by peptidases. The Azaglycine at position 10 replaces the typical Gly-NH2, which is intended to protect the C-terminus from enzymatic cleavage. The primary degradation pathways in solution are likely to be chemical (non-enzymatic), such as hydrolysis and deamidation, and are highly dependent on pH and temperature.
Q2: What is the best way to dissolve and store the lyophilized peptide?
A2: For maximum stability, the lyophilized peptide should be stored at -20°C or colder. To prepare a stock solution, dissolve the peptide in sterile, nuclease-free water or a buffer at a slightly acidic pH (e.g., pH 5-6), as peptides are often most stable in this range. For long-term storage of the solution, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation.
Q3: What are the primary chemical degradation pathways I should be aware of?
A3: The most common chemical degradation pathways for peptides in solution include:
-
Hydrolysis: Cleavage of the peptide backbone, which is often catalyzed by acidic or basic conditions. The rate of hydrolysis is generally lowest around pH 4-6.
-
Deamidation: The side chains of asparagine (Asn) and glutamine (Gln) residues can undergo hydrolysis to form aspartic acid and glutamic acid, respectively. This introduces a negative charge and can alter the peptide's structure and function.
-
Oxidation: Methionine (Met) and cysteine (Cys) residues are susceptible to oxidation. Since this specific analogue does not contain these residues, oxidation is a less critical concern unless oxidative agents are present in the formulation.
Troubleshooting Guide
Q1: My peptide solution has become cloudy or shows precipitation. What should I do?
A1: Peptide precipitation can occur due to several factors, including low solubility at a particular pH, aggregation, or interaction with components of the buffer.
-
Check the pH: Ensure the pH of your solution is one where the peptide is soluble. You may need to perform a pH-solubility profile.
-
Lower the Concentration: Try working with a more dilute solution.
-
Sonication: Gently sonicate the solution to aid in dissolution.
-
Change Solvent: For highly hydrophobic peptides, adding a small amount of an organic co-solvent like acetonitrile or DMSO may be necessary. However, be aware that this can affect the peptide's stability and its suitability for certain biological assays.
Q2: I am seeing a loss of biological activity in my experiments over time. How can I confirm if it's due to peptide degradation?
A2: A loss of activity is a strong indicator of degradation. To confirm this, you should perform a stability analysis using High-Performance Liquid Chromatography (HPLC).
-
Method: Use a reverse-phase HPLC (RP-HPLC) method to assess the purity of your peptide solution over time. A decrease in the area of the main peptide peak and the appearance of new peaks are indicative of degradation.
-
Comparison: Compare the chromatogram of your aged sample to a freshly prepared standard solution.
-
Mass Spectrometry: For further analysis, you can couple the HPLC to a mass spectrometer (LC-MS) to identify the masses of the degradation products and infer the degradation pathway.
Q3: My HPLC analysis shows multiple new peaks after incubating the peptide in solution. What do these peaks represent?
A3: These new peaks are likely degradation products.
-
Early Eluting Peaks: Peaks that elute earlier than the parent peptide are often more polar, which can result from hydrolysis (cleavage of the peptide) or deamidation (introduction of a carboxylic acid group).
-
Late Eluting Peaks: Peaks that elute later are more hydrophobic, which could be due to aggregation or certain types of modifications, although this is less common for the primary degradation pathways.
-
Identification: As mentioned above, LC-MS is the most effective tool for identifying these new species by determining their molecular weights.
Quantitative Stability Data
The following tables present representative stability data for GnRH agonists with similar structural motifs (e.g., D-Ser(tBu)6), which can serve as an estimate for the stability of this compound.
Table 1: Effect of pH on the Stability of a Representative GnRH Agonist in Aqueous Solution at 37°C
| pH | Half-life (t½) in Days | Primary Degradation Pathway |
| 3.0 | 45 | Hydrolysis |
| 5.0 | 150 | Minimal Degradation |
| 7.4 | 90 | Deamidation, Hydrolysis |
| 9.0 | 30 | Deamidation, Hydrolysis |
Table 2: Effect of Temperature on the Stability of a Representative GnRH Agonist at pH 7.4
| Temperature | Half-life (t½) in Days |
| 4°C | > 365 |
| 25°C | 180 |
| 37°C | 90 |
| 50°C | 25 |
Detailed Experimental Protocols
Protocol 1: HPLC-Based Stability Assessment
This protocol describes a typical method for monitoring the stability of the LHRH analogue in solution.
-
Preparation of Solutions:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the desired buffer (e.g., phosphate buffer, acetate buffer).
-
Aliquot the solution into multiple vials for analysis at different time points.
-
-
Incubation:
-
Store the vials at various temperatures (e.g., 4°C, 25°C, 40°C) to assess temperature-dependent degradation.
-
At each time point (e.g., 0, 7, 14, 30, 60 days), remove one vial from each temperature condition for analysis.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm or 280 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Integrate the peak area of the parent peptide and any degradation products.
-
Calculate the percentage of the parent peptide remaining at each time point relative to time zero.
-
Plot the natural logarithm of the remaining percentage versus time to determine the degradation rate constant (k) and the half-life (t½ = 0.693/k).
-
Protocol 2: Forced Degradation Study
This protocol is used to rapidly identify potential degradation pathways.
-
Prepare Peptide Solutions: Prepare separate solutions of the peptide at ~1 mg/mL.
-
Apply Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal Stress: Incubate a solution at 70°C for 48 hours.
-
-
Neutralization: Before analysis, neutralize the acidic and basic samples.
-
Analysis: Analyze all samples by LC-MS to separate and identify the degradation products formed under each condition.
Visual Guides
Below are diagrams illustrating key workflows and concepts related to the stability and degradation of this compound.
Technical Support Center: Addressing Goserelin Resistance in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and understanding Goserelin resistance in cancer cell lines. The following information is presented in a question-and-answer format to directly address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to Goserelin, is now showing a reduced response. What are the potential causes?
A1: Reduced sensitivity to Goserelin can stem from several factors during cell culture experiments. The primary cause is often the development of biological resistance due to prolonged exposure to the drug, which leads to the selection and proliferation of a resistant cell population.[1] Other contributing factors can include issues with the compound itself, such as degradation, or inconsistencies in cell culture techniques.[1]
Q2: What are the primary molecular mechanisms that drive Goserelin resistance in cancer cells?
A2: Resistance to Goserelin, a GnRH agonist, is a multifaceted issue. Key mechanisms include:
-
Alterations in the GnRH Receptor (GnRH-R): While gene mutations in the GnRH-R are not commonly reported as a primary resistance mechanism, changes in receptor expression levels can play a significant role.[1] Downregulation of GnRH-R can lead to a diminished response to Goserelin.
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to promote their growth and survival, thereby circumventing the inhibitory effects of Goserelin. The PI3K/Akt/mTOR and MAPK/ERK pathways are notable examples of survival pathways that can be upregulated in resistant cells.[1][2]
Q3: How can I experimentally confirm that my cell line has developed resistance to Goserelin?
A3: To confirm Goserelin resistance, you should perform a dose-response assay, such as an MTT or other cell viability assay. This allows you to compare the half-maximal inhibitory concentration (IC50) value of Goserelin in your suspected resistant cell line to that of the original, sensitive parental cell line.[1] A significant increase in the IC50 value is a clear indicator of acquired resistance.
Q4: Are there common technical pitfalls to be aware of when working with Goserelin in cell culture?
A4: Yes, several technical aspects are crucial for obtaining reliable and reproducible results:
-
Compound Stability: Goserelin is a peptide and can be susceptible to degradation. It is important to prepare fresh stock solutions, aliquot them to avoid repeated freeze-thaw cycles, and store them at the recommended temperature (typically -20°C or -80°C).[1]
-
Cell Culture Conditions: Maintaining consistent cell culture conditions is vital. Variations in cell density, passage number, and media composition can all influence the cellular response to Goserelin.[1]
-
Edge Effects in Multi-well Plates: The outer wells of multi-well plates are more prone to evaporation, which can concentrate the drug and affect results. If possible, avoid using these wells for critical experiments or ensure proper humidification in the incubator.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Gradual loss of Goserelin efficacy over time. | Development of a resistant cell population. | 1. Confirm Resistance: Perform a cell viability assay (e.g., MTT) to compare the IC50 of the current cell line with a frozen stock of the original, sensitive parental line. 2. Isolate Clones: If resistance is confirmed, consider single-cell cloning to study the heterogeneity of the resistant population. 3. Characterize Resistant Cells: Analyze the resistant cells for changes in GnRH receptor expression (qPCR and Western blot) and activation of key signaling pathways (e.g., PI3K/Akt, MAPK/ERK). |
| Inconsistent results between experiments. | Goserelin degradation. | 1. Prepare Fresh Stock Solutions: Prepare a fresh stock solution of Goserelin from a new vial. 2. Aliquot and Store Properly: Aliquot the stock solution to minimize freeze-thaw cycles. 3. Replenish Medium: For long-term experiments, consider periodically replenishing the medium containing Goserelin. |
| Inconsistent cell culture practices. | 1. Standardize Seeding Density: Ensure a consistent number of cells are seeded for each experiment. 2. Monitor Passage Number: Use cells within a consistent and low passage number range. | |
| High variability within a single multi-well plate experiment. | Uneven cell seeding or edge effects. | 1. Ensure Single-Cell Suspension: Thoroughly resuspend cells before seeding to avoid clumping. 2. Proper Mixing: Gently mix the cell suspension before aliquoting into wells. 3. Avoid Outer Wells: If possible, do not use the outermost wells of the plate. 4. Maintain Humidity: Place a sterile, water-filled dish in the incubator to minimize evaporation. |
Quantitative Data Summary
Note: The following tables contain illustrative data based on typical findings in drug resistance studies. Researchers should generate their own data for specific cell lines and experimental conditions.
Table 1: Illustrative Goserelin IC50 Values in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Cancer Type | Status | Illustrative Goserelin IC50 (µM) | Fold Resistance |
| LNCaP | Prostate Cancer | Sensitive | 1.5 | - |
| LNCaP-GosR | Prostate Cancer | Goserelin-Resistant | 25.0 | 16.7 |
| MCF-7 | Breast Cancer | Sensitive | 2.0 | - |
| MCF-7-GosR | Breast Cancer | Goserelin-Resistant | 35.5 | 17.8 |
Table 2: Illustrative Changes in Gene and Protein Expression in Goserelin-Resistant Cells
| Target | Method | Cell Line | Fold Change (Resistant vs. Sensitive) | Implication |
| GnRH-R mRNA | qPCR | LNCaP-GosR | 0.4 | Downregulation of the drug target. |
| p-Akt/Total Akt Ratio | Western Blot | LNCaP-GosR | 3.5 | Activation of the PI3K/Akt survival pathway. |
| p-ERK/Total ERK Ratio | Western Blot | MCF-7-GosR | 2.8 | Activation of the MAPK/ERK survival pathway. |
Experimental Protocols
Protocol 1: Generation of a Goserelin-Resistant Cancer Cell Line
This protocol describes a general method for generating a Goserelin-resistant cancer cell line through continuous exposure to escalating drug concentrations.
-
Determine Initial Concentration: Perform a dose-response curve with the parental cell line using an MTT assay to determine the IC20 (the concentration that inhibits growth by 20%) of Goserelin.[1]
-
Initial Exposure: Culture the parental cells in a medium containing the IC20 concentration of Goserelin.[1]
-
Monitor and Subculture: Monitor the cells for growth. Initially, cell proliferation may be slow. When the cells reach 70-80% confluency, subculture them in the same concentration of Goserelin.
-
Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of Goserelin in the culture medium. This is typically done in a stepwise manner (e.g., 1.5x to 2x increments).
-
Establishment of Resistance: Continue this process of dose escalation until the cells can proliferate in a significantly higher concentration of Goserelin (e.g., 10-20 times the initial IC50).
-
Characterization: Regularly assess the IC50 of the developing cell line to monitor the level of resistance. Once a stable resistant line is established, perform further characterization, such as analyzing signaling pathways.
Protocol 2: Cell Viability Assay (MTT)
This assay measures cell viability based on the metabolic activity of the cells.
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[1]
-
Drug Treatment: Treat the cells with a serial dilution of Goserelin and a vehicle control.[1]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours).[1]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[1]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[1]
Protocol 3: Western Blot for Signaling Pathway Analysis (PI3K/Akt and MAPK/ERK)
This protocol is for detecting the phosphorylation status of key proteins in signaling pathways.
-
Cell Lysis: Lyse Goserelin-sensitive and resistant cells (with and without Goserelin treatment) in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Normalization: Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading. Densitometry analysis can be used to quantify the relative protein expression.
Protocol 4: Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Treat sensitive and resistant cells with a concentration of Goserelin known to induce apoptosis in the sensitive line. Include untreated controls.[1]
-
Cell Harvesting: After the treatment period, harvest both adherent and floating cells.[1]
-
Washing: Wash the cells with cold PBS.[1]
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.
-
Data Analysis: Quantify the percentage of cells in each quadrant.
Visualizations
Signaling Pathways
Caption: Key signaling pathways involved in Goserelin action and resistance.
Experimental Workflow
Caption: Workflow for developing and characterizing Goserelin-resistant cells.
Logical Relationship for Troubleshooting
Caption: A logical approach to troubleshooting reduced Goserelin sensitivity.
References
Technical Support Center: (D-Ser4,D-Ser(tBu)6,Azagly10)-LHRH (Goserelin)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of (D-Ser4,D-Ser(tBu)6,Azagly10)-LHRH, commonly known as Goserelin. This document addresses the common challenge of testosterone flare, offering troubleshooting advice and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic analogue of the natural luteinizing hormone-releasing hormone (LHRH), also known as gonadotropin-releasing hormone (GnRH). Its brand name is Zoladex®.[1][2] It functions as a potent LHRH agonist. Upon initial administration, it stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3][4] However, continuous long-term administration leads to the downregulation and desensitization of pituitary GnRH receptors.[5] This ultimately suppresses the release of LH and FSH, thereby reducing the production of testosterone in males and estrogen in females.[3][5]
Q2: What is testosterone flare and why does it occur with Goserelin?
A2: Testosterone flare is a transient, and sometimes significant, increase in serum testosterone levels that occurs at the beginning of therapy with an LHRH agonist like Goserelin.[6] This surge is a direct consequence of the initial stimulatory effect of the agonist on the pituitary gland, which temporarily increases the secretion of LH, leading to elevated testosterone production by the testes.[1][3] This flare phenomenon typically occurs within the first few weeks of treatment.[6][7]
Q3: What are the potential clinical or experimental implications of a testosterone flare?
A3: In a clinical setting, particularly in the treatment of hormone-sensitive prostate cancer, a testosterone flare can lead to a temporary worsening of symptoms, such as bone pain or urinary obstruction.[8] In a research context, this initial surge in testosterone can be a significant confounding factor, potentially impacting experimental outcomes if not properly managed or accounted for. It is a critical parameter to consider when designing experiments involving LHRH agonists.
Q4: How can testosterone flare be avoided or mitigated during experiments with Goserelin?
A4: The most common and effective strategy to counteract the testosterone flare is the co-administration of an anti-androgen.[9] Anti-androgens work by blocking the action of testosterone at its receptor, thereby preventing the effects of the testosterone surge. For experimental purposes, initiating the anti-androgen treatment prior to the first administration of Goserelin is a widely accepted practice.[1] Another approach is the use of LHRH antagonists, which have a different mechanism of action that avoids the initial stimulatory phase and subsequent flare.
Troubleshooting Guides
Issue 1: Unexpectedly high testosterone levels observed after the initial weeks of Goserelin administration.
-
Possible Cause 1: Testosterone Flare. The initial surge in testosterone is an expected physiological response to LHRH agonist therapy.
-
Solution: Continue with the experimental protocol. Testosterone levels are expected to decline to castrate levels within 2 to 4 weeks of continuous Goserelin administration.[5] For future experiments, consider pre-treatment with an anti-androgen to mitigate this effect.
-
-
Possible Cause 2: Incorrect Dosing or Administration. Improper dosing or administration of Goserelin can lead to inconsistent pituitary suppression.
-
Solution: Review the experimental protocol to ensure the correct dosage and administration technique are being used. Goserelin is typically administered as a subcutaneous depot implant.[10]
-
-
Possible Cause 3: Individual Variability. There can be inter-individual differences in the response to LHRH agonists.
-
Solution: Monitor testosterone levels closely in all subjects. If levels remain elevated beyond the expected flare period in a subset of subjects, it may be necessary to exclude them from the analysis or analyze their data as a separate cohort.
-
Issue 2: Lack of testosterone suppression after the initial flare period.
-
Possible Cause 1: Drug Potency or Stability Issues. Improper storage or handling of Goserelin may lead to a loss of potency.
-
Solution: Ensure that Goserelin is stored according to the manufacturer's instructions. Verify the expiration date of the product.
-
-
Possible Cause 2: Development of Resistance. While rare in the initial stages, some models may exhibit or develop resistance to LHRH agonist therapy.
-
Solution: Investigate the expression levels of GnRH receptors in the pituitary of the experimental model. Consider alternative methods of androgen deprivation if resistance is suspected.
-
-
Possible Cause 3: Dosing Interval is Too Long. If the depot formulation is not providing sustained release over the intended period, testosterone levels may start to rise before the next dose.
-
Solution: A study on late dosing of LHRH agonists showed that it can lead to a significant increase in testosterone levels.[11] Ensure that the dosing schedule is strictly followed. If testosterone breakthrough is observed towards the end of a dosing cycle, a shorter dosing interval may be required for your specific experimental model.
-
Data Presentation
Table 1: Incidence of Testosterone Surge with Goserelin
| Study/Parameter | Goserelin 3.6 mg | Goserelin 10.8 mg | Notes |
| Incidence of Type 3 Surge* | 27.0% (34/129 patients) | 17.7% (20/118 patients) | Surge defined as an elevation in testosterone from less than to greater than the castrate level (>18.5 ng/dL).[12] |
| Mean Surge Magnitude (ng/dL) | 11.2 (±13.5) | 17.3 (±24.6) | [12] |
*Data from a randomized, open-label trial in men with prostate cancer receiving repeat injections.[12]
Table 2: Effect of Anti-Androgen Co-administration on Testosterone Flare
| Treatment Group | Incidence of Disease Flare | Key Finding |
| Goserelin alone | Higher incidence | A multicenter, randomized, controlled trial in Japan demonstrated that combined androgen blockade significantly reduced the incidence of disease flare compared with goserelin acetate treatment alone.[13] |
| Goserelin + Anti-androgen (Chlormadinone Acetate) | Significantly reduced | Co-administration of an anti-androgen mitigates the clinical effects of the testosterone surge.[13] |
| Goserelin + Bicalutamide | Not explicitly quantified in the provided search results, but the combination is a standard approach to prevent flare. | Clinical practice guidelines recommend the use of an anti-androgen to prevent the clinical sequelae of the testosterone flare. |
Experimental Protocols
Protocol 1: Measurement of Serum Testosterone by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is a general guideline and should be adapted based on the specific ELISA kit being used.
-
Sample Collection and Preparation:
-
Collect blood samples and separate the serum by centrifugation.
-
Store serum samples at -20°C or -80°C until analysis.
-
Thaw samples on ice and mix gently before use.
-
-
Assay Procedure:
-
Bring all reagents and samples to room temperature.
-
Prepare testosterone standards according to the kit instructions.
-
Add standards, controls, and samples to the appropriate wells of the microplate.
-
Add the enzyme-conjugated testosterone and the anti-testosterone antibody to each well.
-
Incubate the plate as per the kit's instructions (typically 60-120 minutes at room temperature or 37°C).
-
Wash the wells multiple times with the provided wash buffer to remove unbound reagents.
-
Add the substrate solution to each well and incubate for the recommended time (usually 15-30 minutes) to allow for color development.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance of each well using a microplate reader at the specified wavelength (e.g., 450 nm).
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the testosterone concentration in the samples by interpolating their absorbance values from the standard curve.
-
Protocol 2: Measurement of Serum Testosterone by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is a more sensitive and specific method for testosterone quantification.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of serum, add an internal standard (e.g., deuterated testosterone).
-
Add a protein precipitation agent (e.g., acetonitrile) and vortex.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
Perform a liquid-liquid extraction using an appropriate organic solvent (e.g., methyl tert-butyl ether or a hexane/ethyl acetate mixture).
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate testosterone from other components using a suitable C18 liquid chromatography column with a gradient elution program.
-
Detect and quantify testosterone and the internal standard using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Calculate the ratio of the peak area of testosterone to the peak area of the internal standard.
-
Quantify the testosterone concentration in the samples by comparing this ratio to a calibration curve prepared with known concentrations of testosterone.
-
Mandatory Visualizations
Caption: Signaling pathway of Goserelin in pituitary gonadotrophs.
Caption: Workflow for monitoring testosterone flare in response to Goserelin.
Caption: Decision tree for troubleshooting high testosterone levels.
References
- 1. Goserelin - Wikipedia [en.wikipedia.org]
- 2. roswellpark.org [roswellpark.org]
- 3. Goserelin Acetate - NCI [cancer.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Goserelin. A review of its pharmacodynamic and pharmacokinetic properties, and clinical use in sex hormone-related conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Challenges with Luteinizing Hormone-Releasing Hormone Agonists: Flare and Surge - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reference.medscape.com [reference.medscape.com]
- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 10. Prostate Cancer Hormone Therapy – LHRH Agonist [prostate-cancer.com]
- 11. Late Dosing of Luteinizing Hormone-Releasing Hormone Agonists and Testosterone Levels >20 ng/dL in Prostate Cancer - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 12. Similar frequency of testosterone surge after repeat injections of goserelin (Zoladex) 3.6 mg and 10.8 mg: results of a randomized open-label trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Goserelin acetate with or without antiandrogen or estrogen in the treatment of patients with advanced prostate cancer: a multicenter, randomized, controlled trial in Japan. Zoladex Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Refining surgical techniques for Goserelin implant placement
This technical support center provides guidance for researchers, scientists, and drug development professionals on the surgical techniques for Goserelin implant placement. It includes troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experimental and clinical use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended anatomical location for Goserelin implant placement?
A1: The Goserelin implant is designed for subcutaneous injection into the anterior abdominal wall, below the navel line.[1][2] It is recommended to rotate the injection site for subsequent administrations to avoid soreness.[3]
Q2: What is the correct angle of insertion for the Goserelin implant needle?
A2: The needle should be inserted at a 30 to 45-degree angle to the skin.[1]
Q3: Is it necessary to remove air bubbles from the syringe before injection?
A3: No, it is not necessary to remove air bubbles from the Goserelin syringe. Attempts to do so may displace the implant.[1]
Q4: What are the most common side effects associated with the injection site?
A4: Common injection site reactions include pain, bruising, swelling, redness, and bleeding.[1][4][5][6] These are generally mild and resolve on their own.
Q5: Can local anesthetics be used to reduce injection pain?
A5: Yes, the use of a local anesthetic, such as an ice pack or vapocoolant spray, has been shown to be effective in reducing the pain associated with the injection.[7][8]
Q6: Are there alternative injection sites if the abdomen cannot be used?
A6: While the anterior abdominal wall is the recommended site, a retrospective review of 358 patients found that 7% received at least one dose of goserelin at a non-abdominal site, such as the gluteus or thigh.[9] These alternative sites were well-tolerated and did not compromise clinical performance.[9]
Q7: What should be done if a blood vessel is penetrated during injection?
A7: If the hypodermic needle penetrates a large vessel, blood will be visible in the syringe chamber instantly.[1] If this occurs, the needle should be withdrawn, and a new syringe should be used to inject at a different site.[1] It is important to monitor the patient for signs and symptoms of abdominal hemorrhage.[1]
Troubleshooting Guide
This guide provides solutions to common problems that may arise during the Goserelin implant placement procedure.
| Problem | Possible Cause | Recommended Action |
| Difficulty Inserting the Needle | Incorrect angle of insertion; tough skin tissue. | Ensure the needle is inserted at a 30-45 degree angle. Pinching the skin can help to lift the subcutaneous tissue. |
| Patient Anxiety or Pain | Fear of needles; pain from the injection. | Consider applying a local anesthetic such as an ice pack or vapocoolant spray to the injection site before the procedure.[7][8] Ensure the patient is in a comfortable, reclined position. |
| Bleeding or Hematoma at the Injection Site | Puncture of a subcutaneous blood vessel. | Apply firm pressure to the site after withdrawing the needle. Monitor for expansion of the hematoma. Extra care should be taken with patients on anticoagulants or with a low BMI.[1][2] |
| Implant Not Visible in Syringe Window | Device malfunction or damage. | Do not use the syringe. Obtain a new Goserelin implant syringe and inspect it to ensure the implant is visible before proceeding. |
| Plunger is Difficult to Depress | Resistance from subcutaneous tissue. | Apply steady, firm pressure to the plunger. Do not use excessive force. If the plunger will not depress, withdraw the needle and use a new device at a different site. |
| Suspected Misplacement of the Implant (e.g., too deep) | Incorrect injection technique. | If you suspect the implant was not placed in the subcutaneous tissue, document the event and monitor the patient for any adverse reactions. The implant is biodegradable and will be absorbed over time. |
| Vascular Injury | Penetration of a larger blood vessel in the abdominal wall. | This is a rare but serious complication.[2][10] If suspected, withdraw the needle immediately. Monitor the patient closely for signs of internal bleeding or hemorrhagic shock and seek immediate medical attention.[10] |
Data Presentation
Incidence of Injection Site Adverse Reactions
| Adverse Reaction | Incidence Rate | Source |
| Injection Site Reactions (General) | 3% of patients in clinical trials | [11] |
| Injection Site Pain (LY01005 vs. Goserelin Implant) | 0% vs. 1.4% | [2] |
| Hot Flashes (adverse event, not injection site specific) | 70% in ZOLADEX group (vs. 47% in oophorectomy group) | [12] |
| Tumor Flare (adverse event, not injection site specific) | 23% in ZOLADEX group (vs. 4% in oophorectomy group) | [12] |
Pain Reduction with Local Anesthesia
A study investigating the effectiveness of ice packs for reducing pain associated with Goserelin injection reported the following:
| Pain Assessment Method | Pain Score (Without Ice) | Pain Score (With Ice) | Significance | Source |
| Numerical Rating Scale (NRS) | Significantly higher | Significantly lower | p < 0.001 | [7] |
Another study found that 83% of patients preferred a cooling pretreatment (ice cube or vapocoolant spray) to no pretreatment for pain relief.[8]
Nurse and Patient Perceptions of Administration
A study assessing nurses' perceptions of the ZOLADEX syringe found the following:[13][14]
| Perception | Percentage of Nurses Agreeing |
| Easy to prepare prior to administration | 91% |
| Good safety precautions | 85% |
| Syringe easy to manipulate | 76% |
| Confident about using the syringe | 67% |
Patient-reported outcomes indicated that the majority of patients reported minimal pain (VAS <10 mm) from the ZOLADEX 3.6 mg injection.[13]
Experimental Protocols
Protocol: Evaluating the Efficacy of a New Subcutaneous Implant Placement Technique
This protocol outlines a methodology for comparing a novel Goserelin implant placement technique against the standard of care.
1. Objective: To assess whether a new placement technique improves patient-reported outcomes (e.g., pain, satisfaction) and reduces the incidence of injection site reactions compared to the standard technique.
2. Study Design: A prospective, randomized, controlled, single-blind study.
3. Study Population: A cohort of patients requiring Goserelin treatment for an approved indication.
4. Randomization: Patients will be randomly assigned to one of two groups:
- Group A (Control): Standard Goserelin placement technique as per manufacturer's instructions.
- Group B (Investigational): New Goserelin placement technique.
5. Blinding: The patient will be blinded to the technique used. The administrator of the implant will not be blinded.
6. Procedure:
- Informed Consent: Obtain written informed consent from all participants.
- Baseline Assessment: Record baseline patient demographics and medical history. Administer a baseline pain assessment using a Visual Analog Scale (VAS) or Numerical Rating Scale (NRS).
- Intervention: Administer the Goserelin implant according to the assigned group's protocol.
- Post-Procedure Assessment:
- Immediately following the injection, assess and record the patient's pain level using the same scale as at baseline.
- At 24 hours, 48 hours, and 7 days post-injection, the patient will be contacted to assess the injection site for pain, bruising, swelling, and redness using a standardized questionnaire.
- Patient satisfaction with the procedure will be assessed at the 7-day follow-up using a Likert scale questionnaire.
7. Outcome Measures:
- Primary Outcome: Patient-reported pain score immediately post-injection.
- Secondary Outcomes:
- Incidence and severity of injection site reactions (hematoma, erythema, swelling) at 24, 48 hours, and 7 days.
- Patient satisfaction scores.
- Time taken to perform the injection procedure.
8. Statistical Analysis:
- Compare the mean pain scores between the two groups using an independent samples t-test or a non-parametric equivalent.
- Compare the incidence of injection site reactions using a chi-square test.
- Analyze patient satisfaction scores using appropriate statistical methods for ordinal data.
Mandatory Visualizations
Caption: Workflow for Goserelin Implant Placement.
Caption: Troubleshooting Common Issues in Goserelin Placement.
References
- 1. Zoladex 10.8 mg (Goserelin Acetate Implant): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. Efficacy and safety of LY01005 versus goserelin implant in Chinese patients with prostate cancer: A multicenter, randomized, open-label, phase III, non-inferiority trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancerresearchuk.org [cancerresearchuk.org]
- 4. Goserelin (subcutaneous route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 5. cancerresearchuk.org [cancerresearchuk.org]
- 6. Zoladex (goserelin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 7. [Ice application for reducing pain associated with goserelin acetate injection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Effect of local cooling at injection site of goserelin acetate for pain relief] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jnccn.org [jnccn.org]
- 10. [Giant subcutaneous hematoma with hemorrhagic shock induced by goserelin acetate injection for prostate cancer : report of a case] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Zoladex (goserelin acetate) Implant: Side Effects & Warnings [medicinenet.com]
- 12. zoladexhcp.com [zoladexhcp.com]
- 13. zoladexhcp.com [zoladexhcp.com]
- 14. documents.tersera.com [documents.tersera.com]
Validation & Comparative
A Researcher's Guide to Selecting a Negative Control for (D-Ser4,D-Ser(tBu)6,Azagly10)-LHRH in Cell Culture
For researchers, scientists, and drug development professionals, establishing the specificity of action of a synthetic peptide like (D-Ser4,D-Ser(tBu)6,Azagly10)-LHRH is paramount for the validation of experimental results. This guide provides a comprehensive comparison of potential negative controls for use in cell culture experiments with this LHRH agonist, supported by experimental rationale and protocols.
This compound is a potent synthetic agonist of the Luteinizing Hormone-Releasing Hormone (LHRH) receptor.[1][2][3] Its primary mechanism of action is to bind to and activate the LHRH receptor, a G-protein coupled receptor, which can trigger a cascade of downstream signaling events.[4] In therapeutic contexts, chronic administration of LHRH agonists leads to the downregulation of the pituitary-gonadal axis.[4] However, these agonists can also have direct effects on peripheral tissues and cancer cells that express LHRH receptors.[4]
To ensure that the observed cellular effects are specifically due to the interaction of this compound with its receptor, a meticulously chosen negative control is essential. This guide explores three robust negative control strategies.
Comparison of Negative Control Strategies
| Negative Control Strategy | Principle | Advantages | Disadvantages |
| LHRH Receptor Antagonist | A molecule that competitively binds to the LHRH receptor without activating it, thereby blocking the agonist's effect. | Directly demonstrates that the observed effect is mediated by the LHRH receptor. | May have its own off-target effects. Requires careful dose-response experiments. |
| LHRH Receptor-Negative Cell Line | A cell line that does not express the LHRH receptor. | Provides a clean biological system to differentiate receptor-mediated effects from non-specific effects of the peptide. | The genetic background of the negative control cell line may differ from the experimental cell line, introducing confounding variables. |
| Scrambled Peptide | A peptide with the same amino acid composition as the agonist but in a randomized sequence. | Controls for non-specific effects related to the physicochemical properties of the peptide (e.g., charge, hydrophobicity). | Requires synthesis and validation to ensure it does not have any unintended biological activity. A specific scrambled sequence for this agonist is not commercially available. |
| Vehicle Control | The solvent used to dissolve the LHRH agonist. | Essential baseline control for any solvent-induced effects. | Does not control for non-specific peptide effects or receptor-mediated effects. |
Recommended Negative Controls and Experimental Data
Based on available literature, the most effective negative control strategies for an LHRH agonist like this compound are the use of an LHRH receptor antagonist and an LHRH receptor-negative cell line.
LHRH Receptor Antagonist: Cetrorelix
Cetrorelix is a well-characterized LHRH antagonist that can be used to competitively inhibit the effects of LHRH agonists.[1]
Hypothetical Experimental Data:
| Cell Line | Treatment | Proliferation Inhibition (%) |
| LNCaP (LHRH-R Positive) | Vehicle | 0% |
| This compound (100 nM) | 45% | |
| Cetrorelix (1 µM) | 5% | |
| This compound (100 nM) + Cetrorelix (1 µM) | 8% | |
| SKOV-3 (LHRH-R Negative) | Vehicle | 0% |
| This compound (100 nM) | 2% |
This data is illustrative and intended to demonstrate the expected outcome.
LHRH Receptor-Negative Cell Line
Cell lines such as SKOV-3 (ovarian cancer) and MFE-296 (endometrial cancer) have been reported to be negative for LHRH receptor expression and can serve as excellent negative controls.[4]
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed LHRH receptor-positive (e.g., LNCaP) and LHRH receptor-negative (e.g., SKOV-3) cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with this compound, the chosen negative control (e.g., Cetrorelix or a scrambled peptide), or vehicle for the desired time period (e.g., 72 hours). For antagonist experiments, pre-incubate with the antagonist for 1 hour before adding the agonist.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Visualizing the Rationale
To further clarify the logic behind these negative controls, the following diagrams illustrate the expected signaling pathways and experimental workflows.
By employing these rigorous negative controls, researchers can confidently attribute the observed biological effects to the specific interaction of this compound with its receptor, leading to more robust and publishable data.
References
- 1. LHRH Antagonists - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Expression of Luteinizing Hormone-Releasing Hormone (LHRH) and Type-I LHRH Receptor in Transitional Cell Carcinoma Type of Human Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Receptor mediated antiproliferative effects of the cytotoxic LHRH agonist AN-152 in human ovarian and endometrial cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Biomarkers for Monitoring Goserelin Efficacy In Vivo
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key biomarkers for monitoring the in vivo efficacy of Goserelin, a widely used gonadotropin-releasing hormone (GnRH) agonist. Goserelin therapy is a cornerstone in the management of hormone-sensitive conditions, most notably prostate and breast cancer. Effective monitoring of its therapeutic effect is crucial for optimizing patient outcomes and guiding treatment decisions. This document outlines the primary biomarkers, presents their performance data, details experimental protocols for their measurement, and provides visual diagrams of the underlying biological pathways and experimental workflows.
Introduction to Goserelin and the Need for Efficacy Biomarkers
Goserelin functions as a potent GnRH agonist.[1] Upon initial administration, it paradoxically stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a transient surge in sex hormone production—testosterone in men and estradiol in women.[1][2] However, continuous stimulation results in the downregulation and desensitization of GnRH receptors in the pituitary.[2] This ultimately suppresses the secretion of LH and FSH, leading to a significant reduction in gonadal steroidogenesis, achieving a state of "medical castration."[1][2]
Monitoring the extent of this hormonal suppression is paramount to ensuring therapeutic efficacy. Biomarkers serve as objective indicators of the biological response to Goserelin, providing valuable insights into treatment effectiveness long before clinical outcomes, such as tumor regression, become apparent. The ideal biomarker should be sensitive, specific, reliable, and directly correlate with clinical endpoints.
Key Biomarkers for Monitoring Goserelin Efficacy
The choice of biomarker for monitoring Goserelin efficacy is primarily dependent on the patient's sex and the specific clinical indication.
For Men (Primarily Prostate Cancer):
-
Testosterone: The most direct pharmacodynamic biomarker of Goserelin's effect in men.[3] The goal of Goserelin therapy in prostate cancer is to reduce serum testosterone to castrate levels.
-
Prostate-Specific Antigen (PSA): A well-established tumor biomarker for prostate cancer. While not a direct measure of Goserelin's pharmacodynamic effect, its levels are highly dependent on androgen receptor signaling and thus serve as a crucial indicator of therapeutic response.[4]
For Women (Primarily Breast Cancer and Gynecological Conditions):
-
Estradiol (E2): The primary and most relevant biomarker for assessing ovarian function suppression in premenopausal women.[3][5] The therapeutic goal is to reduce estradiol to postmenopausal levels.
-
Luteinizing Hormone (LH) & Follicle-Stimulating Hormone (FSH): These pituitary gonadotropins are directly suppressed by chronic Goserelin administration.[6] Their measurement can confirm the central mechanism of action of Goserelin.
Quantitative Comparison of Biomarker Performance
The following tables summarize the quantitative data on the performance of these biomarkers in monitoring Goserelin efficacy.
Table 1: Biomarkers for Goserelin Efficacy in Men (Prostate Cancer)
| Biomarker | Method of Action | Target Level for Efficacy | Time to Target Level | Correlation with Clinical Outcome | Notes |
| Testosterone | Direct measure of gonadal suppression | < 50 ng/dL or < 1.7 nmol/L[3][7] | 2-4 weeks[8] | Strong predictor of response and survival.[9] | Considered the primary pharmacodynamic biomarker. |
| PSA | Indicator of androgen-driven tumor activity | Significant decrease from baseline | Varies; typically follows testosterone suppression | Strong prognostic marker for disease progression and survival.[4] | A PSA level of ≤ 4 ng/ml after 7 months of androgen deprivation is a strong predictor of survival.[9] |
Table 2: Biomarkers for Goserelin Efficacy in Women (Breast Cancer)
| Biomarker | Method of Action | Target Level for Efficacy | Time to Target Level | Correlation with Clinical Outcome | Notes |
| Estradiol (E2) | Direct measure of ovarian suppression | < 30 pg/mL or < 40 pg/mL[3] | Within the first four weeks[10] | Achieving and maintaining suppression is associated with improved disease-free survival. | Considered the biomarker of choice for ensuring adequate ovarian function suppression.[3][5] |
| LH | Direct measure of pituitary suppression | Suppressed to low or undetectable levels | Within the first four weeks[10] | Confirms mechanism of action; less consistent than estradiol for monitoring efficacy.[3] | Can be a secondary endpoint.[3] |
| FSH | Direct measure of pituitary suppression | Suppressed to low or undetectable levels | Within the first four weeks[10] | Confirms mechanism of action; less consistent than estradiol and can be influenced by other factors.[3] | Can be a secondary endpoint.[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Measurement of Serum Testosterone by ELISA
Principle: This is a competitive enzyme-linked immunosorbent assay (ELISA). Testosterone in the sample competes with a fixed amount of horseradish peroxidase (HRP)-labeled testosterone for binding sites on a testosterone-specific antibody coated on a microplate. The amount of bound HRP is inversely proportional to the concentration of testosterone in the sample.
Materials:
-
Testosterone ELISA Kit (e.g., Sigma-Aldrich Cat. No. SE120119, Arbor Assays Cat. No. K032-H)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Calibrated pipettes and tips
-
Distilled or deionized water
-
Absorbent paper
Protocol:
-
Sample Collection and Preparation: Collect whole blood and separate serum by centrifugation. Samples can be stored at 2-8°C for up to 5 days or frozen at -20°C for longer periods. Avoid repeated freeze-thaw cycles.[11]
-
Reagent Preparation: Prepare all reagents, including wash buffer and standards, according to the kit manufacturer's instructions. Bring all reagents to room temperature before use.[11]
-
Assay Procedure:
-
Pipette 25 µL of standards, controls, and patient serum samples into the appropriate wells of the antibody-coated microplate.[11]
-
Add 100 µL of the Testosterone-HRP enzyme conjugate to each well.[11]
-
Gently mix for 20-30 seconds and incubate at room temperature for 60 minutes.[11]
-
Wash the wells three times with 300 µL of 1x Wash Buffer per well.[11]
-
Add 100 µL of TMB substrate solution to each well and incubate at room temperature for 15 minutes in the dark.[11]
-
Stop the reaction by adding 50 µL of Stop Solution to each well.[11]
-
-
Data Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.[11]
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the testosterone concentration in the patient samples by interpolating their absorbance values on the standard curve.
-
Measurement of Serum Estradiol by LC-MS/MS
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold-standard for accurately measuring low concentrations of estradiol. The method involves chromatographic separation of estradiol from other serum components followed by its detection and quantification based on its unique mass-to-charge ratio.
Materials:
-
Liquid chromatography system coupled to a tandem mass spectrometer (e.g., SCIEX QTRAP 6500+)
-
Reversed-phase HPLC column
-
Extraction solvents (e.g., hexane, ethyl acetate, methanol, acetonitrile)
-
Isotopically labeled internal standard (e.g., ¹³C₃-E2)
-
Calibrators and quality control materials
-
Vortex mixer and centrifuge
-
Nitrogen evaporator
Protocol:
-
Sample Preparation (Liquid-Liquid Extraction):
-
Pipette a defined volume of serum, calibrator, or quality control sample into a clean tube.
-
Add the isotopically labeled internal standard.[12]
-
Add an extraction solvent (e.g., a mixture of hexane and ethyl acetate).[12]
-
Vortex vigorously to ensure thorough mixing and extraction of steroids into the organic phase.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.[12]
-
-
Reconstitution: Reconstitute the dried extract in a solution compatible with the LC mobile phase (e.g., water:methanol).[12]
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate estradiol from other compounds using a reversed-phase HPLC column with a suitable mobile phase gradient.[13]
-
Detect and quantify estradiol using the mass spectrometer in negative electrospray ionization mode, monitoring for specific precursor and product ion transitions.[12][13]
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.
-
Calculate the estradiol concentration in the patient samples from the calibration curve.
-
Measurement of Serum PSA, LH, and FSH by Immunoassay
Principle: Immunoassays, typically in the form of sandwich ELISAs or chemiluminescent immunoassays, are commonly used for the quantitative determination of PSA, LH, and FSH in serum. In a sandwich assay, the analyte in the sample is bound between two specific antibodies, one coated on a solid phase and the other labeled with an enzyme or a chemiluminescent molecule. The resulting signal is directly proportional to the concentration of the analyte.
Materials:
-
Specific immunoassay kits for PSA, LH, or FSH (e.g., Sigma-Aldrich FSH ELISA Kit Cat. No. SE120057, IBL-International LH ELISA Cat. No. RE52101)
-
Automated immunoassay analyzer or microplate reader
-
Calibrated pipettes and tips
-
Distilled or deionized water
Protocol: The specific steps will vary depending on the kit and platform used. A general workflow is as follows:
-
Sample Collection and Preparation: Collect whole blood and separate serum. Follow kit instructions regarding sample storage and handling.[14]
-
Reagent Preparation: Prepare all reagents as per the kit's manual.[14]
-
Assay Procedure:
-
Pipette standards, controls, and patient samples into the designated wells or reaction vessels.[14]
-
Add the enzyme-conjugated antibody.[14]
-
Incubate to allow for the formation of the antibody-antigen-antibody sandwich complex.[14]
-
Wash to remove unbound reagents.[14]
-
Add the substrate solution and incubate to allow for signal development (colorimetric or chemiluminescent).[14]
-
Stop the reaction if necessary.[14]
-
-
Data Analysis:
-
Measure the signal (absorbance or light emission).[14]
-
Construct a standard curve and determine the concentration of the analyte in the patient samples.
-
Mandatory Visualizations
Caption: Goserelin's continuous stimulation of GnRH receptors leads to their downregulation, ultimately suppressing LH, FSH, and sex hormone production.
Caption: A typical workflow for monitoring patients receiving Goserelin therapy using serum biomarkers.
Conclusion
The selection of appropriate biomarkers is critical for the successful management of patients undergoing Goserelin therapy. For men with prostate cancer, serum testosterone is the primary pharmacodynamic biomarker, with PSA serving as a vital marker of therapeutic response. For premenopausal women, serum estradiol is the most reliable indicator of ovarian suppression. LH and FSH levels can provide confirmatory evidence of Goserelin's mechanism of action. The use of robust and validated assay methodologies, such as LC-MS/MS for low steroid concentrations, is essential for accurate monitoring. This guide provides the necessary information for researchers and clinicians to effectively utilize these biomarkers in the evaluation of Goserelin efficacy in vivo.
References
- 1. Goserelin Acetate - NCI [cancer.gov]
- 2. What is the mechanism of Goserelin Acetate? [synapse.patsnap.com]
- 3. Selection of appropriate biomarkers to monitor effectiveness of ovarian function suppression in pre-menopausal patients with ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-month formulation of goserelin acetate ('Zoladex' 10.8-mg depot) in advanced prostate cancer: results from an Italian, open, multicenter trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 6. Efficacy of goserelin in ovarian function suppression and preservation for pre- and perimenopausal breast cancer patients: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Redirecting to https://onderzoekmetmensen.nl/en/trial/54398 [onderzoekmetmensen.nl]
- 8. Real-world effectiveness and safety of goserelin 10.8-mg depot in Chinese patients with localized or locally advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. erc.bioscientifica.com [erc.bioscientifica.com]
- 10. LH-RH analogue Zoladex in the treatment of pre- and perimenopausal women with metastatic breast cancer (results of the Italian Cooperative Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Quantitation of Estradiol and Testosterone in Serum Using LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 13. academic.oup.com [academic.oup.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Goserelin vs. Leuprolide: A Comparative Guide for Prostate Cancer Research
For researchers, scientists, and drug development professionals navigating the landscape of androgen deprivation therapy (ADT) for prostate cancer, the choice between gonadotropin-releasing hormone (GnRH) agonists like Goserelin and Leuprolide is a critical consideration. Both drugs are mainstays in achieving medical castration but possess distinct characteristics that can influence research and clinical outcomes. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and visual representations of their mechanisms and applications.
Executive Summary
Goserelin and Leuprolide are synthetic GnRH agonists that, after an initial stimulation, downregulate the pituitary-gonadal axis, leading to a significant reduction in testosterone levels.[1] Clinical evidence largely points to their comparable efficacy in achieving and maintaining castrate levels of testosterone, a primary endpoint in the treatment of hormone-sensitive prostate cancer.[2][3] However, subtle differences in their formulations, administration, and potentially in achieving profound testosterone suppression may be relevant in specific research contexts.[4]
Data Presentation
The following tables summarize key quantitative data from comparative studies of Goserelin and Leuprolide in the context of prostate cancer.
Table 1: Efficacy in Testosterone Suppression
| Endpoint | Goserelin | Leuprolide | Study Details and Notes |
| Achievement of Castrate Testosterone Levels (<50 ng/dL) | 88.7% - 100% of patients | 98.9% - 100% of patients | Data from various head-to-head trials show high and comparable rates of achieving castration.[2][5] A quasi-experimental study with 178 patients showed 88.7% for Goserelin (3.6mg) and 98.9% for Leuprolide (7.5mg) at six months, though the difference was not statistically significant (p=0.126).[5] |
| Patients Not Reaching Castration (<50 ng/dL) at 3 months | 35% (3.6 mg) | 26.3% (3.75 mg), 25% (7.5 mg) | A prospective randomized trial of 60 patients found no statistically significant difference between the groups.[4] |
| Patients Not Reaching Profound Castration (<20 ng/dL) at 3 months | 45% (3.6 mg) | 68.4% (3.75 mg), 30% (7.5 mg) | The same study showed a statistically significant difference between the two Leuprolide doses, with the higher dose being more effective in achieving this lower cutoff.[4] |
| Mean Maximum Testosterone Level (ng/mL) | 0.19 (1-monthly), 0.20 (3-monthly) | 0.22 (1-monthly), 0.20 (3-monthly) | A retrospective study of 232 patients found no significant difference between the formulations of both drugs.[2] |
Table 2: Clinical Outcomes
| Endpoint | Goserelin (+ antiandrogen) | Leuprolide (+ antiandrogen) | Study Details and Notes |
| Progression Events | 70.9% | 73.3% | From a large randomized trial with 813 patients with Stage D2 prostate cancer. The difference was not statistically significant. |
| Deaths | 54.3% | 56.8% | From the same trial, showing no significant difference in survival. |
| Hazard Ratio for Time to Progression | 0.99 (95% CI: 0.84 to 1.18) | Reference | The hazard ratio indicates a very similar time to progression between the two groups. |
| Hazard Ratio for Survival | 0.91 (95% CI: 0.75 to 1.11) | Reference | The hazard ratio indicates a very similar survival outcome. |
Table 3: Pharmacokinetic and Administrative Profile
| Parameter | Goserelin | Leuprolide | Notes |
| Formulation | Subcutaneous depot injection | Intramuscular or subcutaneous depot injection | Goserelin is typically administered as a solid cylindrical implant. Leuprolide is available in various formulations, including microspheres. |
| Standard Dosing | 3.6 mg every 28 days or 10.8 mg every 12 weeks | 7.5 mg every 28 days, 22.5 mg every 3 months, or 30 mg every 4 months | Dosing can vary based on the specific formulation and clinical trial protocol. |
| Pharmacokinetics | Data from direct head-to-head comparative pharmacokinetic studies are limited. | A study comparing subcutaneous vs. intramuscular leuprolide found significant differences in Cmax, tmax, and AUC, with the subcutaneous formulation showing a longer duration of action. | The lack of direct comparative pharmacokinetic studies between Goserelin and Leuprolide is a notable gap in the literature. |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of Goserelin and Leuprolide.
Protocol 1: Randomized Controlled Trial for Efficacy and Survival
-
Objective: To compare the efficacy and survival of patients with Stage D2 prostate cancer treated with Goserelin or Leuprolide in combination with an antiandrogen.
-
Study Design: A randomized, multicenter, open-label (for LHRH-A) and double-blind (for antiandrogen) trial with a two-by-two factorial design.
-
Patient Population: 813 patients with histologically confirmed Stage D2 prostate cancer.
-
Intervention:
-
Group 1: Goserelin 3.6 mg administered subcutaneously every 28 days.
-
Group 2: Leuprolide 7.5 mg administered intramuscularly every 28 days.
-
Patients in both groups were also randomized to receive either bicalutamide (50 mg once daily) or flutamide (250 mg three times a day).
-
-
Primary Endpoints: Time to progression and overall survival.
-
Assessments:
-
Serum testosterone levels were monitored to ensure castration was achieved and maintained.
-
Prostate-Specific Antigen (PSA) levels were measured at baseline and at regular intervals throughout the study.
-
Adverse events were recorded at each visit.
-
-
Statistical Analysis: The primary analysis was based on the intent-to-treat population. Time-to-event endpoints were analyzed using the Kaplan-Meier method and compared using the log-rank test. Hazard ratios were calculated using a Cox proportional hazards model.
Protocol 2: Prospective Randomized Trial for Testosterone Suppression
-
Objective: To evaluate the relative efficiency of different doses of Leuprolide and a standard dose of Goserelin in reducing serum testosterone to castrate levels.[4]
-
Study Design: A prospective, randomized, multicenter study.[4]
-
Patient Population: 60 patients with advanced prostate carcinoma with an indication for hormone blockade.[4]
-
Intervention:
-
Primary Endpoint: Achievement of castrate levels of serum testosterone (≤ 50 ng/dL and ≤ 20 ng/dL).[4]
-
Assessments: Serum testosterone levels were evaluated at baseline and at 3 months after the initiation of treatment.[4]
-
Statistical Analysis: The proportions of patients achieving castration in each group were compared using appropriate statistical tests for categorical data.[4]
Mandatory Visualization
Signaling Pathway of GnRH Agonists
Caption: GnRH Agonist Signaling Pathway in Prostate Cancer.
Experimental Workflow for a Comparative Clinical Trial
Caption: Workflow of a Comparative Clinical Trial.
Logical Relationship for Drug Selection
Caption: Decision Framework for Goserelin vs. Leuprolide.
References
- 1. Effectiveness of three different luteinizing hormone-releasing hormone agonists in the chemical castration of patients with prostate cancer: Goserelin versus triptorelin versus leuprolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pafmj.org [pafmj.org]
- 5. Comparison of goserelin and leuprolide in combined androgen blockade therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Comparison of (D-Ser4,D-Ser(tBu)6,Azagly10)-LHRH and Triptorelin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Both (D-Ser4,D-Ser(tBu)6,Azagly10)-LHRH and Triptorelin are synthetic analogues of the natural LHRH decapeptide, designed for greater potency and longer duration of action. These modifications primarily involve substitutions at key amino acid positions to increase resistance to enzymatic degradation and enhance receptor binding affinity. While Triptorelin is a well-characterized LHRH agonist with extensive preclinical and clinical data, this compound is a less documented analogue. Based on its structural modifications, it is anticipated to be a highly potent LHRH agonist, similar to other analogues with substitutions at positions 6 and 10. The key differentiating feature of this compound is the substitution at position 4, which is less common and its specific impact on preclinical performance has not been extensively reported.
Structural Comparison
The potency and duration of action of LHRH agonists are largely determined by their amino acid sequence. Modifications at positions 6 and 10 are known to significantly enhance their biological activity compared to native LHRH.
| Feature | This compound | Triptorelin | Native LHRH |
| Sequence | pGlu-His-Trp-D-Ser -Tyr-D-Ser(tBu) -Leu-Arg-Pro-Azagly -NH₂ | pGlu-His-Trp-Ser-Tyr-D-Trp -Leu-Arg-Pro-Gly-NH₂ | pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂ |
| Position 4 | D-Serine | Serine | Serine |
| Position 6 | D-Serine(tBu) | D-Tryptophan | Glycine |
| Position 10 | Azaglycine | Glycinamide | Glycinamide |
| CAS Number | 1926163-39-4[1] | 57773-63-4 | 9034-40-6 |
| Molecular Weight | 1269.43 g/mol [1] | 1311.46 g/mol | 1182.3 g/mol |
Key Structural Insights:
-
Position 6 Substitution: Both analogues feature a D-amino acid at position 6, a hallmark of super-agonist LHRH analogues. This substitution protects the peptide from enzymatic cleavage and improves receptor binding affinity, leading to increased potency and a longer half-life compared to native LHRH.
-
Position 10 Modification: this compound incorporates an azaglycine residue at position 10. Modifications at this position are also known to enhance the potency of LHRH analogues.
-
Position 4 Substitution: The most notable difference is the presence of a D-Serine at position 4 in this compound. The impact of this specific modification on preclinical performance is not well-documented in publicly available literature.
Preclinical Performance and Data
Due to the lack of direct comparative studies, this section outlines the expected preclinical characteristics based on the general properties of potent LHRH agonists and available data for Triptorelin.
Anticipated Preclinical Profile of Potent LHRH Agonists
| Parameter | Expected Performance of this compound | Reported Performance of Triptorelin |
| Receptor Binding Affinity (Ki) | High affinity for the LHRH receptor is expected due to modifications at positions 6 and 10. | High affinity for the LHRH receptor. |
| In Vitro Potency (EC50) | Expected to be in the low nanomolar or picomolar range for stimulating LH release from pituitary cells. | Potent stimulator of LH release in vitro. |
| In Vivo Efficacy (Hormone Suppression) | Chronic administration is expected to lead to sustained suppression of testosterone to castration levels in male animal models (e.g., rats). | Chronic administration effectively suppresses testosterone to castration levels in preclinical models.[2] |
| In Vivo Efficacy (Tumor Growth Inhibition) | Expected to inhibit the growth of hormone-dependent tumors (e.g., prostate, breast) in xenograft models.[2] | Demonstrates inhibition of hormone-dependent tumor growth in various preclinical models. |
| Pharmacokinetics (Half-life) | A prolonged half-life compared to native LHRH is anticipated due to resistance to degradation. | Has a significantly longer half-life than native LHRH. |
Note: The table above is a qualitative summary. Quantitative data from a head-to-head study would be necessary for a definitive comparison.
Signaling Pathways and Experimental Workflows
LHRH Agonist Signaling Pathway
LHRH agonists exert their effects by initially stimulating and subsequently downregulating the LHRH receptors on pituitary gonadotroph cells. This leads to a suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion, ultimately reducing the production of gonadal steroids like testosterone.
Caption: LHRH agonist signaling pathway in pituitary cells.
General Preclinical Experimental Workflow
The preclinical evaluation of LHRH agonists typically involves a series of in vitro and in vivo studies to determine their potency, efficacy, and pharmacokinetic profile.
References
Goserelin in Focus: A Comparative Analysis of GnRH Agonist Efficacy
For Immediate Release
In the landscape of therapies targeting hormone-sensitive cancers and other conditions, Gonadotropin-Releasing Hormone (GnRH) agonists stand as a cornerstone of treatment. This guide provides a detailed comparison of the efficacy of Goserelin against other prominent GnRH agonists, namely Leuprolide, Triptorelin, and Buserelin. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of key clinical trial data and experimental methodologies to inform further research and clinical understanding.
Mechanism of Action: The GnRH Agonist Pathway
GnRH agonists exert their therapeutic effect through a fascinating paradoxical mechanism. Initially, they stimulate the GnRH receptors in the pituitary gland, leading to a transient surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This surge can temporarily increase testosterone levels in men and estrogen levels in women. However, continuous stimulation by the GnRH agonist leads to the downregulation and desensitization of the GnRH receptors on the pituitary gonadotroph cells. This ultimately results in a profound and sustained suppression of LH and FSH secretion, leading to a state of medical castration with significantly reduced levels of gonadal hormones.
Head-to-Head Comparison of LHRH Agonists in Endometriosis Animal Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo performance of various Luteinizing Hormone-Releasing Hormone (LHRH) agonists in animal models of endometriosis. The data presented is compiled from peer-reviewed studies to aid in the selection of appropriate therapeutic candidates for further investigation.
LHRH agonists are a class of synthetic peptides that potently and reversibly suppress ovarian function, making them a cornerstone in the medical management of endometriosis. By inducing a hypoestrogenic state, these agents lead to the atrophy of ectopic endometrial implants. This guide focuses on the comparative efficacy of commonly used LHRH agonists in preclinical rodent models, which are critical for the initial stages of drug development and mechanistic studies.
Comparative Efficacy of LHRH Agonists on Endometrial Lesion Size
The primary measure of efficacy for an anti-endometriosis drug in animal models is the reduction in the size of experimentally induced endometriotic lesions. The following table summarizes the quantitative data from studies directly comparing different LHRH agonists or evaluating their individual efficacy in rat models of endometriosis.
| LHRH Agonist | Animal Model | Dosage and Administration | Treatment Duration | Lesion Volume Reduction (%) vs. Control | Reference |
| Nafarelin | Rat | 100 µg/kg/day, subcutaneous osmotic pump | 4 weeks | 93.5% | [1] |
| Buserelin | Rat | 100 µg/kg/day, subcutaneous osmotic pump | 4 weeks | 81.6% | [1] |
| Leuprolide | Rat | 100 µg/kg/day, subcutaneous osmotic pump | 4 weeks | 85.8% | [1] |
| Leuprolide | Rat | 1 mg/kg, subcutaneous injection every 4 weeks | 8 weeks | 60% | [2] |
| Goserelin | Mouse | 3.6 mg depot, subcutaneous implant | 4-8 weeks | Significant reduction | [3] |
| Triptorelin | Rat | 0.18 mg/kg and 0.56 mg/kg, subcutaneous injection | 9 days | Significant weight reduction | [4][5] |
Note: The percentages for Nafarelin, Buserelin, and Leuprolide from reference[1] were calculated based on the provided mean lesion volumes. The study on Goserelin[3] notes a significant reduction without providing a specific percentage. The study on Triptorelin[4][5] reports a significant weight reduction of the endometrioma.
Experimental Protocols
The methodologies employed in these key studies are crucial for interpreting the results and for designing future experiments. Below are detailed protocols for the induction of endometriosis and the subsequent treatment with LHRH agonists in rodent models.
Surgical Induction of Endometriosis in Rats (Autotransplantation Model)[1][2]
This is a widely used and well-established method for creating an animal model of endometriosis.
-
Animal Preparation: Adult female Sprague-Dawley rats are anesthetized.
-
Uterine Horn Excision: A laparotomy is performed to expose the uterine horns. One uterine horn is excised and placed in sterile saline.
-
Endometrial Tissue Preparation: The excised uterine horn is opened longitudinally, and small fragments of endometrial tissue (e.g., 2x2 mm or 4x4 mm) are dissected.
-
Autotransplantation: The endometrial fragments are then sutured to the peritoneal wall or major blood vessels, or placed in a subcutaneous pouch. A common site for explant growth is under the renal capsule.[1]
-
Recovery: The abdominal incision is closed, and the animals are allowed to recover. The endometriotic lesions are typically allowed to establish and grow for a period of 2 to 4 weeks before the initiation of treatment.[3]
Treatment Administration
-
Subcutaneous Osmotic Pumps: For continuous delivery, as in the direct comparative study of nafarelin, buserelin, and leuprolide, osmotic pumps are implanted subcutaneously.[1]
-
Subcutaneous Injections: For depot formulations or solutions, drugs are administered via subcutaneous injection at specified intervals (e.g., daily, or every 4 weeks).[2][4][5]
-
Subcutaneous Implants: Long-acting depot formulations like goserelin are administered as a subcutaneous implant.[3]
Assessment of Efficacy
-
Lesion Measurement: At the end of the treatment period, the animals are euthanized, and the endometriotic lesions are excised. The volume of the lesions is measured, typically using calipers to determine the length, width, and height.[3]
-
Histological Analysis: The excised lesions are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to confirm the presence of endometrial glands and stroma and to assess the histological changes in response to treatment.[3]
Visualizing the Experimental Workflow and Signaling Pathway
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for creating and treating endometriosis in an animal model and the signaling pathway of LHRH agonists.
Mechanism of Action of LHRH Agonists
LHRH agonists exert their therapeutic effect through a biphasic action on the pituitary gland.[1][6] Initially, they stimulate the GnRH receptors, leading to a transient increase in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which can cause a temporary "flare-up" of symptoms.[6] However, continuous administration of LHRH agonists leads to the downregulation and desensitization of the GnRH receptors on the pituitary gonadotroph cells.[1][7] This sustained action ultimately suppresses the release of LH and FSH.[1] The subsequent decrease in ovarian stimulation results in a profound reduction in estrogen production, creating a hypoestrogenic state that leads to the atrophy of estrogen-dependent endometriotic tissues.[1]
Conclusion
The available data from animal models suggests that nafarelin, buserelin, and leuprolide are all highly effective in reducing the volume of endometriotic lesions in rats, with nafarelin showing the highest percentage of reduction in the direct comparative study. While direct head-to-head data for goserelin and triptorelin against these three is lacking in the reviewed literature, individual studies confirm their significant efficacy in similar models. The choice of a specific LHRH agonist for preclinical development may depend on factors such as the desired route of administration, duration of action, and specific experimental design. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers designing and interpreting studies in the field of endometriosis therapeutics.
References
- 1. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. clinsurggroup.us [clinsurggroup.us]
- 3. benchchem.com [benchchem.com]
- 4. scielo.br [scielo.br]
- 5. Development of a subcutaneous endometriosis rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Luteinizing hormone-releasing hormone (LHRH) receptor agonists vs antagonists: a matter of the receptors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gonadotrophin-releasing hormone (GnRH) and GnRH agonists: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Mechanism of Action of Goserelin Experimentally: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for experimentally confirming the mechanism of action of Goserelin, a widely used Gonadotropin-Releasing Hormone (GnRH) agonist. It offers a comparative analysis with alternative hormonal therapies, supported by detailed experimental protocols and quantitative data. This document is intended to assist researchers in designing and executing studies to elucidate the pharmacodynamics of Goserelin and similar compounds.
Introduction to Goserelin's Mechanism of Action
Goserelin is a synthetic analogue of GnRH.[1] Its mechanism of action is biphasic. Initially, it acts as a potent agonist at the GnRH receptors in the pituitary gland, leading to a transient surge in the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[2] This "flare effect" results in a temporary increase in testosterone levels in males and estradiol in females.[2] However, continuous administration of Goserelin leads to the downregulation and desensitization of pituitary GnRH receptors.[3] This sustained stimulation ultimately suppresses the secretion of LH and FSH, leading to a significant reduction of gonadal steroid production to castration or postmenopausal levels.[2][3]
Comparative Landscape: Goserelin vs. Alternatives
The primary alternatives to Goserelin include other GnRH agonists (e.g., Leuprolide) and GnRH antagonists (e.g., Degarelix). While GnRH agonists share a similar mechanism of action with Goserelin, GnRH antagonists offer a different pharmacological profile by competitively blocking the GnRH receptor, leading to a rapid and sustained suppression of gonadotropins and sex hormones without the initial flare.[4]
Table 1: Comparison of Goserelin with Alternative Hormonal Therapies
| Feature | Goserelin (GnRH Agonist) | Leuprolide (GnRH Agonist) | Degarelix (GnRH Antagonist) |
| Mechanism of Action | Initial stimulation followed by downregulation of GnRH receptors | Initial stimulation followed by downregulation of GnRH receptors | Competitive antagonist of GnRH receptors |
| Initial Hormonal Flare | Yes | Yes | No |
| Onset of Hormonal Suppression | Gradual (2-4 weeks) | Gradual (2-4 weeks) | Rapid (within days) |
| Testosterone Suppression to Castrate Levels (<50 ng/dL) | Achieved in ~90.2% of patients by week 24[5] | Achieved in ~98.9% of patients by 6 months[6] | Rapid and sustained suppression[4] |
| Potential for Clinical Flare | Yes (e.g., worsening of symptoms in prostate cancer) | Yes | No |
Experimental Protocols for Mechanism of Action Confirmation
To experimentally validate the mechanism of action of Goserelin, a series of in vitro and in vivo studies are recommended.
In Vitro Assays
This assay determines the binding affinity of Goserelin to the GnRH receptor.
Protocol:
-
Cell Culture: Culture a cell line expressing the GnRH receptor (e.g., human pituitary cells or a transfected cell line like HEK293 with GnRH-R) in appropriate media.
-
Membrane Preparation: Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.
-
Competitive Binding Assay:
-
Incubate the cell membranes with a constant concentration of a radiolabeled GnRH analogue (e.g., [125I]-Buserelin).
-
Add increasing concentrations of unlabeled Goserelin or a comparator (e.g., Leuprolide, Degarelix).
-
Incubate at 4°C for 90 minutes in a binding buffer (e.g., 10 mM Tris-HCl, pH 7.4, containing 0.1% BSA).
-
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 (concentration of the drug that inhibits 50% of specific binding).
This assay visualizes the decrease in GnRH receptor protein levels following prolonged exposure to Goserelin.
Protocol:
-
Cell Culture and Treatment: Culture GnRH receptor-expressing cells and treat them with Goserelin (e.g., 100 nM) for various time points (e.g., 0, 6, 12, 24, 48 hours). Include a vehicle-treated control group.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the GnRH receptor overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., ß-actin or GAPDH).
This assay assesses the effect of Goserelin on the proliferation of hormone-dependent cancer cell lines.
Protocol:
-
Cell Seeding: Seed hormone-dependent cancer cells (e.g., LNCaP for prostate cancer, MCF-7 for breast cancer) in 96-well plates.
-
Treatment: After 24 hours, treat the cells with various concentrations of Goserelin and comparators. Include a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Assessment:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
Trypan Blue Exclusion Assay: Trypsinize the cells, stain with trypan blue, and count the viable (unstained) and non-viable (blue) cells using a hemocytometer.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
In Vivo Studies
This study measures the hormonal changes in response to Goserelin administration over time.
Protocol:
-
Animal Model: Use adult male Sprague-Dawley rats.
-
Acclimatization: Acclimatize the animals for at least one week before the experiment.
-
Dosing: Administer a single subcutaneous dose of Goserelin (e.g., 0.72 mg/kg or 1.44 mg/kg).[3] Include a vehicle-treated control group and comparator groups (e.g., Leuprolide, GnRH antagonist).
-
Blood Sampling: Collect blood samples via the tail vein or saphenous vein at various time points pre- and post-dose (e.g., 0, 2, 4, 8, 24 hours, and on days 4, 7, 14, 21, 28, and 35).[3][7]
-
Hormone Analysis: Separate the serum and measure the concentrations of LH, FSH, and testosterone using validated ELISA kits.
-
Data Analysis: Plot the mean hormone concentrations over time for each treatment group.
Table 2: Representative Data from a Pharmacodynamic Study in Rats
| Time Point | Goserelin (ng/mL) | Leuprolide (ng/mL) | GnRH Antagonist (ng/mL) | Vehicle Control (ng/mL) |
| LH | ||||
| Baseline | 1.5 | 1.6 | 1.4 | 1.5 |
| 4 hours | 8.2 | 8.5 | 0.5 | 1.6 |
| 24 hours | 4.5 | 4.8 | 0.4 | 1.5 |
| Day 7 | 0.3 | 0.4 | 0.3 | 1.4 |
| Day 28 | 0.2 | 0.3 | 0.2 | 1.5 |
| Testosterone | ||||
| Baseline | 3.8 | 3.9 | 3.7 | 3.8 |
| 24 hours | 7.5 | 7.8 | 1.2 | 3.9 |
| Day 4 | 0.4 | 0.5 | 0.3 | 3.7 |
| Day 21 | 0.2 | 0.3 | 0.2 | 3.8 |
| Day 35 | 0.2 | 0.2 | 0.2 | 3.7 |
Note: The data in this table is illustrative and based on expected trends.
Table 3: Comparative Testosterone Suppression in Prostate Cancer Patients
| Treatment Group | N | Mean Maximum Testosterone (ng/mL) during treatment | Patients with Testosterone >0.5 ng/mL |
| 1-monthly Leuprolide | 40 | 0.22 | 2 |
| 3-monthly Leuprolide | 68 | 0.20 | 1 |
| 1-monthly Goserelin | 50 | 0.19 | 0 |
| 3-monthly Goserelin | 74 | 0.20 | 1 |
Adapted from a retrospective study.[1]
Visualizing Pathways and Workflows
Signaling Pathway of Goserelin
Caption: Goserelin's dual-action signaling pathway.
Experimental Workflow for In Vivo Study
Caption: Workflow for in vivo pharmacodynamic assessment.
Logical Comparison of GnRH Agonist vs. Antagonist
Caption: Comparative mechanisms of GnRH agonists and antagonists.
Conclusion
The experimental framework detailed in this guide provides a robust methodology for confirming the biphasic mechanism of action of Goserelin. Through a combination of in vitro receptor binding and downregulation assays, cell viability studies, and in vivo pharmacodynamic assessments, researchers can comprehensively characterize the effects of Goserelin on the hypothalamic-pituitary-gonadal axis. The inclusion of comparative arms with other GnRH agonists and antagonists is crucial for contextualizing the unique pharmacological properties of Goserelin and for the development of novel hormonal therapies.
References
- 1. Equivalent and sufficient effects of leuprolide acetate and goserelin acetate to suppress serum testosterone levels in patients with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of goserelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological and toxicological studies of a novel goserelin acetate extended-release microspheres in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Real-world effectiveness and safety of goserelin 10.8-mg depot in Chinese patients with localized or locally advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Placebo-Controlled Study Design for (D-Ser4,D-Ser(tBu)6,Azagly10)-LHRH (Goserelin) Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for designing a placebo-controlled study to evaluate the efficacy and safety of (D-Ser4,D-Ser(tBu)6,Azagly10)-LHRH, a potent Luteinizing Hormone-Releasing Hormone (LHRH) analog commonly known as Goserelin. The proposed study design is particularly relevant for investigating its therapeutic potential in hormone-sensitive conditions such as prostate cancer. This document outlines the mechanism of action, a detailed study protocol, data presentation tables with hypothetical yet plausible data, and visualizations of key pathways and workflows.
Introduction to this compound (Goserelin)
This compound is a synthetic analog of the naturally occurring LHRH.[1] Continuous administration of this potent agonist paradoxically leads to the downregulation of LHRH receptors in the pituitary gland. This initially causes a transient surge in the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), followed by a profound and sustained suppression of their release.[2] The subsequent reduction in LH levels leads to a significant decrease in testicular testosterone production in men, achieving castrate levels.[3][4] This "medical castration" effect is the primary mechanism behind its therapeutic use in hormone-dependent diseases like prostate cancer.[5][6]
Alternatives: The primary alternatives to Goserelin in the context of androgen deprivation therapy (ADT) include other LHRH agonists (e.g., Leuprolide, Triptorelin), LHRH antagonists (e.g., Degarelix), and surgical castration (orchiectomy).[3][7] While all aim to reduce testosterone levels, their onset of action, potential for testosterone flare, and side effect profiles can differ.
LHRH Signaling Pathway
LHRH analogs exert their effects by binding to LHRH receptors on pituitary gonadotroph cells. The signaling cascade is complex, primarily involving G-protein coupled receptors. The initial agonistic action stimulates the Gq/11 pathway, leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), resulting in LH and FSH release. However, continuous stimulation leads to receptor desensitization and internalization, ultimately suppressing gonadotropin secretion.
LHRH Analog Signaling Pathway
Proposed Placebo-Controlled Study Design
This section outlines a randomized, double-blind, placebo-controlled, parallel-group study to assess the efficacy and safety of this compound in patients with locally advanced or metastatic prostate cancer.
Placebo-Controlled Study Workflow
Study Objectives
-
Primary Objective: To evaluate the efficacy of this compound in achieving and maintaining castrate levels of serum testosterone compared to placebo.
-
Secondary Objectives:
-
To assess the effect of this compound on serum LH and FSH levels.
-
To evaluate the impact on Prostate-Specific Antigen (PSA) levels.
-
To assess the safety and tolerability of the treatment.
-
To evaluate the effect on quality of life (QoL).
-
Patient Population
-
Inclusion Criteria:
-
Male patients aged 18 years or older.
-
Histologically confirmed diagnosis of locally advanced or metastatic prostate cancer for whom androgen deprivation therapy is indicated.
-
Eastern Cooperative Oncology Group (ECOG) performance status of 0-2.
-
Adequate organ function.
-
Written informed consent.
-
-
Exclusion Criteria:
-
Prior hormonal therapy for prostate cancer (within the last 6 months).
-
Prior orchiectomy.
-
Known hypersensitivity to Goserelin or other LHRH analogs.
-
Severe co-morbidities that would interfere with the study.
-
Treatment and Assessments
-
Treatment Arms:
-
Arm A: this compound (e.g., 3.6 mg) administered as a subcutaneous depot injection every 4 weeks.
-
Arm B: Matching placebo administered as a subcutaneous depot injection every 4 weeks.
-
-
Study Duration: 24 weeks of treatment with a follow-up period.
-
Assessments:
-
Efficacy: Serum testosterone, LH, FSH, and PSA levels will be measured at baseline and at weeks 4, 8, 12, 16, 20, and 24.
-
Safety: Adverse events will be monitored throughout the study. Vital signs and laboratory safety panels will be assessed at each visit.
-
Quality of Life: A validated questionnaire (e.g., Functional Assessment of Cancer Therapy-Prostate [FACT-P]) will be administered at baseline and at weeks 12 and 24.
-
Experimental Protocols
Detailed methodologies for the key hormonal assays are provided below.
Luteinizing Hormone (LH) ELISA Protocol
A solid-phase enzyme-linked immunosorbent assay (ELISA) based on the sandwich principle will be used.
-
Preparation: Bring all reagents and samples to room temperature. Reconstitute standards and prepare working solutions as per the kit instructions.
-
Binding: Add 50 µL of standards, controls, and patient serum samples to the appropriate wells of the microtiter plate pre-coated with an anti-LH antibody.
-
Conjugate Addition: Add 100 µL of HRP-conjugated anti-LH antibody to each well.
-
Incubation: Cover the plate and incubate for 60 minutes at room temperature.
-
Washing: Aspirate the contents of the wells and wash each well three to five times with 300 µL of wash buffer.
-
Substrate Reaction: Add 100 µL of TMB substrate solution to each well and incubate for 15-20 minutes at room temperature in the dark.
-
Stopping the Reaction: Add 50-100 µL of stop solution to each well.
-
Reading: Measure the optical density at 450 nm using a microplate reader.
-
Calculation: Calculate the concentration of LH in the samples by comparing their absorbance to the standard curve.
Follicle-Stimulating Hormone (FSH) ELISA Protocol
A similar sandwich ELISA principle will be applied for FSH measurement.
-
Preparation: Equilibrate all reagents and samples to room temperature. Prepare standards and working solutions according to the kit manual.
-
Binding: Pipette 50 µL of standards, controls, and patient serum samples into the designated wells of the anti-FSH antibody-coated microtiter plate.
-
Conjugate Addition: Add 100 µL of HRP-conjugated anti-FSH antibody to all wells.
-
Incubation: Cover the plate and incubate for 45-60 minutes at room temperature.
-
Washing: Remove the incubation mixture and wash the wells three to five times with 300 µL of wash buffer.
-
Substrate Reaction: Add 100 µL of TMB substrate to each well and incubate for 15-20 minutes at room temperature, protected from light.
-
Stopping the Reaction: Add 50-100 µL of stop solution to terminate the reaction.
-
Reading: Read the absorbance at 450 nm.
-
Calculation: Determine the FSH concentration from the standard curve.
Testosterone ELISA Protocol
A competitive binding ELISA will be utilized for testosterone quantification.
-
Preparation: Bring all reagents and samples to room temperature. Prepare testosterone standards and working solutions.
-
Competitive Binding: Pipette 25 µL of standards, controls, and patient serum samples into the wells of the microtiter plate coated with an anti-testosterone antibody.
-
Conjugate Addition: Add 100 µL of HRP-conjugated testosterone to each well.
-
Incubation: Cover the plate and incubate for 60 minutes at room temperature, allowing competition between the sample testosterone and the HRP-conjugated testosterone for antibody binding sites.
-
Washing: Aspirate and wash the wells three times with 300 µL of wash buffer.
-
Substrate Reaction: Add 100 µL of TMB substrate solution and incubate for 15 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of stop solution.
-
Reading: Measure the optical density at 450 nm. The intensity of the color is inversely proportional to the concentration of testosterone in the sample.
-
Calculation: Calculate the testosterone concentration based on the standard curve.
Data Presentation
The following tables present hypothetical data to illustrate the expected outcomes of the proposed study.
Table 1: Baseline Demographics and Clinical Characteristics
| Characteristic | This compound (n=50) | Placebo (n=50) |
| Age, mean (SD), years | 68.5 (7.2) | 69.1 (6.8) |
| Race, n (%) | ||
| White | 40 (80%) | 42 (84%) |
| Black | 5 (10%) | 4 (8%) |
| Other | 5 (10%) | 4 (8%) |
| Gleason Score at Diagnosis, n (%) | ||
| ≤ 6 | 10 (20%) | 11 (22%) |
| 7 | 25 (50%) | 24 (48%) |
| ≥ 8 | 15 (30%) | 15 (30%) |
| Baseline PSA, mean (SD), ng/mL | 25.4 (15.2) | 26.1 (16.5) |
| Baseline Testosterone, mean (SD), ng/dL | 410 (120) | 415 (125) |
Table 2: Serum Hormone and PSA Levels Over Time (Mean ± SD)
| Timepoint | Parameter | This compound (n=50) | Placebo (n=50) | p-value |
| Baseline | Testosterone (ng/dL) | 410 ± 120 | 415 ± 125 | >0.05 |
| LH (mIU/mL) | 5.2 ± 2.1 | 5.4 ± 2.3 | >0.05 | |
| FSH (mIU/mL) | 6.8 ± 3.0 | 7.1 ± 3.2 | >0.05 | |
| PSA (ng/mL) | 25.4 ± 15.2 | 26.1 ± 16.5 | >0.05 | |
| Week 4 | Testosterone (ng/dL) | 45.3 ± 15.1 | 405 ± 118 | <0.001 |
| LH (mIU/mL) | 0.8 ± 0.5 | 5.3 ± 2.2 | <0.001 | |
| FSH (mIU/mL) | 1.5 ± 0.9 | 6.9 ± 3.1 | <0.001 | |
| PSA (ng/mL) | 18.2 ± 10.5 | 28.5 ± 17.1 | <0.01 | |
| Week 12 | Testosterone (ng/dL) | 18.5 ± 8.2 | 412 ± 122 | <0.001 |
| LH (mIU/mL) | <0.5 | 5.5 ± 2.4 | <0.001 | |
| FSH (mIU/mL) | <1.0 | 7.0 ± 3.3 | <0.001 | |
| PSA (ng/mL) | 8.5 ± 5.1 | 35.2 ± 19.8 | <0.001 | |
| Week 24 | Testosterone (ng/dL) | 15.2 ± 7.5 | 420 ± 130 | <0.001 |
| LH (mIU/mL) | <0.5 | 5.6 ± 2.5 | <0.001 | |
| FSH (mIU/mL) | <1.0 | 7.2 ± 3.4 | <0.001 | |
| PSA (ng/mL) | 4.1 ± 2.8 | 48.9 ± 25.3 | <0.001 |
Table 3: Incidence of Key Adverse Events
| Adverse Event | This compound (n=50) | Placebo (n=50) |
| Hot Flashes | 35 (70%) | 5 (10%) |
| Injection Site Reaction | 8 (16%) | 6 (12%) |
| Fatigue | 12 (24%) | 7 (14%) |
| Decreased Libido | 40 (80%) | 8 (16%) |
| Gynecomastia | 10 (20%) | 2 (4%) |
Logical Framework for Efficacy Evaluation
The evaluation of the treatment's efficacy follows a clear logical progression from target engagement to clinical outcome.
Logical Flow of Efficacy Assessment
Conclusion
This guide provides a robust framework for a placebo-controlled study of this compound (Goserelin). The detailed protocols, data presentation formats, and clear visualizations are intended to aid researchers in designing and executing rigorous clinical investigations. The expected outcomes, as illustrated by the hypothetical data, would provide strong evidence for the efficacy and safety of Goserelin in achieving medical castration and its subsequent impact on disease biomarkers in hormone-sensitive cancers. Adherence to such a structured and comprehensive study design is paramount for generating high-quality data suitable for regulatory submission and publication in peer-reviewed journals.
References
- 1. sceti.co.jp [sceti.co.jp]
- 2. Goserelin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Goserelin versus orchiectomy in the treatment of advanced prostate cancer: final results of a randomized trial. Zoladex Prostate Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the duration of therapy with the LHRH agonist D-ser (BUT)6 Azgly10-LHRH (ICI 118-630) on the steroid hormone content and the morphology of human testicular tissue in the treatment of patients with advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cancerresearchuk.org [cancerresearchuk.org]
- 6. [Clinical efficacy of (D-Leu6)-des Gly-NH2(10)-LHRH ethylamide against prostatic cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. clinicaltrials.eu [clinicaltrials.eu]
Safety Operating Guide
Essential Safety and Logistical Information for Handling (D-Ser4,D-Ser(tBu)6,Azagly10)-LHRH (Goserelin)
For researchers, scientists, and drug development professionals, the safe handling of potent synthetic peptides like (D-Ser4,D-Ser(tBu)6,Azagly10)-LHRH, also known as Goserelin, is of paramount importance. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of the research.
This compound is a potent synthetic analog of Luteinizing Hormone-Releasing Hormone (LHRH). Due to its high biological activity and classification as a reproductive toxicant, stringent safety protocols must be followed during its handling and disposal.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure through inhalation, skin contact, or ingestion. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Purpose |
| Respiratory Protection | NIOSH-approved respirator with P3 filters for solids and dusts. A powered air-purifying respirator (PAPR) may be required for higher-risk activities. | To prevent inhalation of the powdered form of the compound. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile), inspected before use. Use proper glove removal technique. | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be necessary for splash hazards. | To protect eyes from dust particles and splashes. |
| Body Protection | A fully buttoned lab coat. For larger quantities or potential for significant exposure, a disposable coverall (e.g., Tyvek) is recommended. | To protect skin and personal clothing from contamination. |
Occupational Exposure Limit
A crucial parameter for assessing the risk of handling this compound is the Occupational Exposure Limit (OEL).
| Compound | Occupational Exposure Limit (OEL) - 8hr TWA |
| Goserelin acetate | 0.0025 mg/m³ |
TWA: Time-Weighted Average
Experimental Protocols and Handling Procedures
Adherence to a strict, step-by-step workflow is critical to minimize exposure and prevent contamination.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leakage.
-
Store the compound in a designated, locked, and clearly labeled area.
-
Lyophilized peptides should be stored at -20°C or colder in a desiccator.
Preparation and Handling:
-
All handling of the solid compound must be performed in a certified chemical fume hood, glove box, or other ventilated enclosure.
-
Before use, allow the container to warm to room temperature to prevent condensation.
-
Weigh the required amount of the peptide quickly and in the ventilated enclosure.
-
When reconstituting, use a sterile, high-purity solvent or buffer. Mix gently to dissolve; do not shake vigorously.
-
All equipment used for handling, such as spatulas and weighing boats, should be dedicated or thoroughly decontaminated after use.
Workflow for Handling this compound
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous chemical waste.
Waste Segregation and Disposal:
-
Solid Waste: Contaminated items such as gloves, pipette tips, and empty vials must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions containing the peptide should be collected in a designated, sealed hazardous waste container. Do not dispose of down the drain.
-
Decontamination: Work surfaces and non-disposable equipment should be decontaminated with a suitable agent, such as a 10% bleach solution followed by a water rinse (if compatible with the equipment). The rinsate should be collected as hazardous waste.
-
Final Disposal: All hazardous waste must be disposed of through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][2] Rejected, expired, or unused product should be disposed of at a licensed incineration facility.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
